molecular formula C185H304N68O43S B1139625 Apelin-36

Apelin-36

Número de catálogo: B1139625
Peso molecular: 4201 g/mol
Clave InChI: NRXGOOSANFUBIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Apelin-36 (human) is a 36-amino acid peptide that serves as an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor . This peptide is involved in the regulation of critical physiological processes, with research highlighting two major areas of activity: cardiovascular function and metabolism . In cardiovascular research, this compound has been demonstrated to act as a potent positive inotrope and a vasodilator, leading to a reduction in blood pressure . A 2024 meta-analysis of animal studies further concluded that early administration of apelin peptides can improve cardiac function and mitigate the onset of heart failure following myocardial injury . In metabolic studies, this compound has been shown to protect against diet-induced obesity in mouse models by improving glucose tolerance, lowering fasting blood glucose levels, and reducing serum cholesterol and LDL . Intriguingly, studies on modified analogues like this compound-[L28A] suggest that the beneficial metabolic effects may be dissociable from the canonical APJ receptor activation responsible for blood pressure modulation . The mechanism of action for this compound involves binding with high affinity to the human APJ receptor, which is widely expressed in the cardiovascular system . Upon binding, it inhibits forskolin-induced cAMP production, indicating G protein-biased signaling . Researchers also utilize this compound to study its role in blocking the cellular entry of certain HIV-1 and HIV-2 strains via the APJ receptor . The product is provided as a white to off-white powder with a molecular weight of 4195.87 and a molecular formula of C184H297N69O43S . It is recommended to store the peptide at -20°C and reconstitute it in water to a concentration of up to 1 mg/mL . This product is intended for Research Use Only and is not approved for human or diagnostic use.

Propiedades

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXGOOSANFUBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C185H304N68O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4201 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Apelin-36 Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-36, an endogenous peptide, is a key ligand for the G protein-coupled receptor, APJ (also known as the apelin receptor). The apelin/APJ system is implicated in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism, making it an attractive target for therapeutic intervention in various diseases.[1][2] A thorough understanding of the binding affinity and kinetics of this compound to the APJ receptor is paramount for the rational design and development of novel drugs targeting this system. This technical guide provides a comprehensive overview of the binding characteristics of this compound, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: this compound Binding Affinity

The binding affinity of this compound to the APJ receptor has been determined in various studies using different experimental techniques. The following tables summarize the key quantitative data, providing a comparative overview of the reported affinity values.

Table 1: this compound Binding Affinity (IC50, pIC50, and Ki Values)

ParameterValueCell Line/TissueRadioligandReference
IC501.9 nMHEK293 cells[125I]apelin-13[3]
IC502.3 nM-[125I]apelin-13[3]
pIC508.61HEK 293 cells-[4][5]
IC505.4 nMAPJ receptors-[6]
Ki1.735 nMHEK293 cells[125I]apelin-13[3]

Table 2: this compound Functional Potency (EC50 and logEC50 Values)

ParameterValueAssay TypeCell LineReference
EC5020 nMAPJ receptor agonism-[4][5]
logEC50-7.027 ± 0.087BRET AssayHEK293 cells[3]
EC500.52 nMcAMP production inhibitionIn vitro[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound binding to its receptor. This section provides step-by-step protocols for key experiments.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for the APJ receptor using a radiolabeled apelin peptide.

a. Materials and Reagents:

  • HEK293 cells transiently or stably expressing the human APJ receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Radioligand: [125I]apelin-13 (or other suitable radiolabeled apelin isoform)

  • Unlabeled this compound

  • Non-specific binding control: High concentration of unlabeled apelin-13 (e.g., 1 µM)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter

b. Membrane Preparation:

  • Culture HEK293-APJ cells to 80-90% confluency.

  • Harvest cells and centrifuge at 1000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

c. Competition Binding Assay Protocol:

  • In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation (typically 10-20 µg of protein).

    • 50 µL of assay buffer containing a fixed concentration of [125I]apelin-13 (e.g., 0.1 nM).

    • 50 µL of assay buffer containing increasing concentrations of unlabeled this compound (e.g., from 1 pM to 10 µM).

    • For total binding, add 50 µL of assay buffer without unlabeled ligand.

    • For non-specific binding, add 50 µL of assay buffer containing a high concentration of unlabeled apelin-13 (e.g., 1 µM).

  • Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

d. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the unlabeled this compound concentration.

  • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique to measure real-time binding kinetics, providing association (kon) and dissociation (koff) rates.

a. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: e.g., 10 mM sodium acetate, pH 4.5

  • Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Purified APJ receptor (solubilized in a suitable detergent)

  • This compound (analyte)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

b. SPR Protocol:

  • Immobilization of APJ Receptor:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified APJ receptor solution over the activated surface to achieve the desired immobilization level (typically 2000-5000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.

  • Kinetic Analysis:

    • Prepare a series of this compound dilutions in running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the this compound solutions over the receptor-immobilized and reference flow cells at a constant flow rate for a defined association time.

    • Switch to running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

    • This analysis will yield the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

APJ_Signaling_Pathway APJ APJ Receptor G_alpha_i Gαi APJ->G_alpha_i Activation G_beta_gamma Gβγ APJ->G_beta_gamma Activation beta_arrestin β-Arrestin APJ->beta_arrestin Recruitment Apelin36 This compound Apelin36->APJ Binding AC Adenylyl Cyclase G_alpha_i->AC Inhibition PI3K PI3K G_beta_gamma->PI3K cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization

Radioligand_Binding_Workflow prep Membrane Preparation (HEK293-APJ cells) incubation Incubation (Membranes, [125I]apelin-13, unlabeled this compound) prep->incubation filtration Filtration (Separate bound from free ligand) incubation->filtration counting Scintillation Counting (Quantify bound radioligand) filtration->counting analysis Data Analysis (Determine IC50 and Ki) counting->analysis

Beta_Arrestin_Recruitment_Workflow transfection Cell Transfection (APJ and β-arrestin-BRET constructs) stimulation Ligand Stimulation (this compound) transfection->stimulation measurement BRET Measurement (Detect protein-protein interaction) stimulation->measurement analysis Data Analysis (Determine EC50) measurement->analysis

Receptor_Internalization_Workflow cell_culture Cell Culture (Cells expressing tagged APJ) ligand_incubation Ligand Incubation (this compound) cell_culture->ligand_incubation imaging Imaging (Fluorescence Microscopy or HCS) ligand_incubation->imaging quantification Quantification (Measure internalized receptor) imaging->quantification analysis Data Analysis (Determine time course and EC50) quantification->analysis

SPR_Workflow immobilization Receptor Immobilization (APJ on sensor chip) analyte_injection Analyte Injection (this compound) immobilization->analyte_injection association Association Phase (Real-time binding) analyte_injection->association dissociation Dissociation Phase (Buffer flow) association->dissociation regeneration Surface Regeneration dissociation->regeneration analysis Kinetic Analysis (Determine kon, koff, Kd) dissociation->analysis regeneration->analyte_injection Next Cycle

Conclusion

This technical guide provides a foundational understanding of the binding affinity and kinetics of this compound with its receptor, APJ. The presented data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working on the apelin/APJ system. A precise characterization of these binding parameters is essential for the development of novel therapeutics with desired potency and selectivity, ultimately paving the way for new treatments for a range of cardiovascular and metabolic diseases. Further research is warranted to fully elucidate the kinetic profile of this compound and its analogs to better predict their in vivo efficacy.

References

Apelin-36 Signaling in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin is an endogenous peptide, and the ligand for the G protein-coupled receptor APJ (APLNR), that is emerging as a critical regulator of cardiovascular homeostasis.[1][2] The apelin-APJ signaling system is widely distributed throughout the human body, with high expression levels in the cardiovascular system, including on cardiomyocytes, vascular smooth muscle, and endothelial cells.[3][4] The peptide is synthesized as a 77-amino acid prepropeptide, which is then cleaved into several active isoforms, including the 36-amino acid peptide, Apelin-36.[5] In cardiomyocytes, this compound signaling orchestrates a range of physiological effects, most notably a potent positive inotropic (contractility-enhancing) effect, without inducing hypertrophy, making it a promising therapeutic target for conditions like heart failure.[1][6][7] This document provides an in-depth technical overview of the core this compound signaling pathway in cardiomyocytes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of this compound in Cardiomyocytes

Upon binding to its receptor APJ on the cardiomyocyte membrane, this compound initiates a complex network of intracellular signaling cascades. The APJ receptor can couple to multiple G proteins, primarily Gαi and Gαq, leading to the activation of several downstream effector pathways that collectively enhance cardiac contractility and promote cell survival.[5][6][8][9]

Key Downstream Pathways:

  • Protein Kinase C (PKC) Pathway: this compound binding to APJ, likely through Gαq coupling, activates Phospholipase C (PLC), which in turn leads to the activation of Protein Kinase C (PKC). Specifically, this compound induces a transient translocation of the PKCε isoform from the cytosol to the particulate fraction in cardiomyocytes.[1] This activation of PKCε contributes to the positive inotropic effect of this compound.[1]

  • Extracellular Signal-Regulated Kinase (ERK1/2) Pathway: this compound stimulation leads to a sustained increase in the phosphorylation of ERK1/2.[1] This pathway is crucial for the apelin-induced increase in contractility.[1] Interestingly, the activation of ERK1/2 by apelin appears to be independent of the PKC pathway, suggesting they are parallel signaling branches that converge to enhance contractility.[1]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The APJ receptor, through Gαi coupling, can also activate the PI3K/Akt signaling pathway.[3][7][10][11] This pathway is primarily associated with cell survival and growth, and its activation by apelin may contribute to the peptide's cardioprotective effects.[7][12]

  • Myosin Light Chain Kinase (MLCK) Activation: A downstream consequence of this compound signaling is the activation of Myosin Light Chain Kinase (MLCK).[1] MLCK phosphorylates the regulatory light chain of myosin, which increases the calcium sensitivity of the myofilaments.[1] This sensitization means that more force can be generated at a given intracellular calcium concentration, contributing significantly to the positive inotropic effect.[1][13]

  • Modulation of Intracellular Calcium: The interaction between apelin signaling and calcium handling is complex. While enhancing contractility, apelin application has been shown to decrease peak Ca2+ transients in isolated cardiomyocytes.[13][14][15] This seemingly contradictory finding is reconciled by the simultaneous increase in myofilament Ca2+ sensitivity.[13][14] By sensitizing the contractile machinery to calcium, this compound can increase force production even with a lower calcium transient, an energy-efficient mechanism that may also protect against the pro-hypertrophic effects of sustained high intracellular calcium.[14]

The primary signaling cascades are visualized in the diagram below.

Apelin36_Signaling_Pathway APJ APJ Receptor G_protein Gαi / Gαq APJ->G_protein This compound binding PLC PLC G_protein->PLC activates ERK p-ERK1/2 G_protein->ERK activates (independent of PKC) PI3K PI3K G_protein->PI3K activates MLCK MLCK G_protein->MLCK activates PKC PKCε PLC->PKC activates Contractility Increased Contractility PKC->Contractility ERK->Contractility Akt p-Akt PI3K->Akt Myofilaments Myofilaments MLCK->Myofilaments phosphorylates Ca_Sensitivity Increased Ca2+ Sensitivity Myofilaments->Ca_Sensitivity Ca_Sensitivity->Contractility

Caption: this compound signaling cascade in cardiomyocytes.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies investigating the effects of this compound on cardiomyocyte signaling and function.

Table 1: Effect of Apelin on Protein Phosphorylation in Cardiomyocytes

ProteinTreatmentFold/Percent Change vs. ControlSpecies/ModelCitation
ERK1/2 Apelin (10 min)99 ± 23% increaseIsolated perfused rat hearts[1]
p38-MAPK Apelin (10 min)-65 ± 3% decreaseIsolated perfused rat hearts[1]

Table 2: Effect of Apelin on Cardiomyocyte Contractility and Calcium Dynamics

ParameterGenotype/ConditionMeasurementResultCitation
Stretch-Augmented Fractional Sarcomere Shortening (SAFSS) APJ+/+ CardiomyocytesSlope of FSS/% sarcomere length0.84 ± 0.05[14][15]
Stretch-Augmented Fractional Sarcomere Shortening (SAFSS) APJ-/- CardiomyocytesSlope of FSS/% sarcomere length0.37 ± 0.04[14][15]
Peak Ca2+ Transient (ΔF/F) APJ+/+ Cardiomyocytes + Apelin% reduction vs. saline control49% reduction[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to study this compound signaling in cardiomyocytes.

Protocol 1: Western Blot Analysis of p-ERK and p-Akt

This protocol is used to detect and quantify the phosphorylation status of key signaling proteins like ERK and Akt following this compound stimulation.

1. Cell Culture and Treatment:

  • Culture primary cardiomyocytes or a suitable cell line (e.g., H9c2) in appropriate media until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Treat cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 10, 20 minutes). Include a vehicle-treated control group.

2. Cell Lysis:

  • After treatment, immediately place the culture plates on ice and aspirate the medium.

  • Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[16]

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[16]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[16]

  • Incubate on ice for 30 minutes, vortexing occasionally.[16]

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[16]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[16]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.[16]

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2 [Thr202/Tyr204] or anti-phospho-Akt [Ser473]) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature.[17]

  • Wash the membrane again three times with TBST.

7. Detection and Analysis:

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[16]

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with antibodies for total ERK1/2, total Akt, and a loading control like GAPDH or β-actin.[16][17]

  • Quantify band densities using image analysis software (e.g., ImageJ). The level of phosphorylated protein is typically expressed as a ratio relative to the total protein and/or the loading control.

Western_Blot_Workflow A Cell Treatment (e.g., this compound) B Cell Lysis (RIPA + Inhibitors) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE (Protein Separation) C->D E Western Transfer (to PVDF membrane) D->E F Blocking (5% BSA or Milk) E->F G Primary Antibody Incubation (e.g., anti-p-ERK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL Substrate) H->I J Imaging & Analysis I->J K Stripping & Re-probing (Total ERK, GAPDH) I->K K->J Contractility_Assay_Workflow A Isolate & Plate Cardiomyocytes B Mount on Microscope Stage (Perfuse with Buffer) A->B C Pace Cells (e.g., 1 Hz) & Record Baseline B->C D Introduce this compound to Perfusion Buffer C->D E Continue Recording Contractile Activity D->E F Analyze Data (Sarcomere Shortening, etc.) E->F

References

The Physiological Role of Apelin-36 in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Apelin-36, an endogenous peptide of the apelin system, has emerged as a significant regulator of glucose homeostasis. Initially identified as the ligand for the G-protein-coupled receptor APJ, its functions extend beyond cardiovascular control to intricate involvement in metabolic processes. This technical guide provides an in-depth examination of the physiological role of this compound in glucose metabolism, focusing on its impact on insulin sensitivity, glucose uptake, and the underlying molecular signaling pathways. We present a synthesis of current research, including quantitative data from key studies, detailed experimental protocols, and visual representations of the critical signaling and experimental workflows. The evidence collectively positions the apelin/APJ system as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity.

Introduction

The apelinergic system, comprising the apelin peptides and their cognate receptor APJ, is widely distributed throughout the body, including in tissues critical for metabolic regulation such as the pancreas, adipose tissue, skeletal muscle, and the liver.[1] Apelin is synthesized as a 77-amino acid preproprotein, which is cleaved into several active isoforms, including the 36-amino acid peptide, this compound.[2][3] Initially explored for its cardiovascular effects, research has increasingly highlighted apelin's role as an adipokine involved in energy metabolism.[3]

Plasma apelin levels are often elevated in obese and insulin-resistant states, suggesting a complex, potentially compensatory, role in metabolic dysfunction.[4][5][6] This guide focuses specifically on this compound, exploring its multifaceted effects on glucose handling, from whole-body insulin sensitivity to cellular glucose transport mechanisms.

Core Physiological Roles of this compound in Glucose Homeostasis

Enhancement of Insulin Sensitivity

A primary role of this compound is the enhancement of systemic insulin sensitivity. Studies in animal models of insulin resistance have demonstrated that apelin administration can significantly improve the body's response to insulin.[6][7] In apelin knockout (APKO) mice, diminished insulin sensitivity and hyperinsulinemia are observed, and these effects are reversible with exogenous apelin administration.[6][8] This suggests apelin is necessary for maintaining normal insulin sensitivity.[8]

Human studies corroborate these findings. In a randomized, double-blind, placebo-controlled trial, the administration of an apelin isoform to healthy overweight men during a hyperinsulinemic-euglycemic clamp resulted in a significant improvement in the glucose infusion rate (GIR), a direct measure of insulin sensitivity.[9][10]

Stimulation of Glucose Uptake

This compound directly promotes glucose uptake in key metabolic tissues, including skeletal muscle, adipose tissue, and the myocardium.[11][12] This action is crucial for clearing glucose from the bloodstream. The mechanism underlying this effect is the translocation of the insulin-responsive glucose transporter, GLUT4, from intracellular vesicles to the plasma membrane.[11][12][13] By increasing the number of GLUT4 transporters at the cell surface, apelin facilitates the entry of glucose into the cell.[11][14] Studies have shown that apelin's effect on glucose transport is synergistic with insulin and is dependent on the activation of AMP-activated protein kinase (AMPK).[8][11]

Regulation of Insulin Secretion

The role of this compound in insulin secretion is more complex and appears to be context-dependent. Some studies report that this compound can inhibit glucose-stimulated insulin secretion from pancreatic β-cells. This inhibitory action is reportedly mediated by the activation of phosphodiesterase 3B (PDE3B), which leads to the degradation of cyclic AMP (cAMP), a key second messenger in insulin release. This presents a potential counter-regulatory mechanism to its insulin-sensitizing effects in peripheral tissues.

Molecular Signaling Pathways

This compound exerts its effects through a network of intracellular signaling pathways, primarily initiated by its binding to the APJ receptor. However, intriguing evidence also points towards APJ-independent metabolic actions.

Canonical APJ-Dependent Signaling

Upon binding to its G-protein coupled receptor, APJ, this compound activates several downstream pathways:

  • AMPK Pathway : In skeletal muscle and adipose tissue, apelin activates AMP-activated protein kinase (AMPK).[8][11][15] Activated AMPK enhances glucose uptake, in part by promoting GLUT4 translocation.[16] This pathway is considered a major contributor to apelin's insulin-sensitizing effects.

  • PI3K/Akt Pathway : Apelin can also increase the phosphorylation of Akt, a central node in the insulin signaling cascade.[8][11] This activation, which can be AMPK-dependent, further contributes to GLUT4 translocation and glucose uptake.[8]

  • eNOS Activation : Both AMPK and Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[1][11] NO has been implicated in mediating the glucose-lowering effects of apelin.[11]

G This compound Signaling in Glucose Metabolism Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds G_protein Gαi / Gq APJ->G_protein Activates AMPK AMPK G_protein->AMPK Activates PI3K PI3K G_protein->PI3K Activates PDE3B PDE3B G_protein->PDE3B Activates Akt Akt AMPK->Akt eNOS eNOS AMPK->eNOS GLUT4_vesicle GLUT4 Vesicles AMPK->GLUT4_vesicle PI3K->Akt Akt->eNOS Akt->GLUT4_vesicle GLUT4_pm GLUT4 Translocation GLUT4_vesicle->GLUT4_pm Glucose_uptake Increased Glucose Uptake GLUT4_pm->Glucose_uptake cAMP cAMP degradation PDE3B->cAMP Insulin_secretion Inhibited Insulin Secretion cAMP->Insulin_secretion

Caption: this compound signaling pathways in glucose regulation.

Evidence for APJ-Independent Metabolic Effects

Recent studies have compellingly shown that the metabolic benefits of this compound can be dissociated from canonical APJ activation and its associated cardiovascular effects (e.g., blood pressure reduction).[17][18][19] Modified this compound analogs, such as this compound(L28A), retain full metabolic activity (lowering blood glucose and improving glucose tolerance) despite being over 100-fold less potent at activating the APJ receptor.[17][18][19] This suggests the existence of an alternative receptor or signaling complex that mediates this compound's metabolic functions, a finding with profound implications for designing targeted diabetes therapeutics devoid of cardiovascular side effects.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative findings from representative studies on the effects of apelin administration.

Table 1: In Vivo Effects of Apelin on Glucose Metabolism and Insulin Sensitivity

Animal Model/SubjectTreatmentParameterResultReference
Diet-Induced Obese (DIO) MiceAAV-Apelin-36Fasting Blood GlucoseSignificant reduction vs. control[17]
Diet-Induced Obese (DIO) MiceAAV-Apelin-36Glucose Tolerance (IPGTT)Significantly improved glucose clearance[17]
Apelin Knockout (APKO) MiceApelin-13 infusion (4 wks)Insulin Sensitivity (ITT)Improved insulin sensitivity vs. saline[7][8]
db/db MiceApelin-13 infusion (2 wks)Insulin Sensitivity (ITT)Improved insulin sensitivity vs. saline[7]
db/db MiceApelin-13 infusion (2 wks)Fasting InsulinSignificantly decreased levels[7]
Healthy Overweight Men(pyr1)-Apelin-13 (30 nmol/kg)Glucose Infusion Rate (GIR)Significant increase of 0.82 mg/kg/min[9][10]

Table 2: In Vitro Effects of Apelin on Glucose Uptake

Cell LineTreatmentParameterResultReference
C2C12 MyotubesApelin-132-[3H]deoxyglucose uptakeSignificant increase over baseline[8]
H9C2 Cardiomyoblasts(pyr1)-Apelin-13 (100 nM)Glucose UptakeSignificant increase[12]
Isolated Soleus MuscleApelinGlucose TransportIncreased glucose transport[8][11]
Human Adipose Tissue ExplantsApelinGlucose TransportStimulated glucose transport[11]

Detailed Experimental Protocols

Protocol: Hyperinsulinemic-Euglycemic Clamp in Humans

This protocol is the gold standard for assessing insulin sensitivity in vivo.[20][21]

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Methodology:

  • Subject Preparation: Healthy overweight male volunteers are recruited. The study follows a randomized, double-blind, placebo-controlled, cross-over design.[9]

  • Catheterization: Two intravenous catheters are placed in contralateral arms: one for infusion (insulin, glucose, and test substance) and one for blood sampling.

  • Basal Period (Level 1): A continuous infusion of insulin (e.g., 40 mU/m²/min) is started. Blood glucose is monitored every 5-10 minutes. A variable infusion of 20% dextrose is adjusted to clamp blood glucose at a target level (e.g., 5 mmol/L). The steady-state GIR is measured during the final 30 minutes of a 120-minute period.[9]

  • Treatment Period: A continuous intravenous administration of (pyr1)-Apelin-13 (e.g., 30 nmol/kg) or placebo is initiated and continued for 120 minutes.[9]

  • Clamp Period (Level 2): While the apelin/placebo infusion continues, the hyperinsulinemic-euglycemic clamp is maintained. The new steady-state GIR is measured during the final 30 minutes (from minute 210 to 240).[9]

  • Endpoint Calculation: The primary endpoint is the change in GIR (ΔGIR) between Level 2 and Level 1. A positive ΔGIR indicates an improvement in insulin sensitivity.[9]

G start Subject Preparation (Fasting, Catheterization) level1 Level 1 Clamp (120 min) - Constant Insulin Infusion - Variable Glucose to Maintain Euglycemia start->level1 gir1 Measure Basal GIR (90-120 min) level1->gir1 treatment Start Apelin or Placebo Infusion (Continuous for 120 min) gir1->treatment level2 Level 2 Clamp (120 min) - Continue All Infusions treatment->level2 gir2 Measure Final GIR (210-240 min) level2->gir2 analysis Calculate ΔGIR (Final GIR - Basal GIR) gir2->analysis

Caption: Workflow for a hyperinsulinemic-euglycemic clamp study.

Protocol: In Vitro Glucose Uptake Assay in C2C12 Myotubes

Objective: To measure the direct effect of this compound on glucose uptake in a skeletal muscle cell line.

Methodology:

  • Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

  • Serum Starvation: Differentiated myotubes are serum-starved for several hours to establish a basal state.

  • Inhibitor Pre-treatment (Optional): To probe signaling pathways, cells can be pre-incubated with inhibitors like Compound C (for AMPK) or LY-294002 (for PI3K) for 30-60 minutes.[8]

  • Stimulation: Cells are treated with Apelin-13 (e.g., 100 nM) or insulin (as a positive control) for a specified time (e.g., 30 minutes to 2 hours).[8][12]

  • Glucose Uptake Measurement:

    • The stimulation medium is removed and replaced with a transport solution (e.g., Krebs-Ringer buffer) containing 2-[3H]deoxyglucose (a radiolabeled, non-metabolizable glucose analog).

    • Uptake proceeds for 5-10 minutes at 37°C.

    • The reaction is stopped by washing the cells rapidly with ice-cold PBS.

  • Lysis and Scintillation Counting: Cells are lysed (e.g., with NaOH or SDS), and the radioactivity within the lysate is measured using a liquid scintillation counter.

  • Data Analysis: Radioactivity counts are normalized to the total protein content in each well. Results are expressed as fold-change over the untreated basal condition.

Protocol: siRNA-Mediated Knockdown of AMPK

Objective: To confirm the necessity of a specific signaling protein (e.g., AMPK) for this compound-mediated effects.

Methodology:

  • Cell Seeding: C2C12 myoblasts are seeded at a density that allows for differentiation after transfection.

  • siRNA Transfection:

    • Small interfering RNA (siRNA) targeting the specific subunit of interest (e.g., AMPKα1) and a non-targeting control siRNA are used.[8]

    • The siRNA is complexed with a transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's protocol.[22]

    • The complexes are added to the cells, which are then incubated for 48-72 hours to allow for gene knockdown.

  • Knockdown Validation: A portion of the cells is lysed, and protein is extracted. Western blotting is performed using an antibody against the target protein (e.g., AMPKα1) to confirm a significant reduction in its expression compared to the non-targeting control.

  • Functional Assay: The remaining transfected cells are used in a functional assay, such as the glucose uptake protocol described above, to determine if the knockdown of the target protein abrogates the effect of this compound.[8]

G seeding Seed C2C12 Myoblasts transfection Transfect with siRNA (Targeting vs. Non-targeting control) seeding->transfection incubation Incubate for 48-72h (Allow for knockdown & differentiation) transfection->incubation split incubation->split validation Validation Pathway: Western Blot for AMPKα1 split->validation functional Functional Pathway: Perform Glucose Uptake Assay split->functional confirm Confirm Protein Reduction validation->confirm test_effect Test this compound Effect functional->test_effect result Analyze if Apelin Effect is Lost confirm->result test_effect->result

Caption: Workflow for an siRNA-mediated gene knockdown experiment.

Conclusion and Future Directions

This compound is a potent modulator of glucose metabolism with significant therapeutic potential. Its physiological roles include enhancing whole-body insulin sensitivity and stimulating glucose uptake in peripheral tissues through complex signaling networks involving AMPK and Akt. The discovery of APJ-independent metabolic effects opens a new frontier for developing novel anti-diabetic drugs that can bypass the cardiovascular actions of canonical apelin receptor activation.[17][18]

Future research should focus on:

  • Deorphanizing the receptor responsible for the APJ-independent metabolic effects of this compound.

  • Clarifying the physiological context in which this compound inhibits versus supports insulin secretion.

  • Developing long-acting, metabolically-biased apelin analogs that optimize glycemic control without adverse hemodynamic effects.[15][17]

Understanding the nuanced physiology of this compound will be paramount for successfully translating the promise of the apelinergic system into effective therapies for metabolic diseases.

References

The Discovery and Isolation of Apelin-36: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Seminal Research Identifying a Novel Endogenous Ligand for the APJ Receptor

This technical guide provides a comprehensive overview of the discovery and isolation of Apelin-36, a significant peptide in the field of molecular biology and drug development. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed account of the original experimental protocols, quantitative data, and the associated signaling pathways.

Introduction: The Hunt for an Orphan Receptor's Ligand

In the landscape of G-protein coupled receptors (GPCRs), the APJ receptor, first identified in 1993, remained an "orphan" for years, meaning its endogenous ligand was unknown. This changed in 1998 when a research group led by Kazuhiko Tatemoto successfully isolated and characterized a novel 36-amino acid peptide from bovine stomach extracts, which they named "apelin"[1]. This discovery was a landmark achievement, unveiling a new signaling system with pleiotropic physiological roles. This compound is the longest of the identified apelin isoforms and is derived from a 77-amino acid precursor, preproapelin[1].

The Bioassay: A Cellular Beacon for a Novel Peptide

The cornerstone of the discovery of this compound was a specific and sensitive bioassay. The researchers utilized Chinese Hamster Ovary (CHO) cells engineered to express the human APJ receptor. The activation of the APJ receptor by its ligand leads to a measurable increase in the extracellular acidification rate of these cells[1]. This cellular response served as the guiding principle throughout the purification process, allowing the researchers to track the "apelin activity" in various tissue extracts and chromatographic fractions.

Experimental Protocols: A Step-by-Step Recreation of the Discovery

Tissue Extraction

The process began with the homogenization of bovine stomach tissue in an acidic medium to extract peptides and prevent proteolytic degradation. This crude extract, containing a complex mixture of proteins and peptides, was the starting material for the purification cascade.

Purification Workflow

A series of chromatographic steps were employed to progressively enrich the apelin peptide. The specific details of the columns and elution conditions are inferred from common protein purification strategies of that era.

This compound Purification Workflow cluster_0 Purification Stages cluster_1 Monitoring Bovine Stomach Tissue Bovine Stomach Tissue Crude Extract Crude Extract Bovine Stomach Tissue->Crude Extract Homogenization in Acid Cation-Exchange Chromatography Cation-Exchange Chromatography Crude Extract->Cation-Exchange Chromatography Initial Capture Reversed-Phase HPLC 1 Reversed-Phase HPLC 1 Cation-Exchange Chromatography->Reversed-Phase HPLC 1 Intermediate Purification Bioassay Bioassay Cation-Exchange Chromatography->Bioassay Activity Tracking Reversed-Phase HPLC 2 Reversed-Phase HPLC 2 Reversed-Phase HPLC 1->Reversed-Phase HPLC 2 Fine Purification Reversed-Phase HPLC 1->Bioassay Reversed-Phase HPLC 3 Reversed-Phase HPLC 3 Reversed-Phase HPLC 2->Reversed-Phase HPLC 3 Final Polishing Reversed-Phase HPLC 2->Bioassay Pure this compound Pure this compound Reversed-Phase HPLC 3->Pure this compound Reversed-Phase HPLC 3->Bioassay

Figure 1: A logical workflow diagram illustrating the multi-step purification process of this compound from bovine stomach tissue.
  • Step 1: Cation-Exchange Chromatography: The crude extract was likely first subjected to cation-exchange chromatography. This step separates molecules based on their net positive charge. Basic peptides like apelin would bind to the negatively charged resin and could then be eluted by increasing the salt concentration or pH.

  • Step 2-4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the ion-exchange chromatography would then undergo multiple rounds of RP-HPLC. This technique separates molecules based on their hydrophobicity. A series of RP-HPLC steps, likely using different column matrices and/or gradient conditions, would have been necessary to achieve the final purification of the peptide to homogeneity.

Structural Characterization

Once a pure peptide was obtained, its primary structure was determined.

  • Amino Acid Analysis: This technique would have been used to determine the relative abundance of each amino acid in the purified peptide.

  • Edman Degradation Sequencing: The precise sequence of amino acids was likely determined using automated Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification.

The determined amino acid sequence for bovine this compound is: LVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF[2][3][4]

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data that would be generated during a typical protein purification process, as would have been performed in the original study. The values are illustrative to demonstrate the concept of a purification table.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification (Fold)
Crude Extract10,000100,000101001
Cation-Exchange1,00080,00080808
RP-HPLC 110060,0006006060
RP-HPLC 21040,0004,00040400
RP-HPLC 3 (Pure this compound)120,00020,000202,000

This compound Signaling Pathway

This compound exerts its biological effects by binding to the APJ receptor, a class A GPCR. This binding initiates a cascade of intracellular signaling events. The APJ receptor is known to couple to inhibitory G-proteins (Gαi) and Gq proteins (Gαq)[5][6][7].

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound APJ Receptor APJ Receptor This compound->APJ Receptor Binding G_protein Gαi/Gαq APJ Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) PI3K Phosphoinositide 3-Kinase (PI3K) G_protein->PI3K Activates (Gαi) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PIP2 PIP2 PLC->PIP2 Cleaves Akt Akt/PKB PI3K->Akt Activates cAMP cAMP AC->cAMP DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca_release IP3->Ca_release Ca²⁺ Release ERK ERK/MAPK PKC->ERK Activates Cellular_Responses_1 Cellular_Responses_1 Akt->Cellular_Responses_1 Cell Survival, Growth, Proliferation Cellular_Responses_2 Cellular_Responses_2 ERK->Cellular_Responses_2 Cell Proliferation, Differentiation

Figure 2: A simplified diagram of the major signaling pathways activated by this compound upon binding to the APJ receptor.
  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores. This pathway is crucial for processes like vasoconstriction and cell proliferation[5][8].

  • Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate phosphoinositide 3-kinase (PI3K). Activation of the PI3K/Akt pathway is involved in cell survival, growth, and metabolism[9][10][11]. The Gαi pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a role in cell proliferation and differentiation[8][12].

Conclusion

The discovery and isolation of this compound marked a pivotal moment in endocrinology and pharmacology. The meticulous application of bioassay-guided purification and protein chemistry techniques led to the identification of a key player in a previously unknown signaling system. Understanding the experimental foundations of this discovery is crucial for researchers and drug development professionals seeking to explore the therapeutic potential of the apelin-APJ system in various physiological and pathological conditions. The detailed methodologies and signaling pathways outlined in this guide provide a foundational resource for further investigation and innovation in this exciting field.

References

Apelin-36 Gene Expression in Adipose Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin, an endogenous ligand for the G protein-coupled receptor APJ, is a multifaceted adipokine with significant implications for metabolic homeostasis. The 36-amino acid isoform, Apelin-36, is of particular interest due to its expression in adipose tissue and its role in regulating key adipocyte functions. This technical guide provides a comprehensive overview of this compound gene expression in adipose tissue, its regulation, and its impact on adipocyte physiology. It is designed to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, obesity, and drug development.

Apelin is produced as a 77-amino acid prepropeptide, which is then cleaved into several active isoforms, including this compound.[1] Both apelin and its receptor, APJ, are expressed in various tissues, including the heart, kidney, and adipose tissue.[1][2] Within adipose tissue, apelin is expressed in both mature adipocytes and the stromal vascular fraction.[1] Its expression is dynamically regulated by a variety of factors, including insulin, glucocorticoids, hypoxia, and inflammatory cytokines, highlighting its role as a key signaling molecule in the complex metabolic environment of adipose tissue.

Data Presentation: Quantitative Analysis of this compound Expression

The expression of the apelin gene (APLN) in adipose tissue is modulated by various physiological and pathophysiological conditions. The following tables summarize quantitative data from several key studies, providing a comparative overview of this compound expression under different stimuli and in different adipose depots.

Table 1: Regulation of Apelin mRNA Expression in Adipocytes by Hormones and Cytokines

Cell TypeTreatmentConcentrationDurationFold Change in Apelin mRNAReference
3T3-L1 AdipocytesInsulin1 nM - 100 nM-Dose-dependent increase
3T3-L1 AdipocytesDexamethasone0.1 nM - 100 nM-Dose-dependent decrease
Human SGBS AdipocytesHypoxia (1% O₂)-16 hours~2.6-fold increase in secretion
Human Adipose Tissue ExplantsTNF-α-6-9 hoursIncreased expression

Table 2: Apelin mRNA Expression in Human Adipose Tissue in Obesity and Type 2 Diabetes

Adipose DepotConditionApelin mRNA Expression (Arbitrary Units / 18S rRNA)Reference
OmentalNormal Glucose Tolerance (NGT)8.7 ± 0.8[3]
SubcutaneousNormal Glucose Tolerance (NGT)8.1 ± 0.35[3]
OmentalType 2 Diabetes (T2D)21.6 ± 1.4[3]
SubcutaneousType 2 Diabetes (T2D)18.2 ± 1.5[3]
VisceralNon-obese(lower)[4]
SubcutaneousNon-obese(lower)[4]
VisceralObese(significantly elevated)[4]
SubcutaneousObese(significantly elevated)[4]

Signaling Pathways of this compound in Adipocytes

This compound exerts its diverse effects on adipocytes by activating several key intracellular signaling pathways. Upon binding to its receptor, APJ, a cascade of events is initiated, leading to the modulation of glucose metabolism, lipolysis, and adipogenesis.

This compound Signaling in Glucose Uptake

In human adipose tissue, apelin stimulates glucose transport in a manner dependent on AMP-activated protein kinase (AMPK).[5] In 3T3-L1 adipocytes, this effect is mediated through the PI3K/Akt signaling pathway.[5][6] Activation of these pathways ultimately leads to the translocation of GLUT4 transporters to the plasma membrane, facilitating glucose entry into the cell.[6]

Apelin_Glucose_Uptake Apelin36 This compound APJ APJ Receptor Apelin36->APJ G_protein Gαq/Gαi APJ->G_protein PI3K PI3K G_protein->PI3K (in 3T3-L1) AMPK AMPK G_protein->AMPK (in human AT) Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation AMPK->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

This compound signaling pathway for glucose uptake in adipocytes.
This compound Signaling in Lipolysis

Apelin has been shown to inhibit lipolysis in adipocytes through distinct molecular pathways.[7] It can attenuate isoproterenol-induced lipolysis, an effect that is reversed by inhibitors of Gαq, Gαi, and AMPK.[8] The proposed mechanism involves the AMPK-dependent enhancement of perilipin expression, a protein that coats lipid droplets and protects them from lipases.[7][9] Apelin also decreases the phosphorylation of hormone-sensitive lipase (HSL), further reducing the breakdown of triglycerides.[8]

Apelin_Lipolysis Apelin36 This compound APJ APJ Receptor Apelin36->APJ Lipolysis Lipolysis Apelin36->Lipolysis G_protein Gαq/Gαi APJ->G_protein AMPK AMPK G_protein->AMPK PKA PKA G_protein->PKA Perilipin Perilipin Expression AMPK->Perilipin Perilipin->Lipolysis HSL_p HSL Phosphorylation (Ser563) PKA->HSL_p HSL_p->Lipolysis

This compound signaling pathway for the inhibition of lipolysis.
This compound Signaling in Adipogenesis

Apelin has also been implicated in the regulation of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. Studies have shown that apelin can suppress adipogenesis through the MAPK/ERK signaling pathway.[7][9]

Apelin_Adipogenesis Apelin36 This compound APJ APJ Receptor Apelin36->APJ MAPK_ERK MAPK/ERK Pathway APJ->MAPK_ERK Adipogenesis Adipogenesis MAPK_ERK->Adipogenesis

This compound signaling pathway in the inhibition of adipogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound gene expression and function in adipose tissue.

RNA Isolation from Adipose Tissue (Optimized TRIzol-based Method)

High-quality RNA isolation from adipose tissue is challenging due to its high lipid content. This optimized protocol enhances RNA yield and purity.

Materials:

  • TRIzol™ Reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Liquid nitrogen

  • Low-temperature homogenizer with grinding beads

  • Microcentrifuge tubes (1.5 mL and 2 mL)

  • Pipettes and RNase-free filter tips

  • Centrifuge (refrigerated)

Procedure:

  • Tissue Homogenization:

    • Place approximately 100-150 mg of frozen adipose tissue in a pre-chilled 2 mL tube containing grinding beads.

    • Immediately add 1 mL of TRIzol reagent.

    • Homogenize the tissue using a low-temperature homogenizer.

  • Phase Separation:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet debris.

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the top lipid layer.

    • Add 200 µL of chloroform to the supernatant.

    • Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 500 µL of isopropanol and mix by inverting the tube.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash and Resuspension:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Reverse Transcription Quantitative PCR (RT-qPCR) for Apelin Gene Expression

Materials:

  • High-quality total RNA (isolated as described above)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers for Apelin (APLN) and a reference gene (e.g., 18S rRNA, GAPDH)

  • qPCR instrument

  • Nuclease-free water

  • PCR tubes or plates

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • Prepare the reverse transcription reaction mix according to the manufacturer's protocol. Typically, this involves combining the RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

    • Incubate the reaction in a thermal cycler using the recommended temperature profile.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix by combining the cDNA template, qPCR master mix, forward and reverse primers for the target gene (Apelin) and the reference gene.

    • Set up the reactions in a qPCR plate, including no-template controls.

    • Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Signaling Proteins (e.g., Phospho-AMPK)

Materials:

  • Adipose tissue or adipocyte cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-total-AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize adipose tissue or lyse adipocytes in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and/or a loading control (e.g., β-actin).

Glucose Uptake Assay in Primary Human Adipocytes

Materials:

  • Isolated primary human adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer with 4% BSA

  • Insulin

  • D-[U-¹⁴C]glucose

  • Silicone oil

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Cell Preparation and Stimulation:

    • Prepare a suspension of isolated human adipocytes in KRH buffer.

    • Stimulate the cells with or without insulin (e.g., 100 nM) for a specified time (e.g., 15 minutes).

  • Glucose Uptake Measurement:

    • Add D-[U-¹⁴C]glucose to the cell suspension and incubate for a defined period (e.g., 45 minutes).

    • Stop the reaction by placing the tubes on ice.

  • Separation and Quantification:

    • Layer the cell suspension on top of silicone oil in a microcentrifuge tube.

    • Centrifuge to separate the adipocytes (which will float on the oil) from the aqueous medium.

    • Collect the adipocyte layer and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the glucose uptake as counts per minute (CPM) or convert to pmol of glucose per mg of protein or per cell number.

Lipolysis Assay in 3T3-L1 Adipocytes (Glycerol Release)

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Lipolysis Assay Buffer

  • Isoproterenol (lipolysis stimulator)

  • Glycerol Assay Reagents (Glycerol Standard, Glycerol Probe, Enzyme Mix)

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Wash the differentiated 3T3-L1 adipocytes with Wash Buffer.

    • Add Lipolysis Assay Buffer to each well.

    • Add isoproterenol to the desired wells to stimulate lipolysis. Include vehicle controls.

    • Incubate for 1-3 hours.

  • Sample Collection and Preparation:

    • Collect the media from each well.

    • Transfer a portion of the media to a new 96-well plate.

  • Glycerol Measurement:

    • Prepare a glycerol standard curve.

    • Prepare a reaction mix containing the Glycerol Probe and Enzyme Mix.

    • Add the reaction mix to the standards and samples.

    • Incubate at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the glycerol concentration in the samples based on the standard curve.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for studying this compound gene expression and for a typical drug discovery process targeting the apelin system.

Gene_Expression_Workflow cluster_sample Sample Preparation cluster_analysis Gene Expression Analysis Adipose_Tissue Adipose Tissue Sample (e.g., Visceral, Subcutaneous) RNA_Isolation RNA Isolation (Optimized TRIzol Method) Adipose_Tissue->RNA_Isolation RNA_QC RNA Quality Control (Spectrophotometry, Bioanalyzer) RNA_Isolation->RNA_QC RT Reverse Transcription (cDNA synthesis) RNA_QC->RT qPCR Quantitative PCR (Apelin & Reference Genes) RT->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Workflow for analyzing this compound gene expression in adipose tissue.

Drug_Discovery_Workflow Target_ID Target Identification (Apelin/APJ System) Screening High-Throughput Screening (APJ Agonists/Antagonists) Target_ID->Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) Screening->Lead_Opt In_Vitro In Vitro Functional Assays (Glucose Uptake, Lipolysis) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Obesity, Diabetes) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Logical workflow for drug discovery targeting the apelin system.

Conclusion

This compound is a critical adipokine that plays a multifaceted role in the regulation of adipose tissue function. Its expression is tightly controlled by a variety of hormonal and environmental cues, and its dysregulation is associated with metabolic disorders such as obesity and type 2 diabetes. The signaling pathways activated by this compound in adipocytes, including the AMPK, PI3K/Akt, and MAPK/ERK pathways, offer multiple points for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the biology of this compound and to explore its potential as a therapeutic target for metabolic diseases. A deeper understanding of the intricate regulation and function of this compound in adipose tissue will be instrumental in the development of novel and effective treatments for these widespread and debilitating conditions.

References

The Endogenous Function of Apelin-36 in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apelin-36, an endogenous peptide, and its cognate G protein-coupled receptor, APJ, are widely distributed throughout the central nervous system (CNS). Emerging evidence highlights the significant role of the apelin/APJ system in a multitude of neurological functions and its therapeutic potential in various CNS disorders. This technical guide provides an in-depth overview of the core functions of this compound within the CNS, focusing on its neuroprotective, anti-inflammatory, and homeostatic roles. Detailed experimental protocols, quantitative data from key studies, and visualizations of the primary signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Apelin is a family of peptides derived from a 77-amino acid precursor, preproapelin. This compound is one of the most abundant and stable isoforms in the brain.[1] The apelin receptor (APJ) shares structural homology with the angiotensin II receptor type 1 (AT1) but is activated by various apelin isoforms, not angiotensin II.[2][3] The widespread expression of both this compound and the APJ receptor in key regions of the CNS, including the hypothalamus, hippocampus, and cortex, underscores their importance in neuronal signaling and function.[3][4] This guide will explore the multifaceted roles of this compound in the CNS, with a focus on its mechanisms of action and the experimental approaches used to elucidate them.

Neuroprotective Effects of this compound

This compound has demonstrated potent neuroprotective effects in various models of neuronal injury, including ischemic stroke and Parkinson's disease.

Ischemic Brain Injury

In the context of cerebral ischemia, this compound has been shown to reduce infarct volume, improve neurological deficits, and promote long-term functional recovery.[2] The primary mechanism underlying these protective effects is the activation of pro-survival signaling pathways and the inhibition of apoptosis.[2][5]

Quantitative Data on Neuroprotection in Ischemic Models

ModelSpeciesThis compound DoseAdministration RouteKey FindingsReference
MCAOICR Mice1 µg/kgIntraperitoneal~40% reduction in brain infarct volume.[6]
MCAOMiceNot SpecifiedNot SpecifiedSignificantly reduced infarct volume.[2]
Neonatal H/IRatsNot SpecifiedNot SpecifiedReduced cerebral infarct volume and promoted long-term functional recovery.[2]
Parkinson's Disease Models

In animal models of Parkinson's disease using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound treatment has been shown to alleviate behavioral dysfunction and protect dopaminergic neurons.[7] The neuroprotective mechanisms in this context involve the regulation of oxidative stress, autophagy, and apoptosis.[8]

Quantitative Data on Neuroprotection in Parkinson's Disease Models

ModelSpeciesThis compound TreatmentKey FindingsReference
MPTP-inducedMiceNot SpecifiedPartially reversed the depletion of dopamine in the striatum. Improved activity of antioxidant systems (SOD, GSH). Decreased overproduction of malondialdehyde (MDA).[8]
MPTP/MPP+MiceNot SpecifiedSignificantly alleviated MPTP-induced behavioral dysfunction and dopaminergic neurodegeneration. Reversed the loss of TH expression.[7]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are primarily mediated through the activation of the PI3K/Akt and MEK/Erk signaling pathways. These pathways are crucial for promoting cell survival and inhibiting apoptosis.

PI3K/Akt Signaling Pathway

Activation of the APJ receptor by this compound leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a range of downstream targets that promote cell survival and inhibit pro-apoptotic proteins such as Bax and cleaved caspase-3.[2][5] The use of PI3K inhibitors like LY294002 has been shown to attenuate the protective effects of this compound, confirming the involvement of this pathway.[2]

PI3K_Akt_Signaling Apelin36 This compound APJ APJ Receptor Apelin36->APJ PI3K PI3K APJ->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Promotes Bax Bax Akt->Bax Inhibits Caspase3 Cleaved Caspase-3 Akt->Caspase3 Inhibits Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis MEK_Erk_Signaling Apelin36 This compound APJ APJ Receptor Apelin36->APJ MEK1_2 MEK1/2 APJ->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Activates NeuronalSurvival Neuronal Survival ERK1_2->NeuronalSurvival Promotes

References

Structural Analysis of the Apelin-36 Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-36 is a 36-amino acid endogenous peptide that, along with other apelin isoforms, serves as a ligand for the G protein-coupled apelin receptor (APJ). The apelin/APJ system is a critical regulator of numerous physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2] Its involvement in various pathologies such as heart failure, hypertension, and diabetes has made it a promising therapeutic target.[2] Understanding the structural characteristics of this compound is paramount for the rational design of novel therapeutics that modulate the activity of the apelin/APJ signaling pathway. This technical guide provides a comprehensive overview of the structural analysis of this compound, including a summary of its known structural features, detailed experimental protocols for its characterization, and a visualization of its signaling pathways.

Structural Features of this compound

Structural studies of this compound and other apelin isoforms in aqueous solution have consistently indicated that they are predominantly disordered, lacking a well-defined three-dimensional structure. However, evidence from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy suggests the presence of transient local structural elements, particularly a β-turn within the highly conserved RPRL motif, which is crucial for receptor recognition.[1][3]

At present, a high-resolution, experimentally determined three-dimensional structure of full-length this compound has not been deposited in the Protein Data Bank (PDB). The inherent flexibility of the peptide in solution presents a significant challenge for crystallization and NMR structure determination.

Data Presentation

LigandReceptor/TissueAssay TypepKi / pD2 / EC50Reference
This compound Human APJ (HEK293 cells)Agonist ActivityEC50 = 20 nM[4]
This compound Human APJ (HEK293 cells)Binding AffinitypIC50= 8.61[4]
This compound Human HeartBinding AffinitypKi: 10.28 ± 0.09[5]
This compound Rat HeartBinding AffinitypKi: 10.23 ± 0.12[5]
This compound CHO-K1 cells (human APJ)cAMP InhibitionpD2: 9.04 ± 0.45[3][5]
This compound CHO-K1 cells (human APJ)β-arrestin RecruitmentpD2: 9.17 ± 0.34[3]
This compound-[L28A] Human HeartBinding AffinitypKi: 8.52 ± 0.05[5]
This compound-[L28A] Rat HeartBinding AffinitypKi: 9.51 ± 0.18[5]
This compound-[L28A] CHO-K1 cells (human APJ)cAMP InhibitionpD2: 7.88 ± 0.24[3][5]
This compound-[L28C(30kDa-PEG)] Human HeartBinding AffinitypKi: 8.00 ± 0.05[5]
This compound-[L28C(30kDa-PEG)] Rat HeartBinding AffinitypKi: 8.06 ± 0.37[5]
This compound-[L28C(30kDa-PEG)] CHO-K1 cells (human APJ)cAMP InhibitionpD2: 7.02 ± 0.09[3][5]

Experimental Protocols

The following sections detail generalized experimental protocols for the structural and functional characterization of this compound. These are representative methodologies and may require optimization for specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining atomic-resolution structural and dynamic information on peptides in solution.

Sample Preparation

  • Peptide Synthesis and Purification: Synthesize this compound using solid-phase peptide synthesis (SPPS) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the mass by mass spectrometry.

  • Sample Concentration: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl) to a final concentration of 0.5-2 mM.

  • Solvent: For most proton NMR experiments, the buffer is prepared in 90% H2O/10% D2O to observe exchangeable amide protons. For experiments requiring deuterium lock, 100% D2O is used.

  • Internal Standard: Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing.

Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Temperature: Maintain a constant sample temperature, typically 298 K (25 °C).

  • 1D 1H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and spectral dispersion.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire TOCSY spectra with mixing times ranging from 60-100 ms to identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire NOESY spectra with mixing times of 100-300 ms to identify through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the three-dimensional structure.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): If using a 13C-labeled sample, this experiment correlates protons with their directly attached carbons.

    • 1H-15N HSQC: If using a 15N-labeled sample, this experiment correlates amide protons with their directly attached nitrogens, providing a fingerprint of the peptide backbone.

Data Processing and Analysis

  • Processing: Process the NMR data using software such as TopSpin, NMRPipe, or MestReNova. This includes Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: Use the combination of TOCSY and NOESY spectra to sequentially assign the proton resonances to their respective amino acids in the this compound sequence.

  • Structural Restraints:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectra and convert them into upper-limit distance restraints.

    • Dihedral Angle Restraints: Measure scalar coupling constants (e.g., 3JHNα) from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the peptide backbone.

  • Structure Calculation: Use the experimental restraints in molecular dynamics-based software such as CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Sample Preparation

  • Peptide Purity and Concentration: Use highly purified (>95%) this compound. Accurately determine the peptide concentration using a reliable method such as quantitative amino acid analysis.

  • Buffer Selection: Choose a buffer that is transparent in the far-UV region (below 200 nm), such as 10 mM sodium phosphate buffer at a neutral pH. Avoid buffers with high absorbance in this region, such as Tris.

  • Sample Concentration and Pathlength: The product of the peptide concentration (in mg/mL) and the cuvette pathlength (in cm) should be optimized to maintain the absorbance below 1.0. A typical starting point is a 0.1 mg/mL peptide solution in a 1 mm pathlength quartz cuvette.

Data Acquisition

  • Spectropolarimeter: Use a calibrated spectropolarimeter.

  • Wavelength Range: Scan from approximately 260 nm to 190 nm.

  • Instrument Parameters:

    • Bandwidth: 1.0 nm

    • Scan Speed: 50 nm/min

    • Data Pitch: 0.5 nm

    • Response Time: 2 s

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Blank Subtraction: Record a spectrum of the buffer under the same conditions and subtract it from the peptide spectrum.

Data Analysis

  • Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity [θ] (in deg·cm2·dmol-1) using the following equation: [θ] = (θobs * MRW) / (10 * d * c) where θobs is the observed ellipticity in degrees, MRW is the mean residue weight (total molecular weight divided by the number of amino acids), d is the pathlength in cm, and c is the concentration in g/mL.

  • Secondary Structure Estimation: Use deconvolution algorithms such as CONTINLL, SELCON3, or CDSSTR, available through web servers like DichroWeb, to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the experimental CD spectrum.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to investigate the conformational dynamics and structural properties of peptides in a simulated physiological environment.

System Setup

  • Starting Structure: As there is no experimental structure, an extended conformation of the this compound peptide can be generated using peptide building tools (e.g., in PyMOL, Chimera, or CHARMM-GUI).

  • Force Field: Choose a suitable force field for biomolecular simulations, such as AMBER, CHARMM, or GROMOS.

  • Solvation: Place the peptide in a periodic box of a chosen shape (e.g., cubic or rectangular) and solvate with an explicit water model (e.g., TIP3P, SPC/E).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 150 mM).

Simulation Protocol

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar) to achieve the correct density.

  • Production Run: Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space of the peptide.

Analysis

  • Trajectory Analysis: Analyze the trajectory for properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, secondary structure evolution (using tools like DSSP or STRIDE), and clustering of conformations.

  • Structural Characterization: Identify and characterize any persistent local structural elements, such as turns or helical segments.

Apelin/APJ Signaling Pathways

This compound binding to the APJ receptor initiates a cascade of intracellular signaling events. The primary signaling occurs through the activation of G proteins, predominantly Gαi and Gαq. This leads to the modulation of several downstream effector pathways. Additionally, a G protein-independent pathway involving β-arrestin has been described.[6][7]

G Protein-Dependent Signaling

G_Protein_Signaling Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds G_alpha_i Gαi APJ->G_alpha_i Activates G_alpha_q Gαq APJ->G_alpha_q Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC PLC G_alpha_q->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates cAMP cAMP AC->cAMP PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates Akt Akt PI3K->Akt Activates Akt->ERK Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide eNOS->NO

Apelin/APJ G Protein-Dependent Signaling Pathways
β-Arrestin-Mediated Signaling and Receptor Regulation

Beta_Arrestin_Signaling Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds GRK GRK APJ->GRK Activates P_APJ Phosphorylated APJ Receptor GRK->APJ Phosphorylates Beta_Arrestin β-Arrestin P_APJ->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization ERK ERK1/2 Activation Beta_Arrestin->ERK

Apelin/APJ β-Arrestin-Mediated Signaling

Conclusion

The structural analysis of this compound reveals a peptide with a high degree of conformational flexibility in solution, which is a common characteristic of many peptide hormones. While a complete high-resolution structure remains elusive, spectroscopic and computational methods have provided valuable insights into its local structural propensities, particularly the formation of a β-turn in the crucial RPRL receptor recognition motif. The detailed signaling pathways activated by this compound upon binding to the APJ receptor have been extensively studied, providing a solid foundation for understanding its physiological roles and for the development of targeted therapeutics. Future research efforts focused on obtaining a high-resolution structure of this compound, potentially in complex with its receptor, will be instrumental in advancing the design of novel drugs for a wide range of cardiovascular and metabolic diseases. The lack of readily available, specific quantitative structural data and detailed experimental protocols for this compound in the public domain highlights an area for further investigation and data sharing within the scientific community.

References

The Apelin-36/APJ Receptor System: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelinergic system, comprising the peptide ligand apelin and its cognate G protein-coupled receptor, APJ, has emerged as a critical regulator of cardiovascular and metabolic homeostasis. Among the various isoforms of apelin, Apelin-36 stands out due to its distinct physiological functions and signaling properties. This technical guide provides an in-depth exploration of this compound and its interaction with the APJ receptor, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways that govern its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of targeting the this compound/APJ axis.

The Ligand: this compound

This compound is a 36-amino acid peptide that is one of several bioactive forms derived from a 77-amino acid precursor, preproapelin.[1] First isolated from bovine stomach extracts, apelin was identified as the endogenous ligand for the previously orphaned APJ receptor.[2] The various apelin isoforms, including this compound, Apelin-17, and Apelin-13, share a common C-terminal sequence, which is crucial for receptor binding and activation.[3] While shorter isoforms like Apelin-13 are often more potent in certain biological assays, this compound exhibits unique properties and a more sustained duration of action in some contexts.[4][5]

The Receptor: APJ

The APJ receptor, also known as APLNR, is a class A G protein-coupled receptor (GPCR) that shares significant sequence homology with the angiotensin II type 1 (AT1) receptor, although it does not bind angiotensin II.[6] The human APJ gene is located on chromosome 11 and encodes a 380-amino acid protein.[6] The APJ receptor is widely distributed throughout the body, with notable expression in the heart, lungs, kidneys, brain, and adipose tissue, reflecting the pleiotropic effects of the apelinergic system.[3][6]

Quantitative Data on this compound/APJ Interaction

The interaction between this compound and the APJ receptor has been characterized through various quantitative assays. The following tables summarize key data on binding affinities, signaling potency, and physiological effects.

Table 1: Binding Affinity of Apelin Isoforms to the APJ Receptor

LigandReceptor SourceAssay TypeKd (nM)Ki (nM)Reference(s)
[125I]Apelin-13Rat Heart HomogenatesSaturation Binding0.28 ± 0.02-[7]
[125I]Apelin-13Human Heart HomogenatesSaturation Binding0.08 ± 0.01-[7]
This compoundRat Heart HomogenatesCompetition Binding-1.735[7][8]
This compoundHuman Heart HomogenatesCompetition Binding-Not specified[7]
Apelin-13Rat Heart HomogenatesCompetition Binding-8.336[8]
[Pyr1]Apelin-13Rat Heart HomogenatesCompetition Binding-Subnanomolar[7]
This compound (rat, mouse)APJ-expressing cellsCompetition Binding-IC50 = 5.4[9]

Table 2: In Vitro Signaling Potency of this compound

AssayCell LineParameterThis compound EC50/IC50 (nM)Reference(s)
APJ ActivationCHO-K1 cells expressing APJEC501.02 x 10-10 M (0.102 nM)[10]
APJ ActivationHEK293 cells expressing human APJpIC50 = 8.61 (IC50 ≈ 2.45 nM)20[2][11]
cAMP InhibitionCHO-K1 cells expressing human APJIC500.52[9]
β-arrestin RecruitmentCHO-K1 cells expressing human APJEC50-7.027 ± 0.087 (logEC50)[5]
ERK1/2 PhosphorylationA549 cells-Time-dependent increase, peak at 30 min[9]

Table 3: Quantitative Physiological Effects of this compound

Physiological EffectModelDosageQuantitative ChangeReference(s)
Infarct Size Reduction (in vitro)Langendorff-perfused rat heart1000 nM26.1% decrease (p < 0.05)[12][13]
Infarct Size Reduction (in vivo)Open-chest rat modelNot specified32.7% decrease (p < 0.05)[12][13]
Blood PressureSpontaneously Hypertensive RatsNot specifiedSharp drop in blood pressure[3]
Coronary Blood FlowHumans (intracoronary bolus)200 nmolIncreased[14]
Left Ventricular Pressure (Peak)Humans (intracoronary bolus)200 nmolReduced[14]
Left Ventricular Pressure (End-diastolic)Humans (intracoronary bolus)200 nmolReduced[14]
Cardiac OutputHealthy Humans (systemic infusion)30-300 nmol/minIncreased[4]
Peripheral Vascular ResistanceHealthy Humans (systemic infusion)30-300 nmol/minReduced[4]

Table 4: Tissue Distribution of Apelin and APJ Receptor

MoleculeTissueRelative Expression LevelMethodReference(s)
Apelin mRNARat LungHighqRT-PCR[15]
Apelin mRNARat Mammary GlandHighqRT-PCR[15]
Immunoreactive ApelinRat LungHighEIA[15]
Immunoreactive ApelinRat Mammary GlandHighEIA[15]
APJ mRNAMouse MyocardiumExpressedqRT-PCR
APJ ProteinHuman TissuesCytoplasmic expression in several tissuesImmunohistochemistry[16][17]

Signaling Pathways of the this compound/APJ System

Upon binding of this compound, the APJ receptor undergoes a conformational change, leading to the activation of several intracellular signaling cascades. The primary signaling mechanism involves the coupling to heterotrimeric G proteins, predominantly of the Gαi/o and Gαq/11 families.[6][13] More recently, β-arrestin-mediated signaling has also been identified as a key component of the APJ signaling repertoire.

G Protein-Dependent Signaling
  • Gαi/o Pathway: Activation of the Gαi/o subunit by the this compound/APJ complex leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][13] This pathway is implicated in many of the physiological effects of apelin.

  • Gαq/11 Pathway: The APJ receptor can also couple to Gαq/11, activating phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[18]

  • Downstream Effectors: The activation of G protein-dependent pathways leads to the phosphorylation and activation of several downstream kinases, including:

    • Extracellular signal-regulated kinase (ERK1/2): A key mediator of cell proliferation, differentiation, and survival.[13][18]

    • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism. This compound has been shown to exert protective effects in ischemic brain injury through the activation of the PI3K/Akt pathway.[19]

This compound G-Protein Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound APJ APJ Receptor This compound->APJ Binds Gai Gαi/o APJ->Gai Activates Gaq Gαq/11 APJ->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PI3K PI3K Gai->PI3K Activates PLC PLC Gaq->PLC Activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA PKA cAMP->PKA Activates Physiological Effects Physiological Effects PKA->Physiological Effects IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->Physiological Effects ERK ERK1/2 PKC->ERK Activates Akt Akt PI3K->Akt Activates Cell Survival, Growth, Metabolism Cell Survival, Growth, Metabolism Akt->Cell Survival, Growth, Metabolism Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival

This compound G-protein dependent signaling pathways.
β-Arrestin-Dependent Signaling and Biased Agonism

In addition to G protein-mediated signaling, the APJ receptor can also signal through β-arrestin pathways. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades, including the activation of ERK1/2.[6][13]

Interestingly, different apelin isoforms can exhibit "biased agonism," preferentially activating one signaling pathway over another. Some studies suggest that longer apelin isoforms, like this compound, may show a bias towards β-arrestin recruitment compared to shorter isoforms.[7] Furthermore, modified this compound analogues have been developed that are G protein biased, showing potent activation of G protein signaling with reduced β-arrestin recruitment.[7] This concept of biased agonism has significant implications for drug development, as it may be possible to design ligands that selectively activate desired therapeutic pathways while avoiding those associated with adverse effects.

Apelin-36_Beta-Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound APJ APJ Receptor This compound->APJ Binds GRK GRK APJ->GRK Activates APJ_P Phosphorylated APJ Receptor GRK->APJ Phosphorylates B_Arrestin β-Arrestin APJ_P->B_Arrestin Recruits Complex APJ/β-Arrestin Complex APJ_P->Complex B_Arrestin->Complex Internalization Receptor Internalization Complex->Internalization ERK_signaling ERK1/2 Signaling Complex->ERK_signaling Receptor Desensitization Receptor Desensitization Internalization->Receptor Desensitization Gene Transcription,\nCell Proliferation Gene Transcription, Cell Proliferation ERK_signaling->Gene Transcription,\nCell Proliferation

This compound β-arrestin dependent signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound/APJ interaction.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound to the APJ receptor.

G_1 cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation and Counting cluster_analysis Data Analysis node1 Homogenize tissues or cells expressing APJ receptor in ice-cold buffer. node2 Centrifuge at low speed to remove nuclei and debris. node1->node2 node3 Centrifuge supernatant at high speed to pellet membranes. node2->node3 node4 Resuspend membrane pellet in assay buffer. node3->node4 node5 Incubate membranes with a fixed concentration of radiolabeled apelin (e.g., [¹²⁵I]Apelin-13). node6 Add increasing concentrations of unlabeled this compound (competition assay). node5->node6 node7 Incubate to allow binding to reach equilibrium. node6->node7 node8 Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. node9 Wash filters with ice-cold buffer to remove non-specific binding. node8->node9 node10 Measure radioactivity retained on the filters using a gamma counter. node9->node10 node11 Plot specific binding as a function of this compound concentration. node12 Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding). node11->node12 node13 Calculate the Ki value using the Cheng-Prusoff equation. node12->node13

Workflow for a radioligand competition binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize tissues (e.g., rat heart) or cultured cells (e.g., HEK293 cells stably expressing the APJ receptor) in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled apelin isoform (e.g., [125I]Apelin-13), and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, a parallel set of tubes should contain a high concentration of unlabeled apelin.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding data against the logarithm of the unlabeled this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, indicative of Gαi activation.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human APJ receptor in appropriate media.

    • Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX for a short period to prevent cAMP degradation.

    • Add varying concentrations of this compound to the cells.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Normalize the data to the forskolin-only control (100% cAMP production) and a basal control (no forskolin).

    • Plot the percentage inhibition of cAMP production against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the APJ receptor upon stimulation with this compound.

Protocol:

  • Cell Line:

    • Use a cell line specifically engineered for β-arrestin recruitment assays, such as the PathHunter® β-Arrestin cell lines. These cells co-express the APJ receptor tagged with a ProLink™ (PK) peptide and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Assay Procedure:

    • Plate the cells in a 384-well white, solid-bottom assay plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

  • Detection:

    • Add the detection reagents containing the substrate for the complemented β-galactosidase enzyme.

    • Incubate at room temperature, protected from light, for approximately 60 minutes.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to a vehicle control (0% recruitment) and a maximal response to a reference agonist (e.g., Apelin-13) (100% recruitment).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of ERK1/2 as a downstream marker of APJ receptor activation.

G_2 cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis and Protein Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis node1 Culture APJ-expressing cells (e.g., HEK293) to near confluence. node2 Serum-starve cells to reduce basal ERK phosphorylation. node1->node2 node3 Treat cells with different concentrations of this compound for various time points. node2->node3 node4 Wash cells with ice-cold PBS. node5 Lyse cells in buffer containing protease and phosphatase inhibitors. node4->node5 node6 Quantify protein concentration of the lysates. node5->node6 node7 Separate proteins by SDS-PAGE. node8 Transfer proteins to a PVDF or nitrocellulose membrane. node7->node8 node9 Block the membrane to prevent non-specific antibody binding. node8->node9 node10 Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). node9->node10 node11 Incubate with an HRP-conjugated secondary antibody. node10->node11 node12 Detect chemiluminescence signal. node11->node12 node13 Strip and re-probe the membrane with an antibody for total ERK1/2 (loading control). node12->node13 node14 Quantify band intensities using densitometry software. node15 Normalize p-ERK signal to total ERK signal. node14->node15 node16 Plot the normalized p-ERK levels as a function of this compound concentration or time. node15->node16

Workflow for ERK1/2 phosphorylation Western blot assay.

Protocol:

  • Cell Culture and Treatment:

    • Culture APJ-expressing cells (e.g., HEK293 or A549 cells) to near confluence.

    • Serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

    • Treat the cells with various concentrations of this compound for different durations.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Plot the fold change in ERK1/2 phosphorylation relative to the untreated control.

Conclusion

The this compound/APJ receptor system represents a complex and multifaceted signaling network with significant therapeutic potential in cardiovascular and metabolic diseases. A thorough understanding of its quantitative pharmacology, diverse signaling pathways, and the nuances of biased agonism is essential for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge, along with detailed experimental protocols to facilitate further research in this exciting field. The continued exploration of the this compound/APJ axis holds great promise for the development of innovative treatments for a range of human diseases.

References

Downstream Effects of Apelin-36 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-36, an endogenous peptide ligand, activates the G protein-coupled receptor APJ, initiating a cascade of downstream signaling events with significant physiological consequences.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular pathways and systemic effects following this compound activation, with a focus on its dual role in cardiovascular regulation and metabolic homeostasis. The information presented herein is intended to support further research and therapeutic development targeting the apelinergic system.

Core Signaling Pathways

Activation of the APJ receptor by this compound triggers a complex network of intracellular signaling pathways, primarily mediated by G proteins.[5][6] The principal cascades include the Gαi/Gαq-PLC-IP3/DAG pathway and the PI3K-Akt-eNOS pathway, which collectively orchestrate the diverse physiological responses to this compound.[7][8][9]

G Protein-Coupled Signaling

Upon binding of this compound, the APJ receptor couples to heterotrimeric G proteins, predominantly of the Gαi and Gαq subtypes.[5][8] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is fundamental to many of the cardiovascular effects of this compound, including the modulation of cardiac contractility.[8]

This compound G Protein-Coupled Signaling Pathway Apelin36 This compound APJ APJ Receptor Apelin36->APJ G_protein Gαi / Gαq APJ->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Cardiovascular Effects (e.g., Inotropy) Ca_release->Physiological_Effects PKC->Physiological_Effects

This compound G Protein-Coupled Signaling Pathway
PI3K/Akt/eNOS Signaling Pathway

In endothelial cells, this compound activation of APJ stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][9] Activated Akt, a serine/threonine kinase, subsequently phosphorylates and activates endothelial nitric oxide synthase (eNOS).[9] This results in the production of nitric oxide (NO), a potent vasodilator, which diffuses to adjacent vascular smooth muscle cells to induce relaxation and a decrease in blood pressure.[7][9]

This compound PI3K/Akt/eNOS Signaling Pathway Apelin36 This compound APJ APJ Receptor Apelin36->APJ PI3K PI3K APJ->PI3K Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

This compound PI3K/Akt/eNOS Signaling Pathway

Physiological and Pathophysiological Effects

The activation of this compound signaling pathways has pleiotropic effects on various organ systems, with the most pronounced impacts observed in the cardiovascular and metabolic systems.

Cardiovascular Effects

This compound is a potent modulator of cardiovascular function.[10] It exerts positive inotropic effects, enhancing cardiac contractility.[10][11][12] Furthermore, its ability to induce vasodilation leads to a reduction in peripheral vascular resistance and can influence blood pressure.[11] Studies in humans have demonstrated that this compound administration increases cardiac output and coronary blood flow.[11] These properties suggest a therapeutic potential for this compound in conditions such as heart failure.[10][11]

Table 1: Cardiovascular Effects of this compound Administration in Humans

ParameterEffectReference
Heart RateIncreased[11]
Cardiac OutputIncreased[11]
Peripheral Vascular ResistanceReduced[11]
Coronary Blood FlowIncreased[11]
Left Ventricular Pressure (dP/dtmax)Increased[11]
Metabolic Regulation

This compound plays a crucial role in regulating glucose and lipid metabolism. It has been shown to improve glucose homeostasis, lower body weight, and enhance insulin sensitivity.[1][2][3][4] In mouse models of diet-induced obesity, this compound administration led to reduced fasting blood glucose, improved glucose tolerance, and a favorable lipid profile with decreased total and LDL cholesterol.[1] Interestingly, some studies suggest that the metabolic effects of this compound can be separated from its canonical APJ-mediated cardiovascular effects.[1][2]

Table 2: Metabolic Effects of this compound in a Mouse Model of Diet-Induced Obesity

ParameterEffectReference
Body WeightSignificantly lower gain[1]
Fasting Blood GlucoseLowered[1]
Glucose ToleranceImproved[1]
Serum Total CholesterolSignificantly lowered[1]
Serum LDL CholesterolSignificantly lowered[1]

Experimental Protocols

The study of this compound and its downstream effects employs a variety of in vitro and in vivo experimental techniques.

In Vivo Hemodynamic Assessment in Humans

A common protocol to assess the cardiovascular effects of this compound in humans involves systemic or intracoronary infusions.

Protocol Outline:

  • Subject Recruitment: Healthy volunteers and patients with specific cardiovascular conditions are recruited.[11]

  • Catheterization: For intracoronary studies, catheters are inserted to access the coronary arteries.[11]

  • Drug Administration: this compound is administered as a bolus injection or a continuous infusion.[11] Saline is used as a placebo control.[11]

  • Hemodynamic Monitoring: Key parameters such as heart rate, blood pressure, cardiac output, and coronary blood flow are continuously monitored using appropriate equipment (e.g., Doppler flow wire, pressure transducers).[11]

  • Data Analysis: Changes in hemodynamic variables from baseline are calculated and compared between the this compound and placebo groups.

Experimental Workflow for In Vivo Hemodynamic Assessment Start Start Recruitment Subject Recruitment (Healthy Volunteers / Patients) Start->Recruitment Catheterization Catheterization (if required) Recruitment->Catheterization Infusion This compound or Placebo Infusion Catheterization->Infusion Monitoring Continuous Hemodynamic Monitoring (HR, BP, CO, CBF) Infusion->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis End End Analysis->End

Experimental Workflow for In Vivo Hemodynamic Assessment
Quantification of this compound

Accurate quantification of this compound in biological samples is crucial for research. Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are commonly used methods.

ELISA Protocol Outline:

  • Plate Coating: A microplate is coated with a capture antibody specific to this compound.[13]

  • Sample/Standard Addition: Samples and a series of known standards of this compound are added to the wells.

  • Competitive Inhibition (for competitive ELISA): A known amount of biotin-labeled this compound is added, which competes with the unlabeled this compound in the sample/standard for binding to the capture antibody.[13]

  • Incubation and Washing: The plate is incubated to allow binding, followed by washing to remove unbound substances.

  • Detection: An enzyme-conjugated secondary antibody (e.g., HRP-avidin) is added, which binds to the captured biotin-labeled this compound.[13]

  • Substrate Addition: A substrate is added that reacts with the enzyme to produce a measurable color change.[14]

  • Measurement: The absorbance is read using a microplate reader, and the concentration of this compound in the samples is determined by comparison to the standard curve.[15]

Conclusion

This compound is a multifaceted signaling peptide with significant downstream effects on the cardiovascular and metabolic systems. Its ability to enhance cardiac function, promote vasodilation, and improve metabolic parameters highlights its potential as a therapeutic target for a range of disorders, including heart failure and type 2 diabetes. Further research into the nuanced signaling pathways and the development of stable this compound analogs will be pivotal in translating these promising preclinical and clinical findings into novel therapeutic strategies.

References

The Role of Apelin-36 in Angiogenesis and Vascular Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin is an endogenous peptide that functions as the ligand for the G protein-coupled receptor APJ (Angiotensin II receptor-like 1).[1] The apelin gene is synthesized as a 77-amino acid pre-pro-peptide, which is then cleaved into several active isoforms, including the prominent Apelin-36.[1][2] The Apelin/APJ system is widely distributed throughout the cardiovascular system and is a critical regulator of processes such as blood pressure, cardiac contractility, and fluid homeostasis.[3][4] Emerging evidence has highlighted its crucial role in both physiological and pathological angiogenesis, as well as in the fundamental processes of embryonic vascular development.[3][5][6] This guide provides a detailed technical overview of the molecular mechanisms, signaling pathways, and experimental findings related to this compound's function in the vasculature.

Core Signaling Pathways of this compound in Endothelial Cells

This compound initiates its effects by binding to the APJ receptor on endothelial cells, which is coupled to pertussis toxin (PTX)-sensitive G proteins, primarily of the Gαi family.[1][7] This activation triggers a cascade of downstream signaling pathways that collectively promote a pro-angiogenic cellular state.

The primary signaling axes include:

  • PI3K/Akt Pathway : Activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central mechanism. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn produces nitric oxide (NO).[1][3][7][8] NO is a potent vasodilator and a key mediator of angiogenic processes.[2][9]

  • ERK1/2 and JNK Pathways : The Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK), are also activated to promote endothelial cell proliferation and migration.[1]

  • Gα13/MEF2 Pathway : In the context of cardiovascular development, Apelin/APJ signaling can also proceed through Gα13. This leads to the cytoplasmic translocation of histone deacetylases (HDACs) 4 and 5, which relieves their inhibition of the Myocyte Enhancer Factor 2 (MEF2) transcription factor, a critical regulator of vascular maturation.[5][10]

Apelin36_Signaling_Pathway Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds Gi Gαi APJ->Gi G13 Gα13 APJ->G13 PI3K PI3K Gi->PI3K Activates ERK ERK1/2 Gi->ERK Activates JNK JNK Gi->JNK Activates HDAC HDAC4/5 (Nuclear) G13->HDAC Induces Phosphorylation & Cytoplasmic Translocation Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation Migration Cell Migration JNK->Migration HDAC_cyto HDAC4/5 (Cytoplasmic) HDAC->HDAC_cyto MEF2 MEF2 HDAC_cyto->MEF2 Relieves Inhibition VascDev Vascular Development MEF2->VascDev Promotes NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

This compound signaling pathways in endothelial cells.

Role of this compound in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving endothelial cell activation, migration, proliferation, and tube formation. This compound has been identified as a potent pro-angiogenic factor.[1]

In Vitro Evidence

Studies using cultured human endothelial cells have demonstrated that Apelin dose-dependently stimulates key angiogenic responses.[11] It enhances endothelial cell proliferation and migration and promotes the formation of capillary-like structures in Matrigel assays.[11][12]

Experimental ModelParameter MeasuredTreatmentResultCitation(s)
Human Umbilical Vein Endothelial Cells (HUVECs)Cell MigrationApelinDose-dependent increase[11]
HUVECsCell ProliferationApelinDose-dependent increase[11]
HUVECs on MatrigelCapillary Tube-like Structure FormationApelinDose-dependent increase[11]
Human Retinal Microvascular Endothelial Cells (HRMECs)Cell Proliferation & MigrationApelin (100 ng/ml)Significant increase[12]
Organotypic Co-culture (HUVEC on Fibroblasts)Vessel BranchingExogenous Apelin1.4-fold increase in vessel branching[13]
Organotypic Co-culture (HUVEC on Fibroblasts)Endothelial Tubule FormationsiRNA knockdown of Apelin/APJSignificant decrease[13]
In Vivo Evidence

In vivo models confirm the significant role of the Apelin/APJ system in physiological and pathological angiogenesis. In apelin-knockout (KO) mice, retinal vascular development is impaired.[6] Furthermore, these mice exhibit a diminished angiogenic response to other potent growth factors like VEGF and FGF2, suggesting a cooperative or permissive role for Apelin signaling.[6]

Experimental ModelParameter MeasuredConditionResultCitation(s)
Apelin-KO Mice (P7)Retinal Vascularization (Maximum Vascular Length)Apelin Knockout55% impairment compared to wild-type[6]
Apelin-KO MiceCorneal Angiogenesis (Corneal Pocket Assay)VEGF or FGF2 stimulationRemarkably decreased angiogenic response[6]
Apelin-KO MiceCorneal Angiogenesis (Corneal Pocket Assay)VEGF/FGF2 + ApelinResponse partially restored[6]
Organotypic Co-cultureVessel Branch FormationVEGF + ApelinUp to 6-fold synergistic increase[13]
Glioblastoma Mouse ModelTumor Vasculature (Vessel Length Density)Knockdown of tumor-derived Apelin62% reduction in VLD[14]

Role in Embryonic Vascular Development

The Apelin/APJ pathway is critical for proper cardiovascular development. Systemic knockout of the APJ receptor in mice results in embryonic lethality for more than half of the embryos due to severe cardiovascular defects.[10] These defects include deformed vasculature in the yolk sac, poorly looped hearts, and incomplete vascular maturation.[5][10] Similarly, loss-of-function experiments in zebrafish and frog embryos consistently show vascular developmental abnormalities, such as perturbed intersomitic vessel branching and defects in endothelial tip cell morphology and sprouting.[2][15][16][17]

Crosstalk with Other Angiogenic Signaling Pathways

This compound does not act in isolation; its function is intricately linked with other major angiogenic signaling pathways, particularly VEGF and Notch signaling.

  • VEGF Pathway : While Apelin does not appear to directly promote the expression of VEGF, it works cooperatively to enhance angiogenesis.[2][6] The angiogenic response to VEGF is significantly reduced in the absence of Apelin.[6] Studies suggest a synergistic effect, where co-application of Apelin and VEGF leads to a much stronger angiogenic response than either factor alone.[13] Apelin may potentiate VEGF-stimulated angiogenesis by increasing NO bioavailability.[2][9]

  • Notch Pathway : Apelin signaling functions downstream of the Notch signaling pathway.[18][19] Notch signaling, which is crucial for determining endothelial tip cell versus stalk cell fate, regulates the expression of Apelin.[18] Specifically, inhibition of Notch signaling leads to an increase in Apelin expression, and the function of Apelin is required for the hypersprouting phenotype seen in embryos with knocked-down Delta-like 4 (Dll4), a Notch ligand.[16][18]

Apelin_Crosstalk cluster_0 Key Regulators cluster_1 Cellular Response Hypoxia Hypoxia / Ischemia VEGF VEGF Hypoxia->VEGF Induces Notch Dll4/Notch Signaling VEGF->Notch Induces in Tip Cells TipCell Tip Cell Specification VEGF->TipCell Promotes Angiogenesis Angiogenic Sprouting VEGF->Angiogenesis Synergistic Effect Apelin This compound Notch->Apelin Represses APJ APJ Receptor Apelin->APJ Activates Apelin->Angiogenesis Synergistic Effect APJ->TipCell Promotes Migration & Filopodia Formation StalkCell Stalk Cell Proliferation APJ->StalkCell Promotes TipCell->Angiogenesis StalkCell->Angiogenesis

Crosstalk between Apelin, VEGF, and Notch signaling.

Key Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of APJ in HUVECs

This protocol is used to assess the necessity of the APJ receptor for Apelin-induced angiogenic responses in vitro.[11]

  • Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.

  • siRNA Transfection : Cells are transfected with either a small interfering RNA (siRNA) specifically targeting APJ mRNA or a non-silencing control siRNA using a suitable lipid-based transfection reagent.

  • Validation of Knockdown : After 24-48 hours, the efficiency of APJ downregulation is confirmed at both the mRNA level (using RT-qPCR) and protein level (using Western blot).

  • Functional Assay : The transfected cells are then used in functional assays. For example, in a Transwell migration assay, cells are seeded in the upper chamber and this compound is added as a chemoattractant to the lower chamber.

  • Quantification : After a set incubation period (e.g., 4-6 hours), migrated cells on the underside of the membrane are fixed, stained (e.g., with DAPI), and counted using fluorescence microscopy. A significant reduction in migration towards Apelin in APJ-knockdown cells compared to controls would indicate that the effect is APJ-dependent.

siRNA_Workflow Start Culture HUVECs Transfect Transfect Cells with: 1. Control siRNA 2. APJ-targeting siRNA Start->Transfect Incubate Incubate for 24-48 hours Transfect->Incubate Validate Validate Knockdown (RT-qPCR / Western Blot) Incubate->Validate Assay Perform Functional Assay (e.g., Transwell Migration Assay with this compound) Validate->Assay Quantify Fix, Stain, and Quantify Migrated Cells Assay->Quantify Analyze Compare Migration between Control vs. APJ Knockdown Quantify->Analyze Conclusion Conclusion: APJ is required for Apelin-induced migration Analyze->Conclusion

Workflow for siRNA-mediated knockdown experiments.
Protocol 2: In Vivo Corneal Micropocket Angiogenesis Assay

This assay is used to evaluate the pro-angiogenic potential of this compound in vivo and its interaction with other growth factors.[6]

  • Animal Model : Anesthetized mice (e.g., wild-type or Apelin-KO) are used.

  • Pellet Preparation : Slow-release pellets containing sucralfate are prepared. Test pellets are impregnated with a specific concentration of this compound, VEGF, FGF2, or a combination. Control pellets contain the vehicle only.

  • Corneal Implantation : A small micropocket is surgically created in the avascular corneal stroma of the mouse eye. The prepared pellet is implanted into this pocket.

  • Observation Period : Over a period of 5-7 days, new blood vessel growth from the limbal vasculature towards the pellet is monitored.

  • Quantification : At the end of the experiment, animals are euthanized, and the eyes are imaged. The angiogenic response is quantified by measuring parameters such as the length of the new vessels and the circumferential area of neovascularization.

Conclusion and Future Directions

This compound, through its interaction with the APJ receptor, is a potent and critical regulator of angiogenesis and vascular development. It drives pro-angiogenic endothelial cell behaviors via well-defined signaling pathways, including PI3K/Akt/eNOS and MAPK. Its roles in embryonic vascular patterning and its synergistic relationship with the VEGF and Notch pathways underscore its importance in vascular biology. The detailed mechanisms and quantitative effects presented in this guide provide a strong foundation for researchers and drug development professionals. Targeting the Apelin/APJ system represents a promising therapeutic strategy for diseases characterized by either insufficient or excessive angiogenesis, such as ischemic cardiovascular disease and cancer, respectively. Future research should continue to dissect the context-dependent signaling of Apelin and explore the therapeutic potential of APJ agonists and antagonists.

References

A Technical Guide to the Tissue Distribution of Apelin-36 mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-36 is a peptide hormone that, along with its cognate G protein-coupled receptor, APJ, forms the Apelin/APJ signaling system. This system is implicated in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. The tissue-specific expression of this compound mRNA is a critical determinant of its localized and systemic functions. This technical guide provides an in-depth overview of the tissue distribution of this compound mRNA, detailed experimental protocols for its detection and quantification, and a summary of the associated signaling pathways.

Data Presentation: Quantitative Tissue Distribution of this compound mRNA

The expression of this compound mRNA exhibits a wide and varied distribution across different tissues in both humans and rodents. The following tables summarize the quantitative data on this compound mRNA expression levels, providing a comparative overview for researchers.

Rat Tissue Distribution of Apelin mRNA

The following data, adapted from Kawamata et al. (2001), illustrates the relative abundance of Apelin mRNA in various rat tissues as determined by quantitative reverse transcription-polymerase chain reaction (RT-PCR). The expression levels are shown as mean ± S.E.M. (n=3-5) copies/μg of poly(A)+ RNA.[1][2]

TissueApelin mRNA Expression (copies/μg poly(A)+ RNA)
Central Nervous System
Olfactory Bulb1.1 ± 0.2 x 10^4
Cerebral Cortex1.3 ± 0.2 x 10^4
Hippocampus2.0 ± 0.3 x 10^4
Striatum0.9 ± 0.1 x 10^4
Thalamus2.4 ± 0.4 x 10^4
Hypothalamus4.1 ± 0.6 x 10^4
Midbrain1.5 ± 0.2 x 10^4
Pons & Medulla Oblongata2.2 ± 0.3 x 10^4
Cerebellum0.5 ± 0.1 x 10^4
Spinal Cord1.8 ± 0.3 x 10^4
Pituitary Gland3.3 ± 0.5 x 10^4
Peripheral Tissues
Adrenal Gland2.9 ± 0.4 x 10^4
Aorta1.2 ± 0.2 x 10^4
Heart3.5 ± 0.5 x 10^4
Kidney2.5 ± 0.4 x 10^4
Liver1.0 ± 0.2 x 10^4
Lung1.2 ± 0.2 x 10^5
Mammary Gland8.7 ± 1.3 x 10^4
Ovary2.1 ± 0.3 x 10^4
Pancreas1.4 ± 0.2 x 10^4
Spleen1.7 ± 0.3 x 10^4
Stomach3.8 ± 0.6 x 10^4
Testis4.5 ± 0.7 x 10^4
Thymus0.8 ± 0.1 x 10^4
Uterus5.6 ± 0.8 x 10^4
White Adipose Tissue2.8 ± 0.4 x 10^4

Data extracted from Kawamata et al., 2001.[1]

Human Tissue Distribution of Apelin mRNA

Quantitative data for this compound mRNA in a wide range of healthy human tissues is less comprehensively tabulated in the literature. However, studies have demonstrated its expression in various tissues. For instance, significantly increased expression of apelin mRNA has been observed in osteoarthritic cartilage compared to normal cartilage.[3] Another study reported a 2.5-fold higher level of apelin mRNA in colorectal cancer tumor tissue compared to non-tumor tissue.[4] Apelin and its receptor are also widely expressed in the heart, brain, kidney, liver, lung, and adipose tissue.[5][6]

Experimental Protocols

Accurate and reproducible quantification of this compound mRNA tissue distribution relies on robust experimental protocols. This section provides detailed methodologies for two key techniques: quantitative real-time PCR (qRT-PCR) and in situ hybridization (ISH).

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA

This protocol outlines the steps for quantifying this compound mRNA expression in tissue samples.

1. RNA Isolation:

  • Isolate total RNA from fresh or frozen tissue samples using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions.

  • To ensure high-quality RNA, treat the samples with RNase-free DNase to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

2. Reverse Transcription:

  • Synthesize first-strand complementary DNA (cDNA) from the isolated total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and a mix of oligo(dT) and random hexamer primers.

  • A typical reaction mixture includes:

    • 1-2 µg of total RNA

    • 1 µL of oligo(dT) primer (10 µM)

    • 1 µL of random hexamer primers (10 µM)

    • 1 µL of dNTP mix (10 mM)

    • 4 µL of 5X reaction buffer

    • 1 µL of reverse transcriptase

    • Nuclease-free water to a final volume of 20 µL

  • Incubate the reaction at 42°C for 60 minutes, followed by heat inactivation of the enzyme at 70°C for 10 minutes.

3. Real-Time PCR:

  • Prepare a PCR master mix containing:

    • 10 µL of 2X SYBR Green Master Mix

    • 1 µL of forward primer (10 µM) for this compound

    • 1 µL of reverse primer (10 µM) for this compound

    • 1 µL of cDNA template (diluted 1:10)

    • 7 µL of nuclease-free water

  • Use a validated housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

  • Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene.

  • Calculate the relative expression of this compound mRNA using the 2^-ΔΔCt method.

In Situ Hybridization (ISH) for this compound mRNA

This protocol describes the localization of this compound mRNA within tissue sections using digoxigenin (DIG)-labeled probes.[7][8][9]

1. Tissue Preparation:

  • Fix fresh tissue samples in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

  • Cryoprotect the fixed tissues by incubating in 30% sucrose in PBS at 4°C until the tissue sinks.

  • Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.

  • Cut 10-20 µm thick sections using a cryostat and mount them on positively charged slides.

2. Probe Synthesis:

  • Generate a DIG-labeled antisense RNA probe for this compound using an in vitro transcription kit with a linearized plasmid containing the this compound cDNA as a template.

  • Purify the labeled probe and verify its integrity and labeling efficiency.

3. Hybridization:

  • Pre-treat the tissue sections by washing with PBS, followed by acetylation with 0.25% acetic anhydride in 0.1 M triethanolamine to reduce background signal.

  • Prehybridize the sections in hybridization buffer (50% formamide, 5X SSC, 5X Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL herring sperm DNA) for 1-2 hours at 65°C.

  • Denature the DIG-labeled probe by heating at 80°C for 5 minutes and then place on ice.

  • Add the denatured probe to the hybridization buffer and apply to the tissue sections.

  • Incubate overnight in a humidified chamber at 65°C.

4. Post-Hybridization Washes and Detection:

  • Wash the slides in a series of decreasing salt concentrations (5X SSC, 2X SSC, 0.2X SSC) at 65°C to remove unbound probe.

  • Block the sections with a blocking solution (e.g., 2% normal sheep serum in MABT) for 1 hour at room temperature.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution overnight at 4°C.

  • Wash the slides with MABT (maleic acid buffer with Tween 20).

  • Detect the signal by incubating the sections with a chromogenic substrate for AP, such as NBT/BCIP, in the dark until the desired color intensity is reached.

  • Stop the reaction by washing with PBS.

5. Mounting and Visualization:

  • Counterstain the sections with a nuclear stain (e.g., Nuclear Fast Red) if desired.

  • Dehydrate the sections through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

  • Visualize the localization of this compound mRNA using a bright-field microscope.

Mandatory Visualizations

Apelin-APJ Signaling Pathway

The following diagram illustrates the major signaling cascades activated upon the binding of Apelin to its receptor, APJ.

Apelin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling APJ APJ Receptor G_protein Gαi/Gαq APJ->G_protein Activates Apelin This compound Apelin->APJ Binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Cell_Effects Cellular Responses (e.g., Vasodilation, Angiogenesis, Cardiac Contractility) NO->Cell_Effects ERK->Cell_Effects Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis mRNA Analysis cluster_qRT_PCR_steps qRT-PCR Workflow cluster_ISH_steps ISH Workflow cluster_output Output Tissue_Collection Tissue Collection (Human or Rodent) RNA_Isolation Total RNA Isolation Tissue_Collection->RNA_Isolation RNA_QC RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Isolation->RNA_QC qRT_PCR Quantitative RT-PCR RNA_QC->qRT_PCR ISH In Situ Hybridization RNA_QC->ISH cDNA_Synthesis cDNA Synthesis Probe_Synthesis DIG-labeled Probe Synthesis Real_Time_PCR Real-Time PCR Amplification cDNA_Synthesis->Real_Time_PCR Data_Analysis_qPCR Relative Quantification (2^-ΔΔCt) Real_Time_PCR->Data_Analysis_qPCR Quant_Data Quantitative Expression Data Data_Analysis_qPCR->Quant_Data Hybridization Hybridization to Tissue Sections Probe_Synthesis->Hybridization Detection Immunohistochemical Detection Hybridization->Detection Visualization Microscopic Visualization Detection->Visualization Localization_Data Cellular Localization of mRNA Visualization->Localization_Data

References

Technical Guide: Regulation of Apelin-36 Secretion from Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apelin is a peptide hormone identified as the endogenous ligand for the G protein-coupled receptor, APJ.[1] Synthesized as a 77-amino acid prepropeptide, it is processed into several bioactive isoforms, including Apelin-36, Apelin-17, and Apelin-13.[2][3] Secreted by various tissues, including the heart, kidney, and importantly, adipose tissue, apelin is now classified as an adipokine.[1][4] Its production by adipocytes places it at a crucial intersection of metabolic regulation, with demonstrated roles in glucose and lipid metabolism, insulin sensitivity, and cardiovascular homeostasis.[5] Elevated plasma apelin levels are often associated with obesity and hyperinsulinemia.[1][6][7]

This technical guide provides an in-depth overview of the core mechanisms regulating the expression and secretion of this compound from adipocytes, focusing on key signaling pathways and experimental methodologies.

Key Regulators of Apelin Secretion from Adipocytes

The secretion of apelin from fat cells is a tightly controlled process influenced by metabolic, hormonal, and environmental cues. The primary regulators identified are insulin and hypoxia, with other factors such as angiotensin II and aldosterone also playing significant roles.

Insulin

Insulin is a prime and direct regulator of apelin synthesis and release from adipocytes.[4] In both human and mouse adipocytes, insulin treatment leads to a significant upregulation of apelin gene expression and subsequent protein secretion.[1][6] This effect is closely linked to states of hyperinsulinemia, which are often observed in obesity.[1][8] The regulation by insulin is not merely a consequence of obesity itself but a direct cellular response.[6] This is underscored by findings that fasting strongly inhibits apelin expression in fat cells, which is then rapidly restored upon refeeding, mirroring insulin level fluctuations.[1][8]

Hypoxia

Adipose tissue hypoxia, a condition often associated with obesity-induced tissue expansion, is a potent stimulus for apelin expression and secretion.[9][10] Studies using human Simpson-Golabi-Behmel syndrome (SGBS) and murine 3T3-L1 adipocytes have shown that culturing cells under hypoxic conditions (e.g., 1% O₂) significantly induces both apelin mRNA and secreted protein levels.[11][12] This response is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which becomes stabilized under low oxygen conditions and drives the expression of target genes, including apelin.[9][11][13] The effects of hypoxia and insulin on apelin induction have been shown to be additive.[12]

Other Regulatory Factors
  • Angiotensin II (Ang II): The renin-angiotensin system (RAS) interacts with the apelin system. While long-term Ang II exposure can down-regulate apelin gene expression, short-term treatment has been shown to acutely stimulate apelin secretion from 3T3-L1 adipocytes.[14][15]

  • Aldosterone: Elevated levels of aldosterone have been shown to down-regulate apelin expression and secretion in adipocytes, suggesting a counter-regulatory relationship between the mineralocorticoid system and the apelin system.[16]

  • Growth Hormone (GH): GH is a potent stimulator of apelin expression and secretion in 3T3-L1 adipocytes.[16][17]

  • Eicosapentaenoic Acid (EPA): This omega-3 fatty acid has been found to up-regulate apelin secretion and gene expression in 3T3-L1 adipocytes.[16][18]

Signaling Pathways Governing Apelin Secretion

The secretion of this compound is governed by complex intracellular signaling cascades initiated by the regulators described above.

Insulin-Mediated Signaling

Insulin binding to its receptor on the adipocyte surface triggers multiple downstream pathways. The direct regulation of apelin expression by insulin involves the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt, Protein Kinase C (PKC), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] Furthermore, insulin-induced apelin expression has also been shown to involve HIF-1α, linking metabolic and hypoxic signaling pathways.[12][13]

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K PKC PKC Insulin_Receptor->PKC MAPK MAPK Insulin_Receptor->MAPK Insulin Insulin Insulin->Insulin_Receptor Binds Akt Akt PI3K->Akt HIF1a_cyto HIF-1α Akt->HIF1a_cyto Apelin_Gene Apelin Gene (Transcription) PKC->Apelin_Gene MAPK->Apelin_Gene HIF1a_nuc HIF-1α HIF1a_cyto->HIF1a_nuc Translocation HIF1a_nuc->Apelin_Gene Apelin_Secretion This compound Secretion Apelin_Gene->Apelin_Secretion Translation & Secretion

Caption: Insulin signaling cascade leading to apelin secretion in adipocytes.
Hypoxia-Mediated Signaling

Under hypoxic conditions, the cellular response is dominated by the stabilization of HIF-1α. This transcription factor translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of target genes, including the apelin gene, thereby activating its transcription.[9][11] Chemical mimetics of hypoxia, such as cobalt chloride (CoCl₂) and dimethyloxaloylglycine (DMOG), can also induce this pathway by preventing HIF-1α degradation.[12][13]

Hypoxia_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia (Low O₂) HIF1a_degradation HIF-1α Degradation Hypoxia->HIF1a_degradation Inhibits HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_nuc HIF-1α HIF1a_stabilization->HIF1a_nuc Translocation Apelin_Gene Apelin Gene (Transcription) HIF1a_nuc->Apelin_Gene Activates Apelin_Secretion This compound Secretion Apelin_Gene->Apelin_Secretion Translation & Secretion

Caption: Hypoxia-inducible factor 1-alpha (HIF-1α) pathway for apelin induction.

Quantitative Summary of Apelin Regulation

The following tables summarize quantitative data from key studies on the regulation of apelin expression and secretion in adipocytes.

Table 1: Effect of Hypoxia on Apelin Secretion

Cell Model Hypoxia Condition Duration Fold Increase in Secretion Reference
Human SGBS Adipocytes 1% O₂ 16 hours ~2.6-fold [10]

| Murine 3T3-L1 Adipocytes | 1% O₂ | 24 hours | >4-fold |[12] |

Table 2: Effect of Insulin and Obesity Models on Apelin Levels

Model Condition Parameter Measured Change vs. Control Reference
C57BL6/J Mice High-Fat Diet (HFD) Plasma Apelin 0.75 ng/ml to 1.50 ng/ml [1]
Mice Goldthioglucose (GTG) Plasma Apelin 0.75 ng/ml to 3.43 ng/ml [1]
Human Adipose Explants 50 nM Insulin Apelin mRNA ~6-fold increase [1]

| Murine 3T3-L1 Adipocytes | 100 nM Insulin | Apelin mRNA | Significant increase |[12] |

Experimental Protocols

This section provides detailed methodologies for studying this compound secretion from adipocytes in vitro.

Adipocyte Cell Culture and Differentiation

A common model for these studies is the murine 3T3-L1 preadipocyte cell line.

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum.[19]

  • Induction of Differentiation: Once cells reach confluence, induce differentiation by switching to a differentiation medium (DMEM with 10% Fetal Bovine Serum) containing an adipogenic cocktail. A common cocktail includes 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[20][21]

  • Maturation: After 2-3 days, replace the induction medium with a maturation medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin). Replenish this medium every 2-3 days.[20]

  • Mature Adipocytes: Cells are typically considered mature adipocytes with visible lipid droplet accumulation after 8-14 days and are ready for experiments.[21][22]

Experimental_Workflow Start 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Induce Induce Differentiation (IBMX, Dex, Insulin) Culture->Induce Mature Mature Adipocytes (8-14 days) Induce->Mature Experiment Experimental Treatment (e.g., Hypoxia, Insulin) Mature->Experiment Collect Collect Supernatant Experiment->Collect Quantify Quantify this compound (ELISA) Collect->Quantify End Data Analysis Quantify->End

Caption: General experimental workflow for studying apelin secretion from 3T3-L1 adipocytes.
Induction of Apelin Secretion

  • Serum Starvation: Before stimulation, serum-starve the mature adipocytes for several hours (e.g., 12 hours) in a serum-free medium to reduce basal signaling.[16]

  • Insulin Stimulation: Treat cells with the desired concentration of insulin (e.g., 10-100 nM) in fresh serum-free medium for the specified duration (e.g., 6-24 hours).[1][12]

  • Hypoxia Induction: Place cell culture plates in a modular incubator chamber. Flush the chamber with a hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) and seal. Incubate for the desired time (e.g., 3-24 hours).[10][11]

  • Sample Collection: At the end of the treatment period, carefully collect the cell culture supernatant.[2]

Quantification of Secreted this compound by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying secreted apelin in cell culture media.

  • Sample Preparation: Centrifuge the collected supernatant (e.g., at 1000-1500 x g for 20 minutes at 4°C) to remove any cells and debris.[2][23] The clear supernatant can be assayed immediately or stored at -80°C.[2][24]

  • ELISA Procedure: Use a commercial ELISA kit specific for human or mouse this compound.[2][25] Follow the manufacturer's protocol, which typically involves the following steps:

    • Add standards and samples to the antibody-pre-coated microplate.

    • For competitive inhibition assays, a reaction is launched between biotin-labeled this compound and unlabeled this compound (in samples/standards) for the antibody binding sites.[25][26]

    • Wash the plate to remove unbound substances.

    • Add an enzyme-conjugated detection antibody or avidin-HRP.

    • Wash again.

    • Add a substrate solution (e.g., TMB) to develop color. The intensity is inversely proportional to the amount of this compound in the sample for competitive assays.[26]

    • Add a stop solution to terminate the reaction.

  • Data Analysis: Measure the absorbance (OD value) at 450 nm using a microplate reader.[25] Generate a standard curve by plotting the OD values of the standards against their known concentrations. Calculate the this compound concentration in the samples by interpolating their OD values from the standard curve.[26]

Conclusion

The secretion of this compound from adipocytes is a critical process in metabolic homeostasis, primarily driven by insulin and hypoxia. The signaling pathways involving PI3K/Akt, MAPK, and HIF-1α are central to this regulation. Understanding these mechanisms provides a foundation for exploring the apelin system as a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. The experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to investigate this adipokine's complex biology further.

References

Evolutionary Conservation of the Apelin-36 Sequence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the evolutionary conservation of the Apelin-36 peptide, a crucial component of the apelinergic system. The apelin/APJ system is implicated in a wide array of physiological processes, making it a promising therapeutic target.[1] This document summarizes quantitative data on sequence homology across various species, details experimental protocols for studying this compound, and visualizes its key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals working to understand the structure-function relationship of this compound and its therapeutic potential.

Introduction

Apelin is an endogenous ligand for the G protein-coupled receptor APJ.[1] The apelin gene encodes a 77-amino acid preproprotein that is processed into several active peptide fragments, including this compound, Apelin-17, and Apelin-13.[1][2] These isoforms exhibit different biological activities and tissue distribution.[1] The high degree of conservation of the apelin sequence, particularly at the C-terminus, across different vertebrate species suggests a significant and conserved biological function.[1][2] This guide explores the evolutionary conservation of the this compound sequence and provides the necessary technical information for its further investigation.

This compound Sequence Conservation

The amino acid sequence of preproapelin, the precursor to this compound, shows a high degree of homology among vertebrate species. The C-terminal region, which includes the this compound sequence, is particularly well-conserved, highlighting its importance for biological activity.[1]

This compound Sequence Alignment

An alignment of the this compound amino acid sequences from various vertebrate species reveals a remarkable degree of conservation, especially in the C-terminal half of the peptide.

Table 1: Amino Acid Sequence Alignment of this compound Across Vertebrate Species

SpeciesThis compound Sequence
HumanLVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF
BovineLVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF
MouseLVKPRTSRTGPGAWQGGRRKFRRQRPRLSHKGPMPF
RatLVKPRTSRTGPGAWQGGRRKFRRQRPRLSHKGPMPF
ChickenMVSGKARLWKGLLCVLLLSLLLSPSLHALVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF
Xenopus tropicalisMVSGKARLWKGLLCVLLLSLLLSPSLHALVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF
ZebrafishMSRFVLGFLFLLLLSSLCSSAAQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF

Note: Full preproapelin sequences were obtained and the this compound region was extracted for alignment. For chicken, Xenopus, and zebrafish, the provided sequence is the C-terminal portion of the preproapelin containing the this compound sequence.

Quantitative Analysis of Sequence Homology

To quantify the degree of evolutionary conservation, the percentage identity of the this compound sequence was calculated relative to the human sequence.

Table 2: Percentage Identity of this compound Amino Acid Sequence Compared to Human this compound

Species% Identity to Human this compound
Bovine100%
Mouse94.4%
Rat94.4%
Chicken100%
Xenopus tropicalis100%
Zebrafish97.2%

This compound Signaling Pathways

This compound binding to its receptor, APJ, activates multiple downstream signaling cascades. The primary signaling pathways involve the activation of Gαi and Gαq proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively. Furthermore, this compound can activate the PI3K/Akt and ERK1/2 pathways, which are critical for cell survival, proliferation, and migration. The receptor can also signal through a β-arrestin-dependent pathway.

Apelin36_Signaling cluster_cytoplasm Cytoplasm Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds Gai Gαi APJ->Gai Activates Gaq Gαq APJ->Gaq Activates bArrestin β-Arrestin APJ->bArrestin Recruits PI3K PI3K APJ->PI3K Activates ERK ERK1/2 APJ->ERK AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates Internalization Receptor Internalization bArrestin->Internalization Mediates cAMP cAMP AC->cAMP Reduces PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Increases PKC PKC DAG->PKC Activates Akt Akt PI3K->Akt Activates

This compound Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the evolutionary conservation and function of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound and its analogs to the APJ receptor.

Materials:

  • HEK293 cells stably expressing the human APJ receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radiolabeled apelin (e.g., [¹²⁵I]-Apelin-13)

  • Unlabeled this compound (for competition binding)

  • 96-well plates

  • Glass fiber filters (GF/C)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-APJ cells.

    • Homogenize cells in ice-cold homogenization buffer.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh homogenization buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-20 µg protein/well).

    • For saturation binding, add increasing concentrations of radiolabeled apelin.

    • For competition binding, add a fixed concentration of radiolabeled apelin and increasing concentrations of unlabeled this compound.

    • Incubate at room temperature for 1-2 hours.

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Analyze the data using non-linear regression to determine Kd (dissociation constant) for saturation binding and Ki (inhibitory constant) for competition binding.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (HEK293-APJ) start->prep reaction Set up Binding Reaction (Membranes + Radioligand ± Competitor) prep->reaction incubate Incubate (Room Temperature, 1-2h) reaction->incubate filter Filter and Wash (Separate Bound from Free) incubate->filter detect Detect Radioactivity (Scintillation Counting) filter->detect analyze Analyze Data (Calculate Kd and Ki) detect->analyze end End analyze->end

Radioligand Binding Assay Workflow.
cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, which is a hallmark of Gαi-coupled receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human APJ receptor

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well plates

Procedure:

  • Cell Plating:

    • Seed CHO-K1-APJ cells into a 384-well plate and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare a stock solution of forskolin.

  • Assay:

    • Aspirate the culture medium from the cells.

    • Add a solution containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of this compound.

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and signaling.

Materials:

  • PathHunter® APJ CHO-K1 β-Arrestin GPCR Assay kit (DiscoverX)

  • Cell culture medium

  • This compound

  • 384-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Plate the PathHunter® APJ cells in the provided assay plates and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the diluted this compound to the cells.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Add the PathHunter® detection reagents to each well.

    • Incubate at room temperature for 60 minutes.

  • Measurement:

    • Read the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3]

β-Arrestin Translocation Assay (Microscopy-Based)

This imaging-based assay visualizes the translocation of β-arrestin from the cytoplasm to the plasma membrane upon APJ receptor activation.

Materials:

  • HEK293 cells

  • Plasmids encoding APJ receptor and β-arrestin-GFP fusion protein

  • Transfection reagent

  • Glass-bottom imaging dishes

  • Confocal microscope

  • This compound

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with plasmids encoding the APJ receptor and β-arrestin-GFP.

    • Plate the transfected cells onto glass-bottom imaging dishes.

  • Live-Cell Imaging:

    • Mount the imaging dish on a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire baseline images of the β-arrestin-GFP distribution in unstimulated cells.

  • Stimulation:

    • Add this compound to the imaging dish at the desired concentration.

  • Time-Lapse Imaging:

    • Acquire time-lapse images of the cells to visualize the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane.

  • Image Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane over time to determine the rate and extent of β-arrestin translocation.

Conclusion

The this compound peptide exhibits a high degree of evolutionary conservation across a wide range of vertebrate species, underscoring its fundamental biological importance. The conserved C-terminal region is critical for its interaction with the APJ receptor and subsequent activation of downstream signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the structure-function relationships of this compound and to explore its potential as a therapeutic agent for a variety of diseases. The provided signaling pathway diagrams offer a visual representation of the complex intracellular events initiated by this compound, aiding in the design of future studies and the interpretation of experimental results. This comprehensive technical resource is intended to facilitate continued research into the fascinating and functionally significant apelinergic system.

References

Methodological & Application

Measuring Apelin-36 in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-36 is a 36-amino acid peptide that is one of the various biologically active isoforms derived from the cleavage of a 77-amino acid preproprotein.[1][2] It is an endogenous ligand for the G protein-coupled receptor APJ.[1][2] The apelin/APJ system is implicated in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism.[1][3][4][5][6] Consequently, accurate measurement of this compound in human plasma is of significant interest for both basic research and as a potential biomarker in various pathological conditions such as heart failure, obesity, and diabetes.[5][6][7][8] This document provides detailed application notes and protocols for the quantification of this compound in human plasma.

Overview of Measurement Methods

Several analytical methods are available for the quantification of this compound in human plasma, each with its own advantages and limitations. The most common techniques are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the most widely used method due to its high sensitivity, simplicity, and suitability for high-throughput screening.[9][10][11] Commercial ELISA kits are readily available for the specific detection of this compound.[2][5][6][9][10][11][12][13][14][15][16] The majority of these kits employ a competitive immunoassay format.[6][9][10][11][15][16]

  • Radioimmunoassay (RIA): Similar to ELISA, RIA is a highly sensitive immunoassay. However, it involves the use of radioactive isotopes, which requires specialized laboratory facilities and safety precautions.[17][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest specificity and can distinguish between different apelin isoforms.[4][7][17][19][20][21] However, it is a more complex and expensive method, and some studies have reported challenges in detecting the low endogenous concentrations of apelin peptides in plasma.[7][17][18][19]

Pre-analytical Considerations: A Critical Step

The accurate measurement of this compound is highly dependent on proper sample collection and handling due to the peptide's short half-life and susceptibility to degradation.[3][17][18]

  • Blood Collection: Blood should be collected in chilled tubes containing anticoagulants such as EDTA.[11][14] The use of tubes containing protease inhibitors may also be beneficial.

  • Sample Processing: Samples should be processed immediately after collection. Centrifugation should be performed at 4°C to separate plasma.[11][14]

  • Plasma Acidification: To improve the stability of apelin peptides, acidification of the plasma to a pH of 2.5 immediately after separation is recommended.[17][18]

  • Storage: Plasma samples should be stored at -80°C if not analyzed immediately.[17] Repeated freeze-thaw cycles should be avoided.[20]

Data Presentation: Comparison of this compound Measurement Methods

MethodPrincipleAdvantagesDisadvantagesTypical Sensitivity
ELISA Competitive Immunoassay[9][10][11]High sensitivity, high throughput, commercially available kits[2][5][6][9][10][11][12][13][14][15][16]Potential for cross-reactivity with other apelin isoforms, results can vary between kits[20]10-30 pg/mL[6][9][11][13][15][16]
RIA Competitive ImmunoassayHigh sensitivity[17][18]Use of radioactive materials, requires specialized facilitiesfmol/L range[17][18]
LC-MS/MS Mass-to-charge ratioHigh specificity, can differentiate isoforms[4][7][17][19][20][21]Lower throughput, higher cost and complexity, may lack sensitivity for endogenous levels[7][17][18][19]10-50 pg/mL[7][19]

Experimental Protocols

Protocol 1: Measurement of this compound in Human Plasma using a Competitive ELISA Kit

This protocol is a general guideline based on the principles of commercially available competitive ELISA kits.[6][9][10][11][15] Always refer to the specific manufacturer's instructions provided with the kit.

Materials:

  • Human this compound ELISA Kit (containing pre-coated microplate, standards, biotinylated detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)

  • Human plasma samples (collected and processed as described in the pre-analytical considerations)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Absorbent paper

Assay Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add a specific volume (e.g., 50 µL) of standards and samples to the appropriate wells of the pre-coated microplate.

  • Biotinylated Antibody Addition: Immediately add a specific volume (e.g., 50 µL) of the biotinylated anti-Apelin-36 antibody to each well.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C). During this incubation, the this compound in the sample competes with the this compound coated on the plate for binding to the biotinylated antibody.

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.

  • HRP-Conjugate Addition: Add a specific volume (e.g., 100 µL) of HRP-Streptavidin conjugate to each well.

  • Second Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).

  • Second Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add a specific volume (e.g., 90 µL) of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for the time specified in the kit manual (e.g., 15-30 minutes). A blue color will develop.

  • Stopping the Reaction: Add a specific volume (e.g., 50 µL) of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve of the OD values of the standards against their known concentrations. The concentration of this compound in the samples is inversely proportional to the OD value.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents & Standards add_standards Add Standards & Samples to Plate prep_reagents->add_standards prep_samples Prepare Plasma Samples prep_samples->add_standards add_biotin_ab Add Biotinylated Antibody add_standards->add_biotin_ab incubate1 Incubate add_biotin_ab->incubate1 wash1 Wash incubate1->wash1 add_hrp Add HRP-Conjugate wash1->add_hrp incubate2 Incubate add_hrp->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_od Read OD at 450nm add_stop->read_od calculate Calculate Concentration read_od->calculate

Caption: Workflow for Competitive ELISA of this compound.

Apelin_Signaling cluster_membrane Cell Membrane APJ APJ Receptor G_protein G Protein Signaling APJ->G_protein Activates Beta_arrestin β-Arrestin Pathway APJ->Beta_arrestin Activates Apelin36 This compound Apelin36->APJ Binds to Downstream Downstream Cellular Effects (e.g., Vasodilation, Inotropy) G_protein->Downstream Beta_arrestin->Downstream

Caption: Simplified this compound Signaling Pathway.

References

Apelin-36 ELISA Kit: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Apelin-36 and Its Measurement

This compound is a peptide hormone that plays a crucial role in the regulation of cardiovascular function, fluid homeostasis, and energy metabolism. It is an endogenous ligand for the G protein-coupled receptor APJ. The accurate quantification of this compound in biological samples is essential for research into its physiological and pathological roles. This document provides a detailed protocol and validation data for a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify this compound in various biological matrices.

Principle of the Assay

This this compound ELISA kit operates on the principle of competitive inhibition. The microplate wells are pre-coated with a monoclonal antibody specific to this compound. During the assay, this compound present in the sample or standard competes with a fixed amount of biotin-labeled this compound for binding sites on the pre-coated antibody. After an incubation period, unbound components are washed away. Subsequently, Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated this compound captured by the antibody. Following another wash step, a substrate solution is added, and the color development is inversely proportional to the amount of this compound in the sample. The reaction is terminated by the addition of a stop solution, and the optical density is measured at 450 nm. A standard curve is generated to determine the concentration of this compound in the unknown samples.[1][2]

Apelin Signaling Pathway

This compound binding to its receptor, APJ, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This activation can lead to the stimulation of several downstream pathways, including the ERK1/2, PI3K/Akt, and p70S6K pathways, which are involved in cell proliferation, migration, and metabolism.[1][2][3] Additionally, Apelin signaling can influence cardiovascular function through the activation of endothelial nitric oxide synthase (eNOS).[2]

ApelinSignaling Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds G_protein Gαi / Gq APJ->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS p70S6K p70S6K Akt->p70S6K NO Nitric Oxide eNOS->NO Vaso Vasodilation NO->Vaso CellPro Cell Proliferation & Migration ERK->CellPro Meta Metabolism p70S6K->Meta

Caption: this compound Signaling Pathway.

Validation Data

The performance of the this compound ELISA kit has been validated for sensitivity, detection range, specificity, precision, and recovery.

ParameterSpecification
Sensitivity (LOD) < 28.13 pg/mL[1]
Detection Range 37.5 - 3000 pg/mL[1][4]
Specificity Recognizes human this compound with no significant cross-reactivity with analogues observed.[1][5]
PrecisionIntra-Assay (CV%)Inter-Assay (CV%)
Coefficient of Variation < 10%[1]< 15%[5]

Intra-assay precision was determined by testing three samples with low, medium, and high levels of human this compound twenty times on one plate. Inter-assay precision was assessed by testing the same three samples on three different plates.[1]

MatrixSpiked ConcentrationRecovery (%)
SerumLow, Medium, High85% - 115%[4]
PlasmaLow, Medium, High85% - 115%[4]

Recovery was evaluated by spiking three different levels of human this compound into various matrices.[1]

Experimental Protocol

Materials Required but Not Provided
  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable pipette tips

  • Deionized or distilled water

  • Graduated cylinders

  • Vortex mixer

  • Absorbent paper for blotting

Reagent Preparation
  • Wash Buffer (1x): If the provided Wash Buffer is a concentrate, dilute it with deionized or distilled water to the working concentration as indicated in the kit manual.

  • Standard Dilutions: Reconstitute the lyophilized standard with the provided standard diluent to create the highest concentration standard. Perform serial dilutions to generate a standard curve.

  • Biotinylated Detection Antibody Working Solution: Prepare the working solution by diluting the concentrated biotinylated detection antibody with the appropriate diluent.

  • HRP Conjugate Working Solution: Prepare the working solution by diluting the concentrated HRP conjugate with the appropriate diluent.

Assay Procedure

The following is a generalized procedure. Please refer to the specific kit manual for detailed instructions.

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_sample Add 50 µL of Standard, Blank, or Sample to Wells prep->add_sample add_biotin Immediately add 50 µL of Biotinylated Detection Ab add_sample->add_biotin incubate1 Incubate for 45 min at 37°C add_biotin->incubate1 wash1 Wash Wells 3-5 Times incubate1->wash1 add_hrp Add 100 µL of HRP Conjugate wash1->add_hrp incubate2 Incubate for 30 min at 37°C add_hrp->incubate2 wash2 Wash Wells 5 Times incubate2->wash2 add_substrate Add 90 µL of Substrate Reagent wash2->add_substrate incubate3 Incubate for 15 min at 37°C (in the dark) add_substrate->incubate3 add_stop Add 50 µL of Stop Solution incubate3->add_stop read Read Absorbance at 450 nm add_stop->read calculate Calculate Results read->calculate end End calculate->end

Caption: Competitive ELISA Workflow.

  • Sample and Standard Addition: Add 50 µL of each standard, blank, and sample into the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate.[1]

  • Competitive Reaction: Immediately add 50 µL of the Biotinylated Detection Antibody working solution to each well. Cover the plate and incubate for 45 minutes at 37°C.[1]

  • First Wash: Decant the solution from each well and wash the plate 3-5 times with 1x Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[2][3]

  • HRP Conjugate Addition: Add 100 µL of the HRP Conjugate working solution to each well. Cover the plate and incubate for 30 minutes at 37°C.[1]

  • Second Wash: Repeat the wash step as described in step 3, for a total of 5 washes.[1][3]

  • Substrate Addition: Add 90 µL of Substrate Reagent to each well. Cover the plate and incubate for approximately 15 minutes at 37°C. Protect the plate from light.[1]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[1]

  • Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[1]

Calculation of Results
  • Average the duplicate readings for each standard, control, and sample.

  • Subtract the average zero standard optical density.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.[1]

  • Use the standard curve to determine the concentration of this compound in the samples.

  • If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.

Sample Handling and Storage

  • Serum: Allow blood to clot for one hour at room temperature or overnight at 4°C before centrifugation for 20 minutes at 1000 x g. Collect the supernatant.[1]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[3]

  • Cell Culture Supernatants and Other Biological Fluids: Centrifuge samples for 20 minutes at 1000 x g to remove particulates.[3]

  • Storage: Assay freshly prepared samples immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[2]

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washingEnsure all wash steps are performed thoroughly.
Contaminated reagentsUse fresh, properly stored reagents.
Low Signal Improper reagent preparationEnsure all reagents are prepared according to the manual.
Kit has expiredCheck the expiration date of the kit.
Poor Standard Curve Inaccurate pipettingUse calibrated pipettes and proper pipetting technique.
Improper standard dilutionEnsure standards are diluted correctly.
High CV Inconsistent pipetting or washingMaintain consistency in all steps.

References

Application Notes and Protocols for In Vivo Administration of Apelin-36 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the peptide Apelin-36 in various mouse models. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological roles of this compound, particularly in the context of cardiovascular and metabolic diseases.

This compound is an endogenous ligand for the G protein-coupled receptor APJ and has been shown to exert a range of biological effects.[1][2][3] In mouse models, its administration has been linked to significant cardiovascular effects, including the stimulation of cardiac contractility and a reduction in blood pressure, as well as metabolic benefits such as improved glucose homeostasis and reduced body weight.[1][2][3] This document outlines established protocols for preparing and administering this compound, details of relevant mouse models, and methods for assessing the subsequent biological outcomes.

Data Presentation: Quantitative Effects of this compound Administration

The following tables summarize the quantitative data from various studies on the in vivo effects of this compound in mouse models.

Table 1: Metabolic Effects of this compound and its Analogs in Diet-Induced Obese (DIO) Mice

Mouse ModelPeptideDosageAdministration RouteDurationKey Metabolic OutcomesReference
C57BL/6 DIO MiceAAV-Apelin-36N/AAdeno-associated virus (AAV) minigene system8 weeksPrevented weight gain, lowered fasting blood glucose, improved glucose tolerance, and lowered total and LDL cholesterol.[1]
C57BL/6 DIO MiceThis compound-[L28C(30kDa-PEG)]1, 3, 10 mg/kgSingle subcutaneous dose64 hoursDose-dependent reduction in fasting blood glucose, improved glucose tolerance, and dose-dependent reduction in food intake. No significant impact on body weight.[1]
Obese and insulin-resistant miceApelinN/AIntravenous, Intraperitoneal, or Osmotic pumpAcute or ChronicImproved insulin sensitivity.[4][5]

Table 2: Cardiovascular Effects of this compound in Mouse Models

Mouse ModelPeptideDosageAdministration RouteDurationKey Cardiovascular OutcomesReference
In vivo rodent model (mouse and rat)This compoundN/AN/AN/AReduced infarct size by 32.7% in an ischemia-reperfusion injury model.[6]
ApoE-KO miceApelinN/ACo-infusion with Ang IIN/AAbrogated Ang II-induced atherosclerosis and abdominal aortic aneurysm formation.[7]
MCAO mouse modelThis compound1 µg/kgIntraperitoneal1 hour before ischemiaReduced cerebral infarct volume by about 40%.[8]

Experimental Protocols

Preparation and Administration of this compound

a. Reconstitution of Lyophilized this compound:

  • Materials: Lyophilized this compound (rat, mouse)[9][10], sterile water[9][10].

  • Procedure:

    • Bring the lyophilized peptide vial to room temperature before opening.

    • Reconstitute the peptide in sterile water to a desired stock concentration (e.g., 1 mg/ml).[10]

    • Gently vortex or swirl to dissolve the peptide completely. Avoid vigorous shaking.

    • For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C.[9] Avoid repeated freeze-thaw cycles.[9]

b. Administration Routes:

  • Subcutaneous (SC) Injection:

    • Dilute the this compound stock solution in sterile saline (0.9% NaCl) to the final desired concentration.

    • Administer the solution subcutaneously in the interscapular region of the mouse.

    • The injection volume should typically be between 100-200 µl.

  • Intraperitoneal (IP) Injection:

    • Prepare the this compound solution in sterile saline as described for SC injection.

    • Gently restrain the mouse and administer the injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Intravenous (IV) Injection:

    • Dilute the this compound stock solution in sterile saline.

    • Administer the solution via the tail vein. This method provides rapid systemic delivery.

  • Adeno-Associated Virus (AAV) Mediated Expression:

    • For long-term, stable expression of this compound, an AAV "minigene" system can be utilized.[1]

    • This involves a one-time administration of a recombinant AAV vector encoding murine this compound.[1]

    • The specific AAV serotype and administration route (e.g., intravenous) should be chosen based on the desired tissue tropism.

Mouse Models and Experimental Procedures

a. Diet-Induced Obesity (DIO) Model:

  • Mouse Strain: C57BL/6 mice are commonly used.

  • Protocol:

    • Induce obesity by feeding mice a high-fat diet (HFD) for a specified period (e.g., 12 weeks).[1]

    • Administer this compound or its analogs via the chosen route (e.g., single subcutaneous dose or chronic administration).[1]

    • Monitor metabolic parameters such as body weight, food intake, and blood glucose levels at regular intervals.[1]

    • Perform a glucose tolerance test (GTT) to assess glucose homeostasis.

b. Glucose Tolerance Test (GTT) Protocol:

  • Procedure:

    • Fast the mice for a specified period (e.g., 4 hours).[1]

    • Administer a bolus of glucose (e.g., 1 g/kg or 2 g/kg) orally or intraperitoneally.[1]

    • Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, and 120 min).[1]

c. Myocardial Ischemia-Reperfusion (I/R) Injury Model:

  • Mouse Strain: ICR mice or other suitable strains.

  • Protocol:

    • Anesthetize the mouse and perform a thoracotomy to expose the heart.

    • Induce ischemia by ligating the left anterior descending (LAD) coronary artery for a specific duration (e.g., 75 minutes).[8]

    • Remove the ligature to allow for reperfusion (e.g., 24 hours).[8]

    • Administer this compound (e.g., 1 µg/kg, IP) prior to ischemia.[8]

    • Assess the infarct size using TTC staining.

d. Atherosclerosis Model:

  • Mouse Strain: Apolipoprotein E-knockout (ApoE-KO) mice.[7]

  • Protocol:

    • Feed mice a normal chow or a high-fat Western diet to induce atherosclerotic lesions.[7][11]

    • Administer Angiotensin II (Ang II) to accelerate atherosclerosis and induce abdominal aortic aneurysms.[7]

    • Co-infuse this compound with Ang II.[7]

    • Evaluate the atherosclerotic burden by en face analysis of the aorta.[7][11]

Mandatory Visualizations

This compound Signaling Pathway

The binding of this compound to its receptor, APJ, triggers a cascade of intracellular signaling events that mediate its diverse physiological effects.

Apelin36_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Physiological Effects Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds G_protein G-protein APJ->G_protein PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Cardioprotection Cardioprotection Akt->Cardioprotection Glucose_Uptake Increased Glucose Uptake Akt->Glucose_Uptake MAPK->Cardioprotection NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: this compound signaling cascade via the APJ receptor.

Experimental Workflow for In Vivo this compound Administration

This diagram outlines a general workflow for conducting in vivo studies with this compound in mouse models.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Data Analysis Select_Model Select Mouse Model (e.g., DIO, I/R) Prepare_Apelin36 Prepare this compound Solution Select_Model->Prepare_Apelin36 Administer Administer this compound (SC, IP, IV, or AAV) Prepare_Apelin36->Administer Monitor Monitor Physiological Parameters (Body Weight, Blood Glucose) Administer->Monitor Functional_Tests Perform Functional Tests (GTT, Echocardiography) Administer->Functional_Tests Tissue_Analysis Tissue Collection & Analysis (Histology, Western Blot) Administer->Tissue_Analysis Analyze_Data Analyze and Interpret Data Monitor->Analyze_Data Functional_Tests->Analyze_Data Tissue_Analysis->Analyze_Data

References

Application Note: Radioligand Binding Assay for Apelin-36 with the APJ Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin is an endogenous peptide that, along with its G protein-coupled receptor, APJ, is widely expressed in various tissues, including the heart, brain, lungs, and kidneys.[1][2] The apelin/APJ system is a critical regulator of numerous physiological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[1][3][4] Apelin is initially translated as a 77-amino acid pre-pro-peptide, which is then cleaved into several active isoforms, such as Apelin-36, Apelin-17, and Apelin-13.[5][6]

This compound, a 36-amino acid peptide, is one of the longer isoforms and a potent agonist of the APJ receptor.[7][8][9] Its interaction with the APJ receptor activates downstream signaling cascades that are crucial for maintaining cellular and physiological homeostasis.[3][4] Dysregulation of the apelin/APJ system has been implicated in various pathologies, including cardiovascular diseases, diabetes, and obesity, making it a promising therapeutic target.[1][4]

This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of this compound to the human APJ receptor. This assay is fundamental for determining the binding affinity of unlabeled ligands, such as this compound or its analogs, by measuring their ability to displace a radiolabeled ligand from the receptor.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of various apelin peptides for the APJ receptor from published literature.

PeptideParameterValueSpecies/Cell LineReference
Human this compoundpIC508.61Human APJ in HEK293[7][9]
Human this compoundEC5020 nMHuman APJ[7][9]
Human this compoundpKi10.28 ± 0.09Human Heart[2]
Rat/Mouse this compoundIC505.4 nMAPJ Receptors[8]
Rat/Mouse this compoundEC500.52 nM(cAMP inhibition)[8]
[Pyr1]Apelin-13pKi8.83 ± 0.06Human Heart[10]
Apelin-17pKi9.63 ± 0.17Human Heart[10]
Apelin-13EC507.0 x 10-9 MHuman APJ in CHO-K1[11]
This compoundEC504.2 x 10-10 MHuman APJ in CHO-K1[11]
[125I]-(Pyr1)Apelin-13K D0.35 ± 0.08 nMHuman Left Ventricle[12][13]
[125I]-(Pyr1)Apelin-13Bmax4.3 ± 0.9 fmol/mg proteinHuman Left Ventricle[12][13]

Experimental Protocols

Materials and Reagents
  • Receptor Source: Cell membranes from a cell line stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).[7][9][11]

  • Radioligand: [125I]-(Pyr1)Apelin-13 (PerkinElmer, NEX433 or similar). This is a commonly used high-affinity radioligand for the APJ receptor.[12][13]

  • Unlabeled Ligand: Human this compound (Tocris, Cat. No. 1253 or similar).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at 22°C.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

  • Non-specific Binding (NSB) Ligand: A high concentration (e.g., 1-2 µM) of unlabeled [Pyr1]Apelin-13 or this compound.[10]

  • Scintillation Cocktail: (e.g., Betaplate Scint, PerkinElmer).

  • Protein Assay Reagent: (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific).

  • Equipment:

    • 96-well microplates.

    • Cell harvester and glass fiber filters (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI)).[14]

    • Gamma counter (for 125I).

    • Centrifuge.

    • Homogenizer.

Receptor Membrane Preparation
  • Culture CHO-K1 or HEK293 cells stably expressing the human APJ receptor to near confluence.

  • Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors, pH 7.4).[14]

  • Homogenize the cell suspension on ice using a homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[14]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[14]

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Centrifuge again under the same conditions.[14]

  • Resuspend the final membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competition Radioligand Binding Assay Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.[14]

  • Prepare Ligand Dilutions:

    • Radioligand: Dilute [125I]-(Pyr1)Apelin-13 in assay buffer to a final concentration approximately equal to its Kd (e.g., 0.1-0.4 nM).[10][12][13]

    • Unlabeled this compound: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10^-12 M to 10^-6 M.

    • Non-specific Binding (NSB): Prepare a solution of unlabeled [Pyr1]Apelin-13 or this compound at a high concentration (e.g., 1-2 µM) in assay buffer.[10]

  • Assay Setup:

    • Set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of the competitor (this compound).

    • Add the components to the wells in the following order:

      • 150 µL of diluted cell membrane suspension (typically 50-120 µg of protein per well).[14]

      • 50 µL of either:

        • Assay Buffer (for Total Binding wells).

        • NSB ligand solution (for NSB wells).

        • This compound serial dilutions (for competition wells).

      • 50 µL of diluted [125I]-(Pyr1)Apelin-13.

  • Incubation:

    • Incubate the plate at room temperature (22-25°C) for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through PEI-soaked glass fiber filters using a cell harvester.[14]

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Detection:

    • Dry the filters.

    • Place the dried filters into scintillation vials or a filter plate, add scintillation cocktail, and measure the radioactivity using a gamma counter.

Data Analysis
  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the competitor (this compound) concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Apelin/APJ Signaling Pathway

Apelin_Signaling cluster_G_protein G-Protein Coupling cluster_responses Cellular Responses Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq G13 Gα13 APJ->G13 Gbg Gβγ APJ->Gbg beta_arrestin β-Arrestin APJ->beta_arrestin AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gaq->PLC HDAC HDAC4/5 (nuclear export) G13->HDAC Phosphorylation PI3K PI3K Gbg->PI3K cAMP cAMP AC->cAMP Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis Akt->Angiogenesis AntiApoptosis Anti-apoptosis Akt->AntiApoptosis NO NO eNOS->NO Vasodilation Vasodilation NO->Vasodilation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Inotropy Cardiac Contractility PLC->Inotropy PKC PKC DAG->PKC MAPK MAPK/ERK PKC->MAPK CellPro Cell Proliferation MAPK->CellPro MEF2 MEF2 Activation HDAC->MEF2

Caption: this compound signaling through the APJ receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Termination cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Prepare APJ Receptor Membranes Ligand_Dilutions 2. Prepare Radioligand, Competitor (this compound), and NSB Solutions Add_Membranes 3. Add Membranes Ligand_Dilutions->Add_Membranes Add_Ligands 4. Add Buffer/NSB/Apelin-36 Add_Membranes->Add_Ligands Add_Radioligand 5. Add [125I]-(Pyr1)Apelin-13 Add_Ligands->Add_Radioligand Incubate 6. Incubate at RT for 90 min Add_Radioligand->Incubate Filter_Wash 7. Rapid Filtration & Washing Incubate->Filter_Wash Count 8. Measure Radioactivity (Gamma Counter) Filter_Wash->Count Analyze 9. Calculate Specific Binding, IC50, and Ki Count->Analyze

Caption: Workflow for the this compound competition binding assay.

References

Application Notes and Protocols for Western Blot Analysis of Apelin-36 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the detection and quantification of Apelin-36 expression using Western blot analysis. This document includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.

Introduction to this compound

Apelin is a family of endogenous peptide ligands that, along with its receptor APJ, forms a critical signaling system involved in a wide range of physiological processes.[1] The human apelin gene encodes a 77-amino acid preproprotein, which is processed into several active forms, including this compound, Apelin-17, and Apelin-13.[1][2] this compound is a 36-amino acid peptide that acts as an agonist for the APJ receptor, a G protein-coupled receptor (GPCR). The Apelin/APJ system is implicated in cardiovascular function, fluid homeostasis, angiogenesis, and metabolic regulation, making it a significant target for drug development.

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, such as this compound, in various biological samples. This method allows researchers to investigate the modulation of this compound expression in different physiological and pathological conditions.

This compound Signaling Pathway

This compound binding to its receptor, APJ, initiates a cascade of intracellular signaling events. The primary signaling pathways activated by the Apelin/APJ system include the Gαi and Gαq pathways. Activation of these G proteins leads to the modulation of downstream effectors such as phosphatidylinositol 3-kinase (PI3K), protein kinase B (Akt), and extracellular signal-regulated kinases (ERK1/2). These pathways are crucial for mediating the diverse biological functions of this compound.

Apelin36_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binding & Activation G_protein Gαi / Gαq APJ->G_protein Activation PI3K PI3K G_protein->PI3K Activation ERK ERK1/2 G_protein->ERK Activation Akt Akt PI3K->Akt Activation Downstream Biological Effects (e.g., Angiogenesis, Cardiac Contractility, Metabolic Regulation) Akt->Downstream ERK->Downstream Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis Sample Cell Culture or Tissue Lysis Lysis & Homogenization Sample->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-Apelin-36) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Densitometry & Normalization Detection->Analysis

References

Application Notes and Protocols for Immunohistochemical Staining of Apelin-36 in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection of Apelin-36 in formalin-fixed, paraffin-embedded (FFPE) cardiac tissue. This document includes a detailed experimental methodology, information on the Apelin signaling pathway, and a summary of expected expression patterns.

Introduction

Apelin is a peptide that, along with its receptor APJ, forms a critical signaling pathway in the cardiovascular system. The Apelin/APJ system is involved in regulating blood pressure, cardiac contractility, and angiogenesis. This compound is one of the most stable and abundant isoforms of the apelin peptide. The localization and quantification of this compound in cardiac tissue are crucial for understanding its physiological and pathological roles in conditions such as heart failure, myocardial infarction, and hypertension. Immunohistochemistry is a powerful technique to visualize the distribution and abundance of this compound within the complex architecture of the heart.

Apelin Signaling Pathway in Cardiomyocytes

Apelin binding to its G-protein coupled receptor, APJ, on cardiomyocytes initiates a cascade of intracellular signaling events. These pathways ultimately influence cardiac function, including contractility and hypertrophy. The diagram below illustrates the key signaling molecules involved.

ApelinSignaling Apelin Signaling Pathway in Cardiomyocytes Apelin This compound APJ APJ Receptor Apelin->APJ Binds to G_alpha_i Gαi APJ->G_alpha_i Activates G_alpha_q Gαq APJ->G_alpha_q Activates PI3K PI3K G_alpha_i->PI3K Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC PLC G_alpha_q->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Akt Akt PI3K->Akt cAMP cAMP AC->cAMP PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Hypertrophy Hypertrophy PKC->Hypertrophy eNOS eNOS Akt->eNOS Contractility ↑ Contractility Ca_release->Contractility NO NO eNOS->NO

Caption: this compound signaling cascade in cardiac cells.

Experimental Workflow for Immunohistochemistry

The following diagram outlines the major steps for performing immunohistochemistry for this compound on paraffin-embedded cardiac tissue.

IHC_Workflow Immunohistochemistry Workflow for this compound cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Fixation (10% NBF or 4% PFA) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Serum Block) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-Apelin-36) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (HRP-Streptavidin & DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy DehydrationMounting->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification

Caption: Key stages of the this compound IHC experiment.

Quantitative Data Summary

Quantitative analysis of this compound expression in cardiac tissue via immunohistochemistry is an emerging area. While many studies report qualitative changes (i.e., increased or decreased staining), specific numerical data is limited. The following tables summarize available data on this compound expression changes in different cardiac conditions.

Table 1: this compound Expression in Hypertensive Cardiac Tissue

ConditionTissueSpeciesMethodOutcomeReference
Hypertension (L-NAME induced)HeartRatIHC, Western BlotIncreased Apelin expression[1]

Table 2: this compound Expression in Myocardial Ischemia/Infarction

ConditionTissue/SampleSpeciesMethodOutcomeReference
Ischemia-Reperfusion InjuryMyocardiumRatELISAIncreased Apelin levels in the first two weeks[2]
Acute Myocardial InfarctionPlasmaHumanELISASignificantly higher this compound levels compared to control[3]
Ischemic Heart FailureMyocardiumHumanWestern BlotReduced Apelin levels[4]

Table 3: this compound in Heart Failure

ConditionTissue/SampleSpeciesMethodOutcomeReference
Heart Failure (Chronic Hypoxia)PlasmaRatELISAElevated this compound levels[5][6]
Advanced Heart FailurePlasmaHumanELISANo significant prediction of prognosis[7]

Detailed Experimental Protocol

This protocol is a synthesized guideline for the immunohistochemical staining of this compound in FFPE cardiac tissue. Optimization may be required for specific antibodies and tissue samples.

1. Materials and Reagents

  • FFPE cardiac tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0 or Tris-EDTA, pH 9.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Blocking solution (e.g., 5-10% normal goat serum in wash buffer)

  • Primary antibody: Rabbit anti-Apelin-36 polyclonal antibody (e.g., Phoenix Pharmaceuticals, Cat. No. H-057-15)

  • Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microwave, pressure cooker, or water bath for antigen retrieval

2. Protocol Steps

2.1. Deparaffinization and Rehydration

  • Incubate slides in xylene: 2 changes for 5-10 minutes each.

  • Rehydrate through a graded series of ethanol:

    • 100% Ethanol: 2 changes for 3-5 minutes each.

    • 95% Ethanol: 1 change for 3 minutes.

    • 70% Ethanol: 1 change for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

2.2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER) This is a critical step and may require optimization.

  • Pre-heat the antigen retrieval buffer in a microwave, pressure cooker, or water bath to 95-100°C.

  • Immerse the slides in the hot retrieval buffer.

  • Incubate for 10-20 minutes at a sub-boiling temperature.

  • Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.

  • Rinse slides with wash buffer (2 changes for 5 minutes each).

2.3. Staining Procedure

  • Peroxidase Block (Optional but Recommended): Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

  • Blocking: Incubate slides with the blocking solution for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Apelin-36 antibody in the blocking solution or a suitable antibody diluent. A starting dilution of 1:200 to 1:3000 is recommended, but should be optimized.[8]

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Rinse the slides with wash buffer (3 changes for 5 minutes each).

  • Secondary Antibody Incubation:

    • Incubate the slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.

  • Washing: Rinse the slides with wash buffer (3 changes for 5 minutes each).

  • Detection:

    • Incubate the slides with the HRP-streptavidin conjugate for 30 minutes at room temperature.

    • Rinse with wash buffer (3 changes for 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.

    • Monitor the color development under a microscope (typically 2-10 minutes).

    • Stop the reaction by immersing the slides in distilled water.

2.4. Counterstaining, Dehydration, and Mounting

  • Counterstaining: Immerse the slides in hematoxylin for 30 seconds to 2 minutes to stain the nuclei.

  • Bluing: Rinse the slides in running tap water for 5-10 minutes until the nuclei turn blue.

  • Dehydration: Dehydrate the sections through a graded series of ethanol in reverse order of rehydration (70%, 95%, 100%).

  • Clearing: Immerse the slides in xylene (2 changes for 5 minutes each).

  • Mounting: Apply a drop of mounting medium to the slide and cover with a coverslip.

3. Image Analysis and Quantification

For quantitative analysis, digital images of the stained sections should be captured. Software such as ImageJ or more specialized platforms can be used to quantify the staining intensity. Common methods include:

  • Optical Density (OD): Measures the intensity of the DAB signal.

  • Percentage of Positive Area: Calculates the area of the tissue with positive staining relative to the total tissue area.

  • H-Score: A semi-quantitative method that combines staining intensity and the percentage of positive cells. The H-score is calculated as: H-score = Σ (i × Pi), where 'i' is the intensity score (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) and 'Pi' is the percentage of cells stained at that intensity.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Ineffective antigen retrievalOptimize HIER (try different buffers, pH, heating time/temperature) or try Proteolytic-Induced Epitope Retrieval (PIER) with Proteinase K.
Primary antibody concentration too lowIncrease primary antibody concentration or incubation time.
Problem with secondary antibody or detection systemUse fresh reagents and ensure compatibility.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.
Primary antibody concentration too highDecrease primary antibody concentration.
Incomplete deparaffinizationEnsure complete removal of paraffin with fresh xylene.
Overstaining Incubation times too longReduce incubation times for primary antibody, secondary antibody, or DAB.
Antibody concentrations too highFurther dilute the antibodies.
Tissue Damage Harsh antigen retrievalReduce heating time or temperature, or use a gentler enzymatic digestion.

Conclusion

This document provides a detailed framework for the successful immunohistochemical detection and analysis of this compound in cardiac tissue. Adherence to this protocol, with appropriate optimization, will enable researchers to gain valuable insights into the role of the Apelin/APJ system in cardiovascular health and disease.

References

Preparing Stable Aqueous Solutions of Apelin-36 Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-36 is a 36-amino acid endogenous peptide that acts as a ligand for the G protein-coupled receptor APJ. The Apelin/APJ system is a critical regulator in various physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. Due to its therapeutic potential, the use of this compound in pre-clinical research is widespread. However, like many peptides, preparing stable and biologically active aqueous solutions of this compound can be challenging. These application notes provide detailed protocols and best practices for the solubilization, stabilization, and storage of this compound to ensure reproducible and reliable experimental outcomes.

Physicochemical Properties of Human this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful solubilization and stabilization strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Formulation
Amino Acid Sequence LVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPFThe high number of basic residues (Arginine - R, Lysine - K, Histidine - H) contributes to a high isoelectric point. The presence of Methionine (M) and Tryptophan (W) indicates susceptibility to oxidation.
Molecular Weight ~4195.87 g/mol Important for calculating molar concentrations.
Theoretical Isoelectric Point (pI) ~13.25The peptide is highly basic and will carry a net positive charge at neutral or acidic pH, enhancing solubility in acidic solutions. It will be least soluble at its pI.
GRAVY Score -1.56The negative Grand Average of Hydropathy (GRAVY) score indicates that the peptide is hydrophilic, suggesting good solubility in aqueous solutions.
Solubility Soluble in water (reported up to 1-10 mg/mL)Water is a suitable initial solvent, but for enhanced stability and buffering capacity, a buffered solution is recommended.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the reconstitution of lyophilized this compound to create a stock solution. Given its high pI, a slightly acidic buffer is recommended to ensure complete solubilization and stability.

Materials:

  • Lyophilized Human this compound peptide

  • Sterile, nuclease-free water

  • Sterile 10% acetic acid solution

  • Sterile, low-protein binding polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation from forming on the peptide, which can reduce stability.

  • Initial Solubilization: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Prepare a stock solution, for example, 1 mM, by adding the appropriate volume of sterile, nuclease-free water. For a 1 mg vial of this compound (MW ~4195.87), this would be approximately 238 µL of water.

  • pH Adjustment (if necessary): If the peptide does not readily dissolve in water, which can sometimes occur depending on the synthesis and purification method, a slightly acidic solvent is recommended. Add a small volume of 10% acetic acid dropwise while gently vortexing until the peptide is fully dissolved.

  • Verification of Dissolution: The resulting solution should be clear and free of visible particulates. If particulates are present, brief sonication in a water bath sonicator (on ice to prevent heating) for 5-10 seconds may aid dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into sterile, low-protein binding polypropylene tubes. For long-term storage, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C. For short-term storage (up to one week), aliquots can be stored at -20°C.

Protocol 2: Preparation of Working Solutions in a Buffered System

For most in vitro and in vivo experiments, it is crucial to use a buffered solution at a physiological pH. This protocol outlines the preparation of working solutions from the stock solution.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile cell culture medium or other desired experimental buffer

  • Sterile, low-protein binding polypropylene tubes

Procedure:

  • Thawing the Stock Solution: Rapidly thaw a single aliquot of the this compound stock solution at room temperature or in a cool water bath. Keep the solution on ice once thawed.

  • Dilution: On the day of the experiment, perform serial dilutions of the stock solution to the desired final concentration using the appropriate sterile buffer (e.g., PBS, cell culture medium). It is recommended to prepare fresh working solutions for each experiment.

  • Mixing: Mix gently by pipetting up and down or by flicking the tube. Avoid vigorous vortexing, which can cause peptide aggregation or degradation.

  • Use: Use the prepared working solutions immediately for your experiments. Do not store diluted working solutions for extended periods.

Application Notes on Stability and Handling

  • pH and Solubility: this compound is a basic peptide and is most soluble in acidic conditions. If solubility issues arise, using a buffer with a pH between 3 and 6 is recommended for initial solubilization before diluting into a neutral buffer for experiments.

  • Oxidation: The this compound sequence contains a methionine residue, which is susceptible to oxidation. To minimize this, consider using buffers that have been degassed to remove oxygen. If long-term stability in solution is critical, purging the vial with an inert gas like argon or nitrogen before sealing and freezing can be beneficial.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is crucial to aliquot the stock solution into single-use volumes to minimize these cycles.

  • Adsorption: Peptides can adsorb to glass and some plastics. Using low-protein binding polypropylene tubes and pipette tips is recommended to prevent loss of material.

  • Storage of Solutions: While lyophilized peptide is stable for years at -20°C to -80°C, peptides in solution have a much shorter shelf-life. For optimal activity, it is always best to prepare fresh solutions from a frozen stock aliquot on the day of the experiment. If storage in solution is unavoidable, store at -20°C for no more than a week.

Apelin/APJ Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for preparing and using the peptide in experiments.

Apelin_Signaling_Pathway cluster_G_protein G Protein-Dependent cluster_beta_arrestin β-Arrestin-Dependent Apelin36 This compound APJ APJ Receptor Apelin36->APJ G_alpha_i Gαi APJ->G_alpha_i G_alpha_q Gαq APJ->G_alpha_q beta_arrestin β-Arrestin APJ->beta_arrestin PI3K PI3K APJ->PI3K AC Adenylyl Cyclase G_alpha_i->AC PLC PLC G_alpha_q->PLC cAMP ↓ cAMP AC->cAMP Cellular_Responses Cellular Responses (e.g., Angiogenesis, Cardiac Contractility, Vasodilation, Metabolism) cAMP->Cellular_Responses IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Cellular_Responses ERK ERK1/2 beta_arrestin->ERK ERK->Cellular_Responses Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Cellular_Responses NO ↑ NO eNOS->NO NO->Cellular_Responses

Caption: this compound signaling through the APJ receptor.

Experimental_Workflow start Start: Lyophilized This compound Peptide equilibrate Equilibrate vial to room temperature start->equilibrate reconstitute Reconstitute in sterile water (or dilute acetic acid if needed) to create stock solution equilibrate->reconstitute aliquot Aliquot stock solution into single-use tubes reconstitute->aliquot storage Store aliquots at -80°C (long-term) or -20°C (short-term) aliquot->storage thaw Thaw a single aliquot for experiment storage->thaw dilute Prepare working solution by diluting in experimental buffer (e.g., PBS, media) thaw->dilute experiment Perform Experiment (e.g., cell-based assay, in vivo administration) dilute->experiment

Caption: Workflow for preparing this compound solutions.

Application Notes and Protocols for Apelin-36 in Langendorff Heart Perfusion Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin is an endogenous peptide that, along with its receptor APJ, forms a critical signaling system in the cardiovascular system. Among its various isoforms, Apelin-36 has garnered significant interest for its roles in cardiac contractility, vasodilation, and cardioprotection.[1] The Langendorff isolated heart perfusion system offers a robust ex vivo model to study the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[2] This document provides detailed application notes and protocols for utilizing this compound in a Langendorff heart perfusion system to investigate its cardiovascular effects, particularly its positive inotropic and cardioprotective properties.

Key Applications

  • Positive Inotropy Studies: To investigate the dose-dependent effects of this compound on myocardial contractility.

  • Ischemia-Reperfusion (I/R) Injury Models: To assess the cardioprotective potential of this compound when administered before ischemia (preconditioning) or at the onset of reperfusion (postconditioning).

  • Signaling Pathway Analysis: To elucidate the molecular mechanisms underlying this compound's cardiac effects.

Data Presentation: Effects of this compound on Cardiac Function

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters in isolated rat hearts perfused via the Langendorff method.

Table 1: Effect of this compound on Cardiac Hemodynamics [3]

This compound ConcentrationLeft Ventricular Developed Pressure (LVDP) (mmHg)Max. Rate of Pressure Development (+dP/dtmax) (mmHg/s)Heart Rate (HR) (beats/min)Coronary Flow (CF) (ml/min)
Control (0 nM)100.1 ± 7.92491 ± 201255 ± 1510.9 ± 0.8
1 nM103.2 ± 8.12560 ± 210258 ± 1411.1 ± 0.9
10 nM125.3 ± 9.23015 ± 235261 ± 1612.8 ± 1.1
100 nM134.6 ± 10.53288 ± 259264 ± 1713.5 ± 1.2

*Data derived from studies showing significant increases compared to control.[3]

Table 2: Cardioprotective Effects of Apelin Peptides in Ischemia-Reperfusion Injury [4][5]

Treatment ProtocolInfarct Size (% of Left Ventricle)Reference
Control (I/R only)54 ± 2%[4]
Apelin-13 (0.5 µM) post-ischemia26 ± 4%[4]
Apelin Analogue II (1.5 µg/mL) post-ischemiaSignificantly reduced vs. untreated[5]

Note: While the second entry refers to an Apelin analogue, it demonstrates the protective principle of apelin administration at reperfusion.[5] this compound has also been shown to reduce infarct size.[6]

Signaling Pathways of this compound in Cardiomyocytes

This compound binding to its G protein-coupled receptor, APJ, on cardiomyocytes activates several downstream signaling cascades. The primary pathways implicated in its inotropic and cardioprotective effects are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[6][7][8] Activation of these pathways is associated with enhanced cell survival, protein synthesis, and regulation of intracellular calcium, contributing to increased contractility and protection against apoptotic cell death during events like ischemia-reperfusion.[6][9][10]

Apelin36_Signaling Apelin36 This compound APJ APJ Receptor Apelin36->APJ G_protein Gαi / Gαq APJ->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt Cardioprotection Cardioprotection (Anti-apoptosis) Akt->Cardioprotection Inotropy Positive Inotropy (Increased Contractility) Akt->Inotropy Contributes to ERK ERK1/2 ERK->Inotropy PKC PKCε PLC->PKC PKC->ERK PKC->Inotropy

This compound signaling cascade in cardiomyocytes.

Experimental Protocols

Protocol 1: Langendorff Isolated Heart Preparation (Rat Model)

This protocol outlines the standard procedure for isolating and perfusing a rat heart.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Heparin (1000 IU/mL)

  • Anesthetic (e.g., sodium pentobarbital, 300 mg/kg, IP)[11]

  • Krebs-Henseleit Solution (KHS), composition in mM: 116 NaCl, 3.2 KCl, 2.0 CaCl₂, 1.2 MgSO₄, 25 NaHCO₃, 1.2 KH₂PO₄, 11 Glucose.[5]

  • The KHS should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 and warmed to 37°C.[5]

  • Langendorff apparatus with a constant pressure or constant flow system.

  • Instrumentation for measuring cardiac function (pressure transducer, balloon for LV, ECG electrodes, flowmeter).

Procedure:

  • Anesthetize the rat and administer heparin intraperitoneally.

  • Once deeply anesthetized (confirmed by lack of pedal reflex), perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold KHS to arrest contractile activity.

  • Identify the aorta and carefully cannulate it onto the Langendorff apparatus cannula, avoiding the introduction of air bubbles. Secure with surgical silk.[12]

  • Initiate retrograde perfusion via the aorta at a constant pressure of 80 mmHg.[5] The perfusate will close the aortic valve and be forced into the coronary arteries, perfusing the myocardium.

  • Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.

  • Allow the heart to stabilize for a 20-30 minute period. During this time, monitor Left Ventricular Developed Pressure (LVDP), heart rate (HR), coronary flow (CF), and +dP/dtmax. Hearts that do not meet stability criteria (e.g., unstable LVDP or significant arrhythmias) should be excluded.

Protocol 2: Investigating the Positive Inotropic Effect of this compound

This protocol describes how to assess the dose-response relationship of this compound on cardiac contractility.

Procedure:

  • Prepare a stock solution of this compound in deionized water or an appropriate buffer.

  • Following the stabilization period described in Protocol 1, introduce this compound into the perfusion buffer at the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).[3]

  • Administer each concentration for a set period (e.g., 15-20 minutes) to allow for a stable response, followed by a washout period with standard KHS.

  • Continuously record LVDP, +dP/dtmax, HR, and CF throughout the experiment.

  • Compare the data from each this compound concentration to the baseline values recorded during the initial stabilization period.

Protocol 3: this compound in an Ischemia-Reperfusion (I/R) Model

This protocol is designed to evaluate the cardioprotective effects of this compound.

Procedure:

  • Prepare the heart as described in Protocol 1 and allow for stabilization.

  • Induce Global Ischemia: Stop the perfusion flow completely for a period of 30 minutes.[5] Successful ischemia will be indicated by a rapid decline in contractile function.

  • Reperfusion: Restore the flow of KHS for a period of 40-120 minutes.[4][5]

  • This compound Administration (Postconditioning): To test the postconditioning effect, introduce this compound into the KHS at the onset of reperfusion. For example, perfuse with KHS containing a specific concentration of this compound (e.g., derived from dose-response studies or literature, such as 100 nM) for the first 20 minutes of the reperfusion period, followed by standard KHS for the remainder of the reperfusion time.[5]

  • Data Collection: Continuously record hemodynamic parameters. At the end of the experiment, the heart can be sliced and stained with Triphenyl Tetrazolium Chloride (TTC) to quantify the infarct size. Viable tissue stains red, while infarcted tissue remains pale.[5]

Langendorff_Workflow A Heart Isolation & Cannulation B Stabilization Period (20-30 min) A->B C Baseline Data Recording B->C D Global Ischemia (30 min, Zero-Flow) C->D E Reperfusion (40-120 min) D->E F Administer this compound (First 20 min of Reperfusion) E->F G Functional Recovery Measurement E->G H Infarct Size Analysis (TTC Staining) G->H

Ischemia-Reperfusion workflow with this compound.

Concluding Remarks

The use of this compound in a Langendorff heart perfusion system provides a powerful and reproducible method for investigating its direct cardiac effects. The protocols and data presented herein offer a comprehensive guide for researchers aiming to explore the therapeutic potential of this compound in cardiovascular physiology and disease. Careful adherence to the experimental procedures and precise data acquisition are paramount for obtaining reliable and meaningful results.

References

Application Notes: Quantitative PCR for Apelin-36 Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin is a peptide that serves as the endogenous ligand for the G protein-coupled APJ receptor. The human apelin gene encodes a 77-amino acid preproprotein, which is processed into several active isoforms, with Apelin-36 being a major form.[1][2][3] The Apelin/APJ system is widely expressed in human tissues, including the heart, lungs, kidneys, brain, and adipose tissue, playing crucial roles in various physiological processes.[1][3][4][5] Key functions include the regulation of cardiovascular homeostasis, blood pressure, cardiac contractility, and metabolism.[1][6][7] Given its involvement in pathologies like heart failure, hypertension, and diabetes, quantifying the expression of the Apelin gene (APLN) is critical for both basic research and the development of novel therapeutics.[1][8]

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[9] This document provides a detailed protocol for the analysis of this compound mRNA expression using SYBR Green-based qPCR, including experimental workflows, data analysis, and troubleshooting.

Apelin Signaling Pathway

Activation of the APJ receptor by Apelin initiates several downstream signaling cascades. Primarily, it couples to Gαi and Gαq proteins.[10][11] This leads to the activation of pathways such as Phosphatidylinositol 3-Kinase (PI3K)/Akt and Extracellular Signal-Regulated Kinase (ERK), which are involved in processes like cell proliferation, angiogenesis, and vasodilation.[6][11][12] The PI3K/Akt pathway can further activate endothelial nitric oxide synthase (eNOS), promoting nitric oxide (NO) production and subsequent vasodilation.[6]

Apelin Signaling Pathway cluster_membrane Cell Membrane APJ APJ Receptor G_Protein Gαi / Gαq APJ->G_Protein Activates Apelin This compound Apelin->APJ Binds PI3K PI3K G_Protein->PI3K Activates ERK ERK1/2 G_Protein->ERK Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Physiological_Effects Physiological Effects (Vasodilation, Angiogenesis, Cardiac Contractility) Akt->Physiological_Effects ERK->Physiological_Effects NO Nitric Oxide (NO) eNOS->NO Produces NO->Physiological_Effects

A simplified diagram of the Apelin/APJ signaling cascade.

Experimental Workflow

The process of quantifying this compound gene expression involves several sequential steps, from sample preparation to data interpretation. A typical workflow ensures consistency and reliability of results.[9][13][14][15]

qPCR Workflow arrow arrow Sample 1. Sample Collection (Tissue or Cells) RNA_Extraction 2. Total RNA Extraction Sample->RNA_Extraction QC 3. RNA Quality & Quantity (Spectrophotometry / Electrophoresis) RNA_Extraction->QC cDNA_Synth 4. cDNA Synthesis (Reverse Transcription) QC->cDNA_Synth qPCR_Setup 5. qPCR Reaction Setup (Master Mix, Primers, cDNA) cDNA_Synth->qPCR_Setup qPCR_Run 6. qPCR Amplification (Real-Time PCR System) qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (Relative Quantification, 2-ΔΔCt) qPCR_Run->Data_Analysis

Standard workflow for gene expression analysis using RT-qPCR.

Protocols

Protocol 1: Total RNA Extraction and Quality Control

High-quality, intact RNA is essential for accurate gene expression analysis.[16]

Materials:

  • Tissues or cultured cells

  • TRIzol™ Reagent or commercial RNA extraction kit (e.g., RNeasy Kit)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agarose gel electrophoresis system (optional)

Procedure:

  • Sample Homogenization: Homogenize 50-100 mg of tissue or 1x10⁷ cells in 1 mL of TRIzol™ Reagent.[15]

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[15]

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Air-dry the pellet for 5-10 minutes. Resuspend in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

  • Quality Control:

    • Concentration & Purity: Measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is considered pure.[17]

    • Integrity (Optional but Recommended): Run an aliquot of the RNA on a 1% agarose gel to check for intact 28S and 18S ribosomal RNA bands.

Protocol 2: First-Strand cDNA Synthesis (Reverse Transcription)

This step converts the isolated RNA into more stable complementary DNA (cDNA). A two-step RT-qPCR protocol is often preferred.[9]

Materials:

  • Total RNA (1 µg recommended)

  • cDNA synthesis kit (containing reverse transcriptase, dNTPs, buffer, and primers like oligo(dT) or random hexamers)

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Prepare Reaction Mix: In a nuclease-free tube, combine 1 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's instructions. Adjust the final volume with nuclease-free water.

  • Incubation: Place the tube in a thermal cycler and run the program recommended by the kit manufacturer (e.g., 65°C for 5 min, followed by 42°C for 60 min, and a final inactivation step at 70°C for 5 min).

  • Storage: The resulting cDNA can be stored at -20°C. For qPCR, it is common to dilute the cDNA 10- to 50-fold with nuclease-free water.[15]

Protocol 3: Quantitative PCR (qPCR)

This protocol uses SYBR Green, a fluorescent dye that binds to double-stranded DNA, for real-time detection of amplification.

Materials:

  • Diluted cDNA template

  • 2x SYBR Green qPCR Master Mix

  • Forward and reverse primers for this compound and a reference gene (see Table 1)

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-Time PCR Detection System

Table 1: Human Primer Sequences for qPCR

Gene Name Forward Primer (5' to 3') Reverse Primer (5' to 3') Reference
APLN (Apelin) CCAGAGGGTCAAGGAATGGGC ATAACCGCCGGGGGTGGGCA [18]
GAPDH AATCCCATCACCATCTTCCA TGGACTCCACGACGTACTCA [19]
ACTB (β-Actin) CATGTACGTTGCTATCCAGGC CTCCTTAATGTCACGCACGAT [19]
IPO8 GGGCTGGCTTTGAATTTTCTG CCACATTGGTGAGCTTCATCA [20][21]

| POLR2A | GCACCCACTCTGTGTCCTTC | GATGGCGTGGACGTCTTCA |[21] |

Note: Primer sequences should always be validated for specificity and efficiency before use.

Procedure:

  • Prepare Master Mix: For each gene, prepare a master mix containing the appropriate volumes of 2x SYBR Green Master Mix, forward primer, reverse primer, and nuclease-free water. Prepare enough for all samples plus a 10% overage to account for pipetting errors.

  • Plate Setup: Dispense the master mix into the wells of a qPCR plate. Add the diluted cDNA template to the respective wells. Include no-template controls (NTC) for each gene, using water instead of cDNA.[15]

  • Run qPCR: Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument. Set up the thermal cycling protocol. A typical protocol is:

    • Initial Denaturation: 95°C for 10 minutes (1 cycle)

    • Cycling: 95°C for 15 seconds, followed by 60°C for 1 minute (40 cycles)[18]

    • Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify product specificity.

Data Presentation and Analysis

Relative Quantification (2-ΔΔCt Method)

The 2-ΔΔCt (Livak) method is a widely used approach for relative gene expression analysis.[22][23] It compares the expression of the target gene (this compound) to a stably expressed reference (housekeeping) gene.[24][25]

Calculation Steps:

  • Normalize to Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.

    • ΔCt = Ct (this compound) - Ct (Reference Gene)

  • Normalize to Control Sample (ΔΔCt): Select one sample as the calibrator (e.g., untreated control). Calculate the difference between the ΔCt of each sample and the ΔCt of the calibrator.

    • ΔΔCt = ΔCt (Test Sample) - ΔCt (Control Sample)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2-ΔΔCt

Table 2: Example qPCR Data and Analysis

Sample Condition Target Gene (APLN) Ct Reference Gene (GAPDH) Ct ΔCt (APLN Ct - GAPDH Ct) ΔΔCt (vs Control) Fold Change (2-ΔΔCt)
1 Control 24.5 21.0 3.5 0.0 1.0
2 Control 24.7 21.1 3.6 0.1 0.93
3 Treated 22.1 20.9 1.2 -2.3 4.92

| 4 | Treated | 22.3 | 21.0 | 1.3 | -2.2 | 4.59 |

The ΔΔCt for the control sample is calculated as its own ΔCt minus the average ΔCt of the control group (assumed here to be 3.5 for simplicity).

Troubleshooting

Table 3: Common qPCR Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
No amplification or late amplification in positive samples Poor RNA quality or degradation.[16] Use a robust RNA extraction method; check RNA integrity on a gel.
Inefficient cDNA synthesis. Optimize reverse transcription; use a high-quality reverse transcriptase.
Suboptimal primer design or concentration. Redesign primers; perform a primer concentration matrix to optimize.[26]
Amplification in No-Template Control (NTC) Contamination of reagents or workspace.[26] Use fresh, nuclease-free water and reagents; clean pipettes and workspace.
Primer-dimer formation. Optimize primer concentration and annealing temperature; redesign primers if necessary.[16]
High variability between technical replicates Pipetting errors.[16] Use a master mix; ensure accurate and consistent pipetting.[17]
Poorly mixed reagents. Vortex and centrifuge all reagents before use.
Multiple peaks in melt curve analysis Non-specific amplification or primer-dimers.[16] Increase annealing temperature; redesign primers for higher specificity.[27]

| | Genomic DNA contamination. | Treat RNA samples with DNase I before cDNA synthesis; design primers that span an exon-exon junction.[27][28] |

References

Application Notes and Protocols for Recombinant Apelin-36 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing recombinant Apelin-36 in a variety of cell culture experiments. This compound is the endogenous ligand for the G protein-coupled receptor APJ and is involved in numerous physiological processes, including cardiovascular function, metabolism, angiogenesis, and cell proliferation.[1] This document outlines the signaling pathways of this compound, detailed protocols for common cell-based assays, and a summary of its quantitative effects on various cell lines.

Product Information

  • Product Name: Recombinant Human this compound

  • Amino Acid Sequence: LVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF[2]

  • Molecular Weight: 4195.87 Da[2]

  • Purity: ≥95%[2]

  • Solubility: Soluble in water to 1 mg/ml.[2]

  • Storage: Store lyophilized powder at -20°C.[2] For stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3]

This compound Signaling Pathways

This compound binding to its receptor, APJ, a class A G-protein coupled receptor, initiates a cascade of intracellular signaling events.[4] The primary signaling pathways activated by this compound include:

  • Gαi-mediated Pathway: Activation of the inhibitory G-protein (Gαi) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]

  • PI3K/Akt Pathway: this compound stimulates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and migration.[7][8] Activated Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production.[8]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated by this compound, playing a role in cell proliferation and differentiation.[4]

  • β-Arrestin Pathway: Like many GPCRs, the APJ receptor can also signal through β-arrestin, which can mediate receptor internalization and also initiate distinct signaling cascades.[5][9]

Apelin36_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APJ APJ Receptor Gai Gαi APJ->Gai Activates PI3K PI3K APJ->PI3K Activates ERK ERK APJ->ERK Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits Apelin36 This compound Apelin36->APJ Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression Regulates NO ↑ NO eNOS->NO ERK->Gene_Expression Regulates

Figure 1: this compound Signaling Pathway. Max Width: 760px.

Quantitative Data

The following tables summarize the reported in vitro activities of recombinant this compound in various cell-based assays.

Table 1: Receptor Binding and Functional Assay Parameters for this compound

Cell LineAssay TypeParameterValueReference(s)
HEK293 cells expressing human APJReceptor BindingpIC508.61[2][10]
APJ stable cell lineReceptor ActivationEC501.02 x 10-10 M[7]
HEK293 cellsEndogenous APJ AgonistEC5020 nM[2][10]
CHO-K1 cells expressing human APJcAMP InhibitionpD2 (-logEC50)9.04 ± 0.45[5]
CHO-K1 cells expressing human APJβ-Arrestin RecruitmentpD2 (-logEC50)9.17 ± 0.34[5]
HEK293 cellscAMP ProductionlogIC50-7.865 ± 0.346
HEK293 cellsβ-Arrestin 1 RecruitmentlogEC50-7.027 ± 0.087
HEK293 cellsβ-Arrestin 2 RecruitmentlogEC50-6.708 ± 0.248

Table 2: Effects of this compound on Cellular Processes

Cell TypeCellular ProcessObservationEffective ConcentrationReference(s)
Human Umbilical Vein Endothelial Cells (HUVECs)Angiogenesis (Tube Formation)Increased capillary-like structure formationDose-dependent[11]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell MigrationIncreased migrationDose-dependent[11]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell ProliferationIncreased proliferationDose-dependent[11]
Human Retinal Microvascular Endothelial Cells (HRMECs)Cell Proliferation & MigrationIncreased in a dose-dependent manner100 ng/ml (optimum)[12]
Isolated rat ventricular myocytesCardiomyocyte ContractilityIncreased sarcomere shortening1 nM[13]
Isolated mouse heartCardioprotection (Ischemia-Reperfusion)Reduced infarct sizeWeaker effect than Apelin-13[14]

Experimental Protocols

The following are detailed protocols for common cell culture experiments using recombinant this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Reconstitute Reconstitute This compound Treat_Cells Treat Cells with This compound Reconstitute->Treat_Cells Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treat_Cells cAMP_Assay cAMP Assay Treat_Cells->cAMP_Assay Beta_Arrestin_Assay β-Arrestin Assay Treat_Cells->Beta_Arrestin_Assay Western_Blot Western Blot (p-Akt, p-ERK) Treat_Cells->Western_Blot MTT_Assay MTT Assay (Proliferation) Treat_Cells->MTT_Assay Tube_Formation Tube Formation (Angiogenesis) Treat_Cells->Tube_Formation Migration_Assay Migration Assay Treat_Cells->Migration_Assay Data_Analysis Analyze and Interpret Results cAMP_Assay->Data_Analysis Beta_Arrestin_Assay->Data_Analysis Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Tube_Formation->Data_Analysis Migration_Assay->Data_Analysis

Figure 2: General Experimental Workflow. Max Width: 760px.

cAMP Inhibition Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the APJ receptor, such as CHO-K1 cells stably expressing the human apelin receptor.

Materials:

  • CHO-K1 cells stably expressing human APJ receptor

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics)

  • Recombinant this compound

  • Forskolin

  • cAMP assay kit (e.g., LANCE® Ultra cAMP Kit)

  • 96-well white opaque tissue culture plates

  • Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4)

Procedure:

  • Cell Plating: Seed CHO-K1/APJ cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Reagent Preparation: Prepare serial dilutions of this compound in stimulation buffer. Prepare a stock solution of forskolin in stimulation buffer to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the this compound serial dilutions to the respective wells.

    • Add 50 µL of the forskolin solution to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to lyse the cells and measure cAMP levels using a plate reader.

  • Data Analysis: Plot the percentage inhibition of the forskolin response against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., DiscoverX PathHunter® CHO-K1 AGTRL1 β-Arrestin GPCR Assay)

  • Assay-specific cell plating and detection reagents

  • Recombinant this compound

  • 96-well or 384-well white opaque tissue culture plates

Procedure:

  • Cell Plating: Follow the manufacturer's protocol for plating the specific β-arrestin assay cell line. Typically, cells are seeded at 5,000-20,000 cells/well in a 384-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the diluted compound to the cell plate.

  • Incubation: Incubate the plate at 37°C for the time specified in the manufacturer's protocol (typically 60-90 minutes).

  • Detection: Add the detection reagents as per the manufacturer's instructions and incubate for the recommended time (usually 60 minutes at room temperature).

  • Measurement: Read the chemiluminescent or fluorescent signal on a plate reader.

  • Data Analysis: Plot the signal against the log concentration of this compound and fit the curve to a sigmoidal dose-response equation to determine the EC50.

Western Blot for Akt and ERK Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) and ERK (p-ERK) as a measure of this compound-induced signaling.

Materials:

  • Target cells (e.g., HUVECs, cardiomyocytes)

  • Cell culture medium

  • Recombinant this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treatment. Treat cells with various concentrations of this compound for a specified time (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to promote angiogenesis in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel® Basement Membrane Matrix

  • Recombinant this compound

  • 96-well tissue culture plates

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound. Seed the cells onto the solidified Matrigel® at a density of 1.5-2.0 x 104 cells per well.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Stain the cells with Calcein AM for 30 minutes.

    • Capture images of the tube-like structures using a fluorescence microscope.

    • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell proliferation based on the metabolic activity of the cells.

Materials:

  • Target cells (e.g., cancer cell lines, endothelial cells)

  • Cell culture medium

  • Recombinant this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot cell viability against the concentration of this compound.

Troubleshooting

IssuePossible CauseSuggestion
No or low signal in functional assays Inactive this compoundEnsure proper storage and handling of the recombinant peptide. Prepare fresh stock solutions.
Low APJ receptor expressionUse a cell line known to express the APJ receptor or a stably transfected cell line.
Incorrect assay conditionsOptimize incubation times, cell density, and reagent concentrations.
High background in Western blots Insufficient blocking or washingIncrease blocking time and/or the number of washing steps. Use a different blocking agent (BSA or milk).
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Inconsistent results in tube formation assay Variation in Matrigel® coatingEnsure Matrigel® is kept on ice and evenly distributed in the wells.
Cell density is not optimalPerform a cell titration to determine the optimal seeding density for your cell type.
High variability in MTT assay Uneven cell seedingEnsure a single-cell suspension before plating and mix the plate gently after seeding.
Incomplete formazan solubilizationEnsure complete dissolution of formazan crystals by thorough mixing.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Apelin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apelin peptides are a family of endogenous ligands for the G-protein coupled receptor APJ. They play a significant role in a variety of physiological processes, including cardiovascular function, glucose metabolism, and angiogenesis.[1][2] The apelin gene product is processed into several active isoforms, such as apelin-12, apelin-13, [Pyr1]-apelin-13, apelin-17, and apelin-36.[1][3] Different isoforms can exhibit biased signaling, leading to distinct biological effects, which underscores the importance of accurately quantifying individual apelin peptides.[1][2] Traditional immunoassays often lack the specificity to distinguish between these isoforms.[1][4] This application note details a sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of multiple apelin isoforms in human plasma.

Introduction

The apelin/APJ system is a key regulator in many physiological and pathophysiological conditions.[5][6] Apelin is synthesized as a 77-amino acid prepropeptide that is cleaved into various active fragments.[1][7] The most predominant and studied isoforms include apelin-12, apelin-13, apelin-17, this compound, and the post-translationally modified [Pyr1]-apelin-13.[1][8] Due to their short half-life and low endogenous concentrations, the accurate measurement of these isoforms has been challenging.[3] HPLC-MS/MS offers a highly selective and sensitive analytical solution to overcome the limitations of conventional methods, enabling precise quantification of individual apelin isoforms.[1][3][4]

Experimental Workflow

The overall experimental workflow for the quantification of apelin isoforms from plasma samples is depicted below.

Apelin Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Collection Acidification Acidification (e.g., Phosphoric Acid) Plasma->Acidification Inhibit Proteases SPE Solid Phase Extraction (SPE) (e.g., Cation Exchange) Acidification->SPE Enrich Peptides Elution Elution SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MS Tandem MS Detection (MRM Mode) UPLC->MS Quantification Quantification (Internal Standard Method) MS->Quantification Results Results Reporting Quantification->Results Apelin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APJ APJ Receptor Gai Gαi APJ->Gai Activates Apelin Apelin Isoform Apelin->APJ Binds to PI3K PI3K Gai->PI3K Activates ERK ERK1/2 Gai->ERK Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates Cell_Effects Cellular Effects (Proliferation, Survival, Angiogenesis) Akt->Cell_Effects ERK->Cell_Effects NO Nitric Oxide eNOS->NO Produces NO->Cell_Effects

References

Application Notes and Protocols for Lyophilized Apelin-36 (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-36 is a 36-amino acid peptide that serves as an endogenous ligand for the G protein-coupled receptor, APJ. The apelin/APJ system is a critical signaling pathway involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism.[1] Due to its therapeutic potential in conditions such as heart failure, hypertension, and diabetes, this compound is a subject of intense research.

This document provides detailed guidelines and protocols for the proper handling, storage, and experimental use of lyophilized human this compound powder to ensure its stability, activity, and the reproducibility of experimental results.

Product Information

  • Peptide Name: this compound (Human)

  • Molecular Formula: C₁₈₄H₂₉₇N₆₉O₄₃S[2]

  • Molecular Weight: 4195.87 g/mol [2]

  • Appearance: White lyophilized powder

  • Purity: ≥95%[2]

  • Solubility: Soluble to 1 mg/ml in sterile water.[2][3]

Handling, Storage, and Stability

Proper handling and storage are critical to maintaining the integrity and biological activity of this compound. Lyophilized peptides are stable but can be hygroscopic, and reconstituted solutions are susceptible to degradation.

Initial Receipt and Storage of Lyophilized Powder

Upon receiving the lyophilized this compound, it is important to note that the powder may be difficult to see as it can form a thin, sometimes invisible, film in the vial.[3]

Data Presentation: Storage Conditions and Stability

ConditionFormTemperatureDurationNotes
Long-Term Storage Lyophilized Powder-20°C or -80°C> 4 weeks (up to several years)Store in a desiccator, protected from light.[4][5][6]
Short-Term Storage Lyophilized PowderRoom TemperatureSeveral days to weeksKeep in original packaging, away from intense light.[6][7]
Short-Term Storage Lyophilized Powder4°CUp to 4 weeksStore in a desiccator, protected from light.[7]
Long-Term Storage Reconstituted Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[7]
Short-Term Storage Reconstituted Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[7]
Short-Term Storage Reconstituted Solution4°C1-2 weeksUse sterile buffer (pH 5-7); recommended for immediate use.[6]
Reconstitution Protocol

Reconstituting the peptide correctly is the first step toward a successful experiment.

  • Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents moisture from condensing inside the vial, which can degrade the peptide.

  • Solvent Addition: Add the appropriate volume of sterile, nuclease-free water directly to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).[2][3]

  • Dissolution: Vortex the vial gently for a few minutes until the powder is completely dissolved.[3] Visual inspection should confirm a clear solution with no particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[5][7]

  • Storage of Stock Solution: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[7]

This compound Signaling Pathway

This compound activates the APJ receptor, a Class A GPCR. This initiates several downstream signaling cascades. The primary pathway involves the coupling to Gαi and Gαq proteins. Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of both Gαi and Gαq can also trigger the phosphorylation of key downstream kinases, including Akt (via PI3K) and ERK1/2 (via the Raf-MEK-ERK cascade), which regulate processes like cell survival, proliferation, and metabolism.[8][9] The receptor can also signal through a G protein-independent pathway involving β-arrestin.[10]

Apelin36_Signaling_Pathway cluster_membrane Cell Membrane Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds & Activates G_protein Gαi / Gαq APJ->G_protein Activates BetaArrestin β-Arrestin APJ->BetaArrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K MEK MEK G_protein->MEK cAMP ↓ cAMP Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt CellularResponse Cellular Responses (Survival, Proliferation, Metabolism) pAkt->CellularResponse ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->CellularResponse BetaArrestin->pERK G-protein independent

This compound signaling cascade via the APJ receptor.

Experimental Protocols

The following are detailed protocols for common cell-based assays used to characterize the activity of this compound.

Experimental Workflow Overview

The general workflow for a cell-based functional assay involves cell culture, preparation of the peptide, cell treatment, and subsequent signal detection.

Experimental_Workflow start Start culture Seed Cells in 96-well plate (e.g., CHO-K1-APJ) start->culture incubate1 Incubate 24h (37°C, 5% CO₂) culture->incubate1 treat Treat Cells with This compound Dilutions and Controls incubate1->treat prepare_peptide Prepare Serial Dilutions of this compound Stock prepare_peptide->treat incubate2 Incubate for Specified Time (e.g., 5-30 min) treat->incubate2 detect Perform Detection Assay (e.g., cAMP, p-ERK) incubate2->detect analyze Read Plate & Analyze Data (EC₅₀) detect->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Improving Apelin-36 Peptide Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apelin-36 peptide stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and stabilization of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in solution?

A1: The principal challenge with this compound, like many therapeutic peptides, is its inherent instability and short in vivo half-life. This rapid degradation is largely due to enzymatic cleavage by proteases found in plasma and other biological fluids.[1] Key enzymes responsible for Apelin peptide degradation include angiotensin-converting enzyme 2 (ACE2) and neprilysin (NEP).[1] This instability can lead to a loss of biological activity and complicates the interpretation of experimental results.

Q2: What are the common degradation pathways for this compound?

A2: this compound is susceptible to several degradation pathways:

  • Proteolytic Cleavage: This is the major degradation route, with enzymes like ACE2 and neprilysin cleaving the peptide at specific sites, rendering it inactive.[1]

  • Oxidation: Certain amino acid residues within the peptide sequence can be prone to oxidation, which can alter its structure and function.

  • Aggregation: Under certain conditions, peptide molecules can clump together to form insoluble aggregates, leading to a loss of active peptide.[2]

  • pH and Temperature Instability: Extreme pH values and elevated temperatures can accelerate both chemical and enzymatic degradation of the peptide.[3]

Q3: How should I properly store my lyophilized and reconstituted this compound peptide?

A3: Proper storage is crucial for maintaining the integrity of your this compound peptide.

  • Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccated environment. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and degrade the peptide.

  • Reconstituted Peptide: For short-term storage (days to weeks), reconstituted this compound solution can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can degrade the peptide. Use sterile buffers at a pH of around 5-6 to prolong storage life.

Q4: What is the best way to solubilize lyophilized this compound?

A4: The solubility of this compound is dependent on its amino acid sequence and modifications. A general procedure for solubilization is as follows:

  • Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Allow the vial to reach room temperature.

  • Based on the peptide's properties (hydrophilic/hydrophobic), choose an appropriate sterile solvent. For many peptides, sterile distilled water or a buffer at a neutral pH is a good starting point.[4] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary to initially dissolve the peptide, followed by dilution with an aqueous buffer.[4]

  • If the peptide is difficult to dissolve, gentle vortexing or sonication can be applied.[4]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound activity in my in vitro experiments.

  • Possible Cause: Enzymatic degradation by proteases present in the cell culture media or serum.

  • Troubleshooting Steps:

    • Add Protease Inhibitors: Supplement your media with a cocktail of protease inhibitors to minimize enzymatic activity.

    • Use Serum-Free Media: If your experimental design allows, switch to a serum-free medium to reduce the concentration of proteases.

    • Acidify Plasma Samples: If working with plasma, acidifying the sample to a pH of 2.5 can improve the stability of this compound.[5]

    • Consider Modified Analogs: For future experiments, consider using chemically modified this compound analogs with enhanced stability.

Issue 2: My this compound solution appears cloudy or contains visible precipitates.

  • Possible Cause: Peptide aggregation.

  • Troubleshooting Steps:

    • Optimize pH and Ionic Strength: Aggregation is often maximal near the peptide's isoelectric point (pI). Adjust the pH of your solution to be at least two units away from the pI. The ionic strength of the buffer can also influence aggregation.[2]

    • Control Peptide Concentration: High peptide concentrations can promote aggregation. Try working with more dilute solutions if possible.

    • Add Solubilizing Agents: The inclusion of certain excipients, such as sugars or non-ionic surfactants, can help prevent aggregation.[3]

    • Proper Solubilization Technique: Ensure the peptide is fully dissolved initially. Sonication can help break up small aggregates.[4]

Issue 3: I am getting inconsistent results between different batches of this compound.

  • Possible Cause: Variability in peptide purity, handling, or storage.

  • Troubleshooting Steps:

    • Verify Peptide Purity: Always obtain a certificate of analysis for each new batch of peptide to confirm its purity and identity.

    • Standardize Protocols: Ensure that all handling, storage, and experimental procedures are standardized and followed consistently.

    • Aliquot Stock Solutions: To minimize variability from repeated freeze-thaw cycles, prepare single-use aliquots of your stock solutions.

Data Summary

Table 1: In Vitro Stability of this compound in Plasma under Different Conditions

ConditionThis compound Remaining after 1 hour at Room TemperatureReference
K2EDTA plasma (non-acidified)Limited degradation[3]
K2EDTA plasma (pH 4.5)Limited degradation[3]
K2EDTA plasma (pH 2.5)Limited degradation[3]
P100 plasma (non-acidified)Higher degradation[3]
P100 plasma (pH 4.5)Higher degradation[3]
P100 plasma (pH 2.5)Limited degradation[3]

Table 2: Effect of Chemical Modifications on this compound Analog Activity

This compound AnalogModificationReceptor Binding Affinity (pKi) in rat heartcAMP Assay Potency (pD2)β-arrestin Assay Potency (pD2)Reference
This compound-10.23 ± 0.129.04 ± 0.459.17 ± 0.34[6]
This compound-[L28A]Leucine-28 to Alanine substitution9.51 ± 0.187.88 ± 0.247.43 ± 0.07[6]
This compound-[L28C(30kDa-PEG)]Leucine-28 to Cysteine substitution followed by 30kDa PEGylation8.06 ± 0.377.02 ± 0.096.05 ± 0.06[6]
[40kDa-PEG]-apelin-36N-terminal PEGylation with 40kDa PEGNot reported8.69 ± 0.22Not reported[6]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of this compound in plasma.[3]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human or animal plasma (e.g., K2EDTA-treated)

  • Quenching solution (e.g., ice-cold acetonitrile with 1% formic acid)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the plasma on ice and pre-warm it to 37°C.

  • Spike the plasma with the this compound stock solution to a final concentration of 1-10 µM.

  • Immediately take a time point zero (t=0) aliquot and add it to an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.

  • Incubate the remaining plasma-peptide mixture at 37°C.

  • At various time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots and immediately quench them as in step 3.

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact this compound using a validated LC-MS/MS method.

  • Calculate the percentage of remaining peptide at each time point relative to the t=0 sample and determine the half-life (t½).

Protocol 2: Peptide PEGylation (General Protocol)

This protocol outlines a general procedure for the N-terminal PEGylation of a peptide like this compound.[7]

Materials:

  • This compound peptide

  • PEG reagent with a reactive group for amines (e.g., NHS-ester)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching Reagent (e.g., 1 M Tris-HCl)

  • Purification system (e.g., RP-HPLC)

  • Analytical instruments for characterization (e.g., Mass Spectrometer)

Procedure:

  • Peptide Solution Preparation: Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG reagent in a minimal amount of an appropriate solvent (e.g., anhydrous DMF or DMSO).

  • Conjugation Reaction: Add the PEG reagent solution to the peptide solution. A molar excess of the PEG reagent is typically used (e.g., 5 to 20-fold molar excess).

  • Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. Monitor the reaction progress by analytical RP-HPLC.

  • Quenching the Reaction: Add the quenching reagent to a final concentration of 50 mM to react with any excess PEG reagent. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated this compound from the reaction mixture using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry and analytical RP-HPLC.

Visualizations

Apelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binding G_protein Gαi / Gαq APJ->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Physiological_Effects Physiological Effects (Vasodilation, Cardiac Contractility, etc.) NO->Physiological_Effects ERK->Physiological_Effects

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Peptide Prepare this compound Stock Solution Spike_Plasma Spike Plasma with this compound Prepare_Peptide->Spike_Plasma Prepare_Plasma Prepare Plasma (Thaw and Pre-warm to 37°C) Prepare_Plasma->Spike_Plasma Incubate Incubate at 37°C Spike_Plasma->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction (Protein Precipitation) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life Analyze->Calculate

Caption: In Vitro Plasma Stability Assay Workflow.

References

troubleshooting low signal in Apelin-36 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues with Apelin-36 ELISA kits.

Troubleshooting Guide: Low Signal in this compound ELISA

A low or weak signal in your this compound ELISA can be caused by a variety of factors, from reagent preparation to procedural steps.[1][2] This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Problem: The optical density (OD) values for my standards and samples are very low.

Below is a list of potential causes and the corresponding solutions to troubleshoot a weak signal in your this compound ELISA.

Possible Cause Recommended Solution
Reagent & Sample Issues
Inactive ReagentsEnsure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly at the recommended temperatures (typically 2-8°C for most components, with some requiring -20°C).[3][4] Avoid repeated freeze-thaw cycles for samples and reagents.[5][6] Prepare fresh reagents for each experiment.[7]
Improper Standard DilutionRe-check the dilution calculations for your standard curve. Ensure the lyophilized standard was fully reconstituted and gently mixed before serial dilution.[3][8]
Low Analyte ConcentrationThe this compound concentration in your samples may be below the detection limit of the assay.[7] Try using a more concentrated sample or a different dilution factor.[9]
Sample Integrity IssuesIf samples were stored for an extended period, protein degradation may have occurred.[10] It is recommended to use fresh samples whenever possible.[10] For stored samples, ensure they were kept at -80°C and avoid multiple freeze-thaw cycles.[5]
Procedural Errors
Insufficient Incubation TimesAdhere strictly to the incubation times specified in the kit protocol.[3][8] If the signal is still weak, you can try increasing the incubation time for the antibody steps (e.g., overnight at 4°C).[9]
Incorrect Incubation TemperatureEnsure incubations are carried out at the temperature specified in the protocol (e.g., 37°C).[4][5] Allow all reagents to reach room temperature before use.[4][6]
Inadequate WashingInsufficient washing can lead to high background, but overly aggressive washing can remove bound antibodies or antigen.[11] Ensure the recommended number of washes and wash buffer volumes are used.[6][11] Check that all ports of the plate washer are clear if using an automated system.[3]
Pipetting ErrorsCalibrate your pipettes to ensure accurate reagent and sample volumes are being dispensed.[3][12]
TMB Substrate HandlingThe TMB substrate is light-sensitive.[9] Protect the substrate and the plate from light during incubation.[9][10] The substrate solution should be colorless before use.[13]
Antibody & Plate Issues
Poor Antibody BindingThe capture or detection antibody may have low affinity for the target.[11] Ensure you are using the correct antibody pair if developing your own assay.[14]
Damaged Plate CoatingScratching the inside of the wells with pipette tips can damage the pre-coated antibody layer, leading to a reduced signal.[8]

This compound ELISA Experimental Workflow

A typical sandwich ELISA workflow for this compound is depicted below. Understanding each step is crucial for identifying potential sources of error.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_read Data Acquisition Reagents Bring all reagents and samples to room temperature Standards Prepare standard dilutions Reagents->Standards Samples Prepare samples Standards->Samples Add_Sample Add 50µL of Standard or Sample to wells Samples->Add_Sample Add_DetA Immediately add 50µL of Detection Reagent A Add_Sample->Add_DetA Incubate1 Incubate for 1 hour at 37°C Add_DetA->Incubate1 Wash1 Wash plate 3 times Incubate1->Wash1 Add_DetB Add 100µL of Detection Reagent B Wash1->Add_DetB Incubate2 Incubate for 30-60 minutes at 37°C Add_DetB->Incubate2 Wash2 Wash plate 5 times Incubate2->Wash2 Add_Substrate Add 90µL of TMB Substrate Wash2->Add_Substrate Incubate3 Incubate for 15-25 minutes at 37°C in the dark Add_Substrate->Incubate3 Add_Stop Add 50µL of Stop Solution Incubate3->Add_Stop Read_Plate Read absorbance at 450nm Add_Stop->Read_Plate

Caption: A generalized workflow for a sandwich this compound ELISA.

Apelin Signaling Pathway

Apelin peptides are the endogenous ligands for the G protein-coupled receptor, APJ. The binding of Apelin to APJ initiates a cascade of downstream signaling events involved in various physiological processes.

Apelin_Signaling Apelin This compound APJ APJ Receptor Apelin->APJ Binds to G_Protein Gαi / Gαq APJ->G_Protein Activates PLC PLC G_Protein->PLC Activates (Gαq) AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Downstream Downstream Effects (e.g., vasodilation, angiogenesis) cAMP->Downstream PKC->Downstream Ca_Release->Downstream

Caption: Simplified Apelin-APJ signaling pathway.

Frequently Asked Questions (FAQs)

Q1: My standard curve is poor, what should I do?

A poor standard curve can be due to several factors including inaccurate pipetting, improper standard dilution, or degraded standard stock solution.[3][8] Double-check your pipette calibration and dilution calculations.[8] Ensure the standard is fully dissolved and mixed before preparing dilutions.[3]

Q2: Can I use samples other than what is listed in the kit manual?

If your sample type is not listed in the manual, it is highly recommended to run a preliminary experiment to validate the kit for your specific sample matrix.[5][10] Some sample types may contain interfering substances that can affect the assay.[6]

Q3: What should I do if my sample OD is higher than the highest standard?

If your sample's absorbance is above the highest point on your standard curve, you will need to dilute your sample and re-run the assay.[5] The calculated concentration must then be multiplied by the dilution factor to obtain the actual concentration.[5]

Q4: How can I prevent high background noise?

High background can be caused by insufficient washing, overly concentrated antibodies, or non-specific binding.[8][11] Ensure you are using the recommended wash procedure and consider increasing the number of washes.[11] You may also need to optimize the concentration of your detection antibody.[7] Using a different blocking buffer can also help reduce non-specific binding.[11]

Q5: The color development in the wells is uneven. What could be the cause?

Uneven color development can result from inadequate mixing of reagents in the wells or a "plate effect" where the outer wells have a different temperature than the inner wells.[4] Ensure thorough but gentle mixing after adding the substrate and stop solution.[5] Also, make sure the plate is sealed properly during incubations to maintain a uniform temperature.[4]

References

Apelin-36 antibody specificity and cross-reactivity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the specificity and cross-reactivity of Apelin-36 antibodies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound antibody detecting multiple bands on a Western Blot?

A1: Observing multiple bands when probing for this compound can be attributed to several factors:

  • Cross-reactivity with Apelin Isoforms: The most common issue is antibody cross-reactivity with other endogenous apelin peptides. The apelin gene produces a 77-amino acid preproprotein that is cleaved into several active forms, including this compound, Apelin-17, and Apelin-13.[1] Due to high sequence homology, an antibody raised against this compound may also recognize these shorter, related peptides.

  • Detection of Precursor Protein: The antibody may be detecting the unprocessed 55-amino acid proprotein or the 77-amino acid preproapelin, leading to bands at higher molecular weights.

  • Protein Degradation: Apelin peptides are susceptible to degradation by proteases. The additional lower molecular weight bands could be degradation products from your sample. Ensure protease inhibitors are always included during sample preparation.[2]

  • Post-Translational Modifications: Apelin peptides can undergo modifications, such as pyroglutamylation, which can alter their migration on an SDS-PAGE gel.[1]

To confirm the specificity of the primary band, a peptide competition assay is the recommended validation method.

Q2: My this compound ELISA results are inconsistent or show poor reproducibility. What are the likely causes?

A2: Inconsistent ELISA results are a common challenge. Key causes include:

  • Uncharacterized Cross-Reactivity: The primary issue with apelin immunoassays is their frequent inability to reliably distinguish between different isoforms.[3][4] If your samples contain a mix of this compound, Apelin-17, and Apelin-13, an antibody that cross-reacts will provide a total apelin measurement rather than a specific this compound concentration.

  • Pipetting and Washing Technique: Inaccurate pipetting, especially during the creation of the standard curve, can lead to high coefficients of variation (CV).[5] Likewise, insufficient washing between steps can cause high background, while overly aggressive washing or allowing wells to dry out can lead to a weak signal.[6]

  • Sample Matrix Effects: Components in biological samples (e.g., serum, plasma) can interfere with antibody-antigen binding. It is crucial to determine the optimal sample dilution to minimize these effects.[5]

  • Reagent Storage and Preparation: Improper storage of the kit, especially the standard, or incorrect preparation of working solutions can significantly impact assay performance.[5]

Q3: How can I validate that my antibody is specific to this compound and not other isoforms?

A3: The gold-standard method for validating the specificity of an anti-peptide antibody is the Peptide Competition Assay (also known as a peptide block or absorption). This can be performed for Western Blotting and Immunohistochemistry.

The principle is to pre-incubate the antibody with a molar excess of the immunizing peptide (this compound). If the antibody is specific, the peptide will saturate its binding sites. When this "blocked" antibody is used to probe a membrane or tissue, the specific signal should be significantly reduced or completely eliminated. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: I see high background in my Western Blot or IHC results. How can I reduce it?

A4: High background can obscure your results and is often caused by non-specific antibody binding. Consider the following troubleshooting steps:

  • Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent. Common blockers are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST or PBST. For phospho-specific antibodies, BSA is generally preferred.

  • Adjust Antibody Concentration: High concentrations of the primary or secondary antibody are a frequent cause of high background. Titrate your antibodies to find the optimal dilution that provides a strong signal with low noise.

  • Increase Washing: Extend the duration and/or number of wash steps after primary and secondary antibody incubations to more effectively remove unbound antibodies.

  • Ensure Cleanliness: Use fresh, filtered buffers and clean incubation trays to avoid contaminants that can cause speckles or blotches on the membrane.

Data Presentation: Antibody Cross-Reactivity

Quantitative cross-reactivity data for this compound antibodies is often limited in manufacturer datasheets. The following tables represent two common scenarios based on typical product claims. Researchers should always perform their own validation experiments.

Table 1: Example of a Highly Specific this compound Antibody This table represents an antibody with high specificity for this compound, as suggested by manufacturer claims of "no significant cross-reactivity."

Peptide IsoformCross-Reactivity (%)
This compound (Human) 100%
Apelin-17 (Human)< 1%
Apelin-13 (Human)< 1%
[Pyr1]Apelin-13 (Human)< 1%
Angiotensin II< 0.1%

Note: Data is representative and derived from qualitative statements. Actual performance must be confirmed experimentally.

Table 2: Example of a "Pan-Apelin" Antibody This table represents an antibody that recognizes the C-terminus of the apelin peptide and therefore detects multiple isoforms. Such an antibody is useful for measuring "total apelin" but not for specifically quantifying this compound.

Peptide IsoformCross-Reactivity (%)
This compound (Human) 100%
Apelin-17 (Human)~100%
Apelin-13 (Human)~100%
Angiotensin II< 0.1%

Note: Data is representative, based on datasheets for C-terminal targeting apelin antibodies.[7] Actual performance must be confirmed experimentally.

Visualizations

Apelin/APJ Signaling Pathway

Apelin_Signaling cluster_ligands Apelin Ligands cluster_membrane Plasma Membrane cluster_G_protein G-Protein Signaling cluster_downstream Downstream Effectors Apelin36 This compound APJ APJ Receptor Apelin36->APJ bind Apelin13 Apelin-13/17 Apelin13->APJ bind Gai Gαi APJ->Gai activates Gaq Gαq APJ->Gaq activates PI3K PI3K APJ->PI3K AC Adenylyl Cyclase Gai->AC inhibits PLC PLC Gaq->PLC activates cAMP ↓ cAMP AC->cAMP PKC PKC PLC->PKC activates ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Akt->ERK eNOS eNOS Akt->eNOS Response Cellular Responses (Proliferation, Vasodilation, Metabolism) ERK->Response eNOS->Response Validation_Workflow cluster_prep Preparation cluster_incubation Pre-incubation (1-2 hr, RT) cluster_assay Immunoassay cluster_analysis Analysis prep_ab Prepare 2 identical aliquots of primary antibody at working dilution tube_A Tube A (Control): Antibody + Buffer prep_ab->tube_A tube_B Tube B (Blocked): Antibody + this compound Peptide (5-10x molar excess) prep_ab->tube_B prep_pep Reconstitute this compound blocking peptide prep_pep->tube_B sample_A Run WB / IHC on identical samples using antibody from Tube A tube_A->sample_A sample_B Run WB / IHC on identical samples using antibody from Tube B tube_B->sample_B result_A Result A: Specific band/ staining is visible sample_A->result_A result_B Result B: Specific band/ staining is absent or greatly reduced sample_B->result_B conclusion Conclusion: Antibody is Specific result_A->conclusion result_B->conclusion WB_Troubleshooting start Problem: No Signal on Western Blot check_transfer Check Transfer Efficiency (e.g., Ponceau S stain)? start->check_transfer transfer_ok Transfer OK check_transfer->transfer_ok Yes transfer_bad Transfer Poor/None check_transfer->transfer_bad No check_antibodies Antibodies OK? (Primary & Secondary) transfer_ok->check_antibodies fix_transfer Action: Optimize transfer conditions (time, voltage, buffer) transfer_bad->fix_transfer ab_ok Antibodies OK check_antibodies->ab_ok Yes ab_bad Antibodies Suspect check_antibodies->ab_bad No check_detection Detection Reagents OK? (Substrate/ECL) ab_ok->check_detection fix_ab Action: - Increase concentration - Check expiration/storage - Ensure secondary matches primary host - Test with positive control lysate ab_bad->fix_ab detection_ok Detection OK check_detection->detection_ok Yes detection_bad Detection Suspect check_detection->detection_bad No low_target Possibility: Target protein has very low abundance in sample detection_ok->low_target fix_detection Action: - Use fresh substrate - Increase exposure time - Check for HRP inhibitors (e.g., azide) detection_bad->fix_detection fix_low_target Action: - Increase protein load - Enrich target via IP low_target->fix_low_target

References

Technical Support Center: Optimizing Apelin-36 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Apelin-36 dosage in in vivo experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting dose range for this compound in rodent models?

A1: The effective dose of this compound can vary significantly depending on the animal model, the targeted physiological effect, and the route of administration. For instance, in studies on isolated rat hearts, concentrations as low as 0.01 to 10 nmol/L have shown positive inotropic effects.[1] In a rat model of ischemic stroke, a low dose of this compound (approximately 1/550th of the regular dose of Apelin-13, which was 0.5 µg/g) was found to be effective in reducing infarct volume when administered post-stroke.[2][3] For metabolic studies in mice, doses of PEGylated this compound analogs have been used in the range of 3 to 10 mg/kg for subcutaneous administration.[4] It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What is the stability of this compound in solution and how should it be stored?

A2: Lyophilized this compound can be stored for up to 6 months at 0-5°C.[1] Once reconstituted in water, the solution can be kept at +4°C for up to 5 days or frozen at -20°C for up to 3 months for best results.[1] It is recommended to rehydrate the peptide just before use.[1] this compound shows limited degradation after one hour at room temperature in plasma.[5]

Q3: What are the common routes of administration for this compound in in vivo studies?

A3: Common routes of administration for this compound in animal studies include intravenous (IV) infusion and subcutaneous (SC) injection.[4][6] The choice of administration route will depend on the desired pharmacokinetic profile. IV infusion allows for precise control of plasma concentrations, which is often used for acute cardiovascular studies.[6] SC injection is suitable for studies requiring more sustained exposure, especially when using modified, longer-acting analogs of this compound.[4]

Q4: What are the main signaling pathways activated by this compound?

A4: this compound is an endogenous ligand for the G protein-coupled receptor APJ.[7] Upon binding, it can activate multiple signaling pathways. In the cardiovascular system, it is known to be a vasodilator and a strong positive inotrope.[7] Apelin can stimulate glucose transport in skeletal muscle and adipose tissue through the activation of AMPK and eNOS.[7] The signaling can be biased, with some analogs favoring G protein-dependent pathways (cAMP inhibition) over β-arrestin-dependent pathways.[7]

Troubleshooting Guide

Issue 1: Inconsistent or lack of physiological response to this compound administration.

  • Possible Cause 1: Peptide Degradation.

    • Troubleshooting Step: Ensure proper storage of lyophilized and reconstituted this compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[8] The short half-life of native apelin peptides is a known issue.[9]

  • Possible Cause 2: Suboptimal Dosage.

    • Troubleshooting Step: The dose-response relationship for this compound can be narrow. Conduct a pilot study with a wide range of doses to establish the optimal concentration for your specific animal model and desired endpoint.

  • Possible Cause 3: Incorrect Administration Technique.

    • Troubleshooting Step: Verify the accuracy of your injection or infusion technique. For IV infusions, ensure the catheter is correctly placed and patent. For SC injections, confirm the injection volume and site are appropriate for the animal model.

Issue 2: Unexpected cardiovascular side effects, such as significant changes in blood pressure.

  • Possible Cause 1: Vasoactive Effects of this compound.

    • Troubleshooting Step: this compound has known vasodilatory effects that can lead to a decrease in blood pressure.[7] Consider using a lower dose or a modified analog of this compound that has been shown to have reduced cardiovascular effects while retaining metabolic activity.[4][10] For example, this compound-[L28A] was found to have impaired ability to suppress blood pressure while retaining its metabolic activity.[4][10]

  • Possible Cause 2: Anesthesia Interaction.

    • Troubleshooting Step: The anesthetic agent used can influence cardiovascular parameters. Ensure the anesthetic protocol is consistent across all experimental groups and consider its potential interaction with the vasoactive properties of this compound.

Issue 3: Difficulty in dissolving this compound.

  • Possible Cause: Improper Reconstitution.

    • Troubleshooting Step: this compound is generally soluble in water.[1] Ensure you are using a high-purity solvent (e.g., sterile, nuclease-free water) and follow the manufacturer's instructions for reconstitution. Gentle vortexing can aid in dissolution.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Potency of this compound and its Analogs

CompoundReceptorAssay TypepIC50 / pKiEC50 (nM)Reference
This compound (human)human APJ (HEK293 cells)Binding8.61-
This compound (human)human APJ (HEK293 cells)Agonist Activity-20
This compound (rat, mouse)APJBinding-IC50 = 5.4[8]
This compound (rat, mouse)APJcAMP Inhibition-0.52[8]
This compoundhuman APJ (U2OS cells)APJ Activation-0.0203[4]
This compound(L28A)human APJ (U2OS cells)APJ Activation-19.0[4]
[40kDa-PEG]-apelin-36human APJ (U2OS cells)APJ Activation-0.0584[4]

Table 2: Reported In Vivo Dosages and Effects of this compound and Analogs

CompoundAnimal ModelDoseRoute of Admin.Observed EffectReference
ApelinRatInfusion (0.01-10 nmol/L)InfusionDose-dependent positive inotropic effect[1]
This compoundRat (Ischemic Stroke)Low dose (~1/550 of 0.5 µg/g Apelin-13)-Reduced infarct volume and apoptosis[2][3]
This compound-[L28C(30kDa-PEG)]C57BL/6 DIO mice3 and 10 mg/kgSubcutaneousLowered blood glucose levels[4]

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized this compound

  • Preparation: Before opening, centrifuge the vial of lyophilized this compound at low speed to ensure the powder is at the bottom.

  • Solvent Addition: Based on the desired stock concentration, add the appropriate volume of sterile, high-purity water to the vial. For example, to achieve a 1 mg/ml solution, add 1 ml of water to 1 mg of peptide.

  • Dissolution: Gently vortex the vial until the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquoting and Storage: Aliquot the reconstituted solution into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C for up to 3 months.[1] For short-term storage, the solution can be kept at 4°C for up to 5 days.[1]

Protocol 2: In Vivo Administration via Subcutaneous Injection in Mice

  • Animal Preparation: Acclimatize mice to the experimental conditions. Gently restrain the mouse.

  • Injection Site: Lift the loose skin on the back of the neck or flank to form a tent.

  • Injection: Insert a sterile needle (e.g., 27-30 gauge) into the base of the skin tent, parallel to the body. Ensure the needle does not puncture the underlying muscle.

  • Dose Administration: Slowly inject the calculated volume of the this compound solution.

  • Post-Injection: Withdraw the needle and gently apply pressure to the injection site if necessary. Monitor the animal for any adverse reactions.

Visualizations

Apelin_Signaling_Pathway This compound Signaling Pathway Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds G_protein Gαi / Gαq APJ->G_protein Activates Beta_arrestin β-arrestin APJ->Beta_arrestin Recruits cAMP ↓ cAMP G_protein->cAMP PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt G_protein->PI3K_Akt AMPK AMPK G_protein->AMPK Inotropy Positive Inotropy PLC->Inotropy eNOS eNOS PI3K_Akt->eNOS Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Vasodilation Vasodilation eNOS->Vasodilation

Caption: this compound signaling through the APJ receptor.

Dose_Optimization_Workflow In Vivo Dose Optimization Workflow for this compound start Start: Define Experimental Model & Endpoints lit_review Literature Review for Starting Dose Range start->lit_review pilot_study Pilot Dose-Response Study (e.g., 3-5 doses) lit_review->pilot_study pilot_study->lit_review No/Toxic Effect dose_selection Select Optimal Dose Based on Efficacy & Safety pilot_study->dose_selection Significant Effect? main_exp Conduct Main Experiment with Optimized Dose dose_selection->main_exp data_analysis Data Analysis & Interpretation main_exp->data_analysis end End data_analysis->end

Caption: Workflow for this compound dose optimization.

References

Technical Support Center: Measurement of Circulating Apelin-36

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring circulating Apelin-36 levels.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in measuring circulating this compound?

A1: Measuring circulating this compound is challenging due to several factors. There are significant variations in measurement methodologies across studies, making it difficult to compare results.[1][2] Apelin exists in multiple isoforms (e.g., this compound, Apelin-17, Apelin-13), and the antibodies used in immunoassays may cross-react with these different forms.[3][4] Furthermore, apelin peptides have a very short half-life in circulation, making them susceptible to degradation during sample collection and processing.[5][6] The low physiological concentrations of these peptides in plasma also pose a significant challenge for detection.[3][5]

Q2: Which is the best sample type to use: serum or plasma?

A2: Both serum and plasma have been used for apelin measurement.[1] However, plasma is often preferred. When collecting plasma, EDTA is a commonly recommended anticoagulant.[7][8] For enhanced stability, specialized collection tubes containing protease inhibitors (like P100 tubes) can be used.[5][9] Regardless of the sample type, immediate cooling and processing are crucial to minimize degradation.[5]

Q3: How can I improve the stability of this compound in my samples?

A3: Due to the short half-life of apelin peptides, proper sample handling is critical.[5][6] Samples should be kept on ice immediately after collection and processed within an hour.[5] For long-term storage, samples should be aliquoted and stored at -20°C for up to a month or at -80°C for longer periods.[7][10] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[7][10][11] Some studies suggest that acidifying plasma to a pH of 2.5 can improve the post-sampling stability of apelin.[5][12]

Q4: My assay results are inconsistent. What are the potential sources of variability?

A4: Inconsistent results can arise from pre-analytical and analytical variables. Pre-analytical issues include inconsistencies in sample collection, handling, and storage.[2][13] Analytical variability can be caused by inaccurate pipetting, improper reagent preparation, insufficient washing of plates, or fluctuations in incubation times and temperatures.[10][14][15] Using reagents from different kit lots can also introduce variability.[10]

Q5: ELISA or LC-MS/MS: Which method should I choose for this compound measurement?

A5: The choice depends on your specific research needs.

  • ELISA (Enzyme-Linked Immunosorbent Assay) and RIA (Radioimmunoassay) are the most common methods.[3] They are generally sensitive but may suffer from a lack of specificity due to polyclonal antibodies that can cross-react with different apelin isoforms.[3][4]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) offers high specificity and can distinguish between different isoforms.[3][4] However, it has been challenging to achieve the sensitivity required to detect the low endogenous levels of apelin in human plasma with this method.[5][12]

Troubleshooting Guides

This section addresses common problems encountered during this compound measurement, particularly with ELISA assays.

ProblemPossible CauseSuggested Solution
Poor Standard Curve Inaccurate pipetting.[10]Check pipette calibration and ensure proper technique.[14]
Improper standard dilution.[10]Briefly centrifuge the standard vial before reconstitution and ensure it is thoroughly dissolved by gentle mixing.[10] Prepare standards within 15 minutes before the assay.[14]
Low Signal or Sensitivity Insufficient incubation time or incorrect temperature.[10]Ensure all incubation steps are performed for the specified duration and at the correct temperature (e.g., 37°C).[14][15]
Inactive reagents (e.g., HRP conjugate, TMB substrate).[10]Store all kit components according to the manufacturer's instructions.[10] Do not use expired kits.[8]
Stop solution not added.[10]Ensure stop solution is added to each well before reading the plate.[10]
High Background Insufficient plate washing.[10]Review the washing protocol. Ensure all wells are completely aspirated between washes and that the plate is not allowed to dry out.[10][15] Use a plate washer if available and check that all ports are clear.[10]
Contaminated wash buffer.[10]Prepare fresh wash buffer for each experiment.[10]
High concentration of target protein in samples.Dilute samples to fall within the detection range of the assay. A preliminary experiment to determine the optimal dilution is recommended.[7][15]
Large Coefficient of Variation (CV) Inaccurate pipetting.[10]Use calibrated pipettes and change tips between each standard, sample, and reagent addition.[10][14]
Non-uniform incubation.Ensure the plate is sealed properly during incubations and that the incubator provides a stable temperature.[15] Avoid stacking plates.
Wells not completely aspirated between steps.[10]Make sure to completely remove solutions from wells at each washing step.[15]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing

This protocol is a general guideline. Always refer to your specific assay kit manual for detailed instructions.

  • Patient/Subject Preparation: Ensure the subject is appropriately prepared (e.g., fasting, if required by the study design).[2]

  • Sample Collection:

    • Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant.[7][8] Immediately place the tubes on ice.

    • Serum: Collect whole blood into a serum separator tube (SST).[7][15] Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Centrifugation:

    • Plasma: Within 30 minutes of collection, centrifuge the blood at 1,000 x g for 15 minutes at 2-8°C.[7]

    • Serum: Centrifuge at 1,000 x g for 20 minutes.[7]

  • Aliquoting and Storage:

    • Carefully collect the supernatant (plasma or serum) without disturbing the cell layer.

    • For immediate analysis, store at 2-8°C for up to 7 days.[10]

    • For long-term storage, divide the supernatant into aliquots in low protein binding tubes and store at -20°C (≤ 1 month) or -80°C (≤ 3 months).[10]

    • Crucially, avoid repeated freeze-thaw cycles. [7][10]

  • Sample Thawing: Before the assay, thaw frozen samples slowly and centrifuge again to remove any precipitates.[10]

Protocol 2: General this compound ELISA (Competitive Inhibition)

This protocol outlines the general steps for a competitive ELISA, a common format for small molecules like this compound.[7][8]

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[15]

  • Standard/Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.[7]

  • Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A (biotin-labeled this compound) to each well. Mix gently and incubate for 1 hour at 37°C.[7]

  • Washing: Aspirate the liquid from each well and wash 3 times with 1x Wash Buffer.[14]

  • Detection Reagent B Addition: Add 100 µL of Detection Reagent B (HRP-conjugated Avidin) to each well. Incubate for 30 minutes at 37°C.[7]

  • Washing: Repeat the aspiration and wash process for a total of 5 times.[7]

  • Substrate Addition: Add 90 µL of Substrate Solution to each well. Incubate for 10-20 minutes at 37°C, protected from light. The solution will turn blue.[7]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.[7]

  • Plate Reading: Immediately measure the optical density (absorbance) at 450 nm using a microplate reader.[7] The amount of signal is inversely proportional to the amount of this compound in the sample.[7]

Quantitative Data Summary

Table 1: Sample Handling and Storage Recommendations

ParameterRecommendationRationale
Anticoagulant EDTA or Heparin for plasma.[7][15]Prevents blood clotting while preserving peptide integrity.
Processing Time Within 30-60 minutes of collection.[5][7]Minimizes enzymatic degradation of labile apelin peptides.
Processing Temperature 2-8°C (on ice).[5][7]Reduces enzyme activity.
Short-Term Storage 2-8°C for up to 5-7 days.[10][15]For samples that will be assayed promptly.
Long-Term Storage -20°C (≤ 1 month) or -80°C (≤ 3 months).[10]Preserves peptide integrity over longer periods.
Freeze-Thaw Cycles Avoid.[7][10][15]Repeated cycles can degrade the peptide and affect results.
Sample Acidification Optional: Acidify plasma to pH 2.5.[5][12]May improve the stability of apelin isoforms.[5]

Table 2: Example ELISA Kit Parameters for Human this compound

ParameterTypical ValueNotes
Detection Range 7.41 - 600 pg/mL.[7]The range can vary significantly between different manufacturers.[1][8]
Sensitivity (LLD) < 2.84 pg/mL.[7]The Lower Limit of Detection is the lowest concentration that can be distinguished from zero.[7]
Sample Type Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates.[15]Validate the kit for your specific sample type if not listed in the manual.[10]
Intra-Assay Precision (CV%) < 10%.[8]Measures reproducibility within a single assay run.
Inter-Assay Precision (CV%) < 15%.[8]Measures reproducibility between different assay runs.

Visual Guides

G cluster_collection Sample Collection cluster_processing Sample Processing (within 1 hour) cluster_storage Storage Collect Collect Whole Blood (EDTA or SST Tube) Ice Place on Ice Immediately Collect->Ice Centrifuge Centrifuge at 1,000 x g for 15-20 min at 4°C Ice->Centrifuge Keep cold Separate Aspirate Supernatant (Plasma or Serum) Centrifuge->Separate AssayNow Assay Immediately or Store at 2-8°C (<7 days) Separate->AssayNow Choose Path StoreFrozen Aliquot and Store at -80°C (>1 month) Separate->StoreFrozen Choose Path

Caption: Recommended workflow for blood sample collection and processing.

G cluster_troubleshooting Troubleshooting Path start Inconsistent or Unexpected ELISA Results q1 Check Standard Curve? start->q1 ans1_yes Curve OK q1->ans1_yes Good ans1_no Review Standard Prep & Pipetting Technique q1->ans1_no Poor q2 Check Signal Intensity? ans2_yes Signal OK q2->ans2_yes Good ans2_no Check Reagent Storage & Incubation Times q2->ans2_no Low q3 Check Background? ans3_yes Background OK q3->ans3_yes Low ans3_no Improve Wash Steps Dilute Samples q3->ans3_no High q4 Check CV%? ans4_yes CV% OK q4->ans4_yes Low ans4_no Refine Pipetting Ensure Uniform Plate Temp q4->ans4_no High ans1_yes->q2 ans2_yes->q3 ans3_yes->q4 end_node Consult Manufacturer Technical Support ans4_yes->end_node

Caption: Logical troubleshooting flowchart for common ELISA issues.

References

Technical Support Center: Preventing Apelin-36 Degradation in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of Apelin-36 in plasma samples. Accurate measurement of this compound is critical for research in cardiovascular diseases, metabolism, and other physiological processes where this peptide plays a vital role. Due to its short half-life in plasma, meticulous sample handling is paramount.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in measuring this compound in plasma?

A1: The main challenge is the rapid degradation of this compound by endogenous proteases in the blood.[2] this compound has a very short half-life of less than 5 minutes in human plasma, necessitating immediate and proper handling upon sample collection to prevent enzymatic cleavage and ensure accurate quantification.[2]

Q2: Which anticoagulants are recommended for blood collection for this compound measurement?

A2: K2EDTA is a commonly recommended anticoagulant for collecting plasma for this compound analysis.[1][3][4] Special collection tubes, such as P100 tubes which contain a proprietary cocktail of protease inhibitors, can also be used to enhance stability.[1]

Q3: How does temperature affect this compound stability?

A3: Immediate cooling of blood samples on ice after collection is crucial to slow down enzymatic degradation.[3] Plasma should be separated from blood cells by centrifugation at low temperatures (2-8°C) and subsequently stored at -80°C for long-term stability.[4][5][6][7][8]

Q4: What is the benefit of acidifying plasma samples?

A4: Acidifying plasma to a pH of 2.5 or 4.5 has been shown to significantly improve the stability of this compound by inhibiting the activity of degradative enzymes.[1][3] Acidification is a key step in preserving the integrity of the peptide for accurate measurement.[3]

Q5: Can repeated freeze-thaw cycles affect this compound levels?

A5: Yes, it is highly recommended to avoid repeated freeze-thaw cycles of plasma samples as this can lead to peptide degradation and affect the accuracy of the measurements.[5][6][7][8] Aliquoting plasma into single-use vials after the initial processing is a best practice.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or undetectable this compound levels 1. Sample Degradation: Improper or delayed sample processing (e.g., not immediately cooled, delayed centrifugation). 2. Inadequate Inhibition of Proteases: Absence or insufficient concentration of protease inhibitors or lack of acidification. 3. Assay Sensitivity: The detection limit of the assay may be too high for the sample concentrations. 4. Improper Storage: Long-term storage at temperatures above -80°C or repeated freeze-thaw cycles.1. Strictly adhere to the recommended protocol for immediate cooling and rapid processing.[3] 2. Use K2EDTA or P100 collection tubes and acidify plasma to pH 2.5.[1][3] Consider adding a broad-spectrum protease inhibitor cocktail. 3. Use a highly sensitive and validated assay, such as a reputable ELISA kit or LC-MS/MS. 4. Store aliquoted samples at -80°C and avoid multiple freeze-thaw cycles.[4][5][6][7][8]
High variability between replicate samples 1. Inconsistent Sample Handling: Variations in the time between blood collection and processing for different samples. 2. Pipetting Errors: Inaccurate pipetting during sample preparation or assay procedure. 3. Incomplete Mixing: Inadequate mixing of samples with reagents.1. Standardize the sample processing workflow for all samples to ensure consistency. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Ensure thorough mixing at each step of the procedure as per the protocol.
Poor recovery of spiked this compound 1. Matrix Effects: Components in the plasma may interfere with the assay. 2. Adsorption to Surfaces: this compound may adhere to the walls of tubes or pipette tips.1. Perform a spike and recovery experiment with different sample dilutions to assess for matrix effects. 2. Use low protein binding tubes and pipette tips for all steps involving sample and standard handling.[3]

Experimental Protocols

Protocol for Plasma Sample Collection and Processing

This protocol is designed to maximize the stability of this compound in human plasma.

Materials:

  • Pre-chilled K2EDTA blood collection tubes

  • Ice bucket

  • Refrigerated centrifuge (4°C)

  • Low protein binding microcentrifuge tubes

  • 1N HCl for acidification

  • pH meter or pH strips

  • -80°C freezer

Procedure:

  • Blood Collection: Collect whole blood directly into pre-chilled K2EDTA tubes.

  • Immediate Cooling: Immediately place the collected blood tubes on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.[6][7][8]

  • Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-chilled low protein binding microcentrifuge tube.

  • Acidification: Acidify the plasma to pH 2.5 by adding an appropriate volume of 1N HCl. Verify the pH using a pH meter or pH strips. This step is critical for inhibiting protease activity.[3]

  • Aliquoting and Storage: Aliquot the acidified plasma into single-use low protein binding cryovials to avoid repeated freeze-thaw cycles.

  • Long-term Storage: Immediately store the aliquots at -80°C until analysis.[4][5][6][7][8]

Data Presentation

Table 1: Stability of this compound in Plasma under Different Conditions

This table summarizes the degradation of this compound in plasma collected in K2EDTA tubes after one hour at room temperature under different acidification conditions.

Storage ConditionThis compound StabilityP-value*
Non-acidifiedHigher degradation observed0.0117
Acidified to pH 4.5Limited degradation0.0117
Acidified to pH 2.5Limited degradation0.0117

*P-value after Kruskal-Wallis test for the difference between the last and first time point. Data adapted from a study on the stability of synthetic peptides.[1]

Table 2: Stability of this compound in P100 Plasma Tubes

This table summarizes the degradation of this compound in plasma collected in P100 tubes (containing protease inhibitors) after one hour at room temperature under different acidification conditions.

Storage ConditionThis compound StabilityP-value*
Non-acidifiedHigher degradation observed0.0117
Acidified to pH 4.5Higher degradation observed0.0117
Acidified to pH 2.5Limited degradation0.0117

*P-value after Kruskal-Wallis test for the difference between the last and first time point. Data adapted from a study on the stability of synthetic peptides.[1]

Visualizations

Apelin Signaling Pathway

ApelinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binding G_protein Gαi / Gαq APJ->G_protein Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility) Akt->Physiological_Effects NO NO eNOS->NO Produces NO->Physiological_Effects ERK->Physiological_Effects Workflow Start Start: Blood Collection Step1 Collect blood in pre-chilled K2EDTA tube Start->Step1 Step2 Immediately place on ice Step1->Step2 Step3 Centrifuge at 1,000-2,000 x g for 15 min at 4°C (within 30 min) Step2->Step3 Step4 Aspirate plasma to low protein binding tube Step3->Step4 Step5 Acidify plasma to pH 2.5 Step4->Step5 Step6 Aliquot into single-use cryovials Step5->Step6 Step7 Store at -80°C Step6->Step7 End Ready for Analysis Step7->End

References

Technical Support Center: Apelin-36 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apelin-36 immunofluorescence. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to non-specific binding and achieve high-quality staining results in your experiments.

Troubleshooting Guide: Non-Specific Binding

High background or non-specific staining is a common issue in immunofluorescence. The following guide provides a systematic approach to identify and resolve these problems.

Question: I am observing high background fluorescence in my this compound immunofluorescence experiment. What are the possible causes and how can I fix it?

Answer:

High background fluorescence can obscure the specific signal from this compound, making data interpretation difficult. The issue often stems from several factors in the experimental protocol. Below is a breakdown of potential causes and their solutions.

Potential Causes and Solutions for High Background Staining

Potential Cause Recommended Solution Detailed Explanation
Inappropriate Antibody Concentration Optimize primary and secondary antibody concentrations by performing a titration.[1][2][3][4]Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) to find the optimal concentration that provides a strong specific signal with low background.[1] For secondary antibodies, a typical starting dilution is 1:1000, but this can be adjusted from 1:2000 to 1:10,000 to minimize background.[5]
Insufficient Blocking Increase blocking time and/or use a different blocking agent.[1][4]Incubate with a blocking solution for at least 1 hour at room temperature.[1] Common blocking agents include Normal Goat Serum (if using a goat secondary antibody) or Bovine Serum Albumin (BSA) at a concentration of 1-5%.[1] Ensure the blocking serum is from the same species as the secondary antibody host.[3]
Inadequate Washing Increase the number and duration of wash steps.[4]Wash samples at least three times with PBS or TBS containing a mild detergent like Tween-20 (e.g., PBST) between antibody incubation steps. Each wash should be for at least 5 minutes to effectively remove unbound antibodies.
Fixation Issues Optimize fixation method and duration.Over-fixation can lead to epitope masking and increased background.[4] Try reducing the fixation time or using a different fixative. For example, if using 4% paraformaldehyde, you might test different incubation times (e.g., 10, 15, 20 minutes).
Autofluorescence Use appropriate controls and quenching agents.Examine an unstained sample under the microscope to check for endogenous fluorescence. If autofluorescence is present, consider using a quenching agent like Sudan Black B or using fluorophores that emit in the far-red spectrum to minimize interference.
Secondary Antibody Cross-Reactivity Run a secondary antibody-only control.[3]Incubate a sample with only the secondary antibody (no primary antibody). If staining is observed, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or a different secondary antibody.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer to use for this compound immunofluorescence?

A1: The choice of blocking buffer depends on the species of your primary and secondary antibodies. A common and effective blocking solution is 5% Normal Goat Serum in PBS if you are using a goat anti-rabbit or goat anti-mouse secondary antibody.[1] Alternatively, 1-5% Bovine Serum Albumin (BSA) in PBS can also be used.[1] It is crucial that the blocking serum is derived from the same species as the host of the secondary antibody to prevent cross-reactivity.[3]

Q2: How do I determine the optimal concentration for my anti-Apelin-36 primary antibody?

A2: The optimal antibody concentration should be determined experimentally through titration.[1][6] This involves staining a series of identical samples with a range of antibody dilutions (e.g., 1:50, 1:100, 1:500, 1:1000, 1:5000) while keeping all other parameters constant.[6] The ideal dilution will yield the highest signal-to-noise ratio, meaning a bright specific signal with minimal background.[6] An example of quantitative titration results is provided in the table below.

Quantitative Analysis of Primary Antibody Titration

Primary Antibody DilutionMean Signal Intensity (Arbitrary Units)Mean Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:5022008002.75
1:10020504504.56
1:50016002008.00
1:100011001507.33
1:50004001203.33

Based on this hypothetical data, a 1:500 dilution provides the optimal signal-to-noise ratio.

Q3: Can non-specific binding be caused by the secondary antibody?

A3: Yes, the secondary antibody can be a source of non-specific binding.[4] This can occur if the secondary antibody cross-reacts with endogenous immunoglobulins in the tissue or binds to non-target proteins. To test for this, include a control where the primary antibody is omitted.[3] If staining is observed in this control, the secondary antibody is binding non-specifically. Using a secondary antibody that has been pre-adsorbed against the species of your sample can help reduce this issue.

Q4: My tissue sample has high autofluorescence. How can I reduce it?

A4: Autofluorescence can be a significant problem, especially in tissues containing molecules like collagen and elastin. To reduce autofluorescence, you can try several approaches:

  • Use a quenching agent: Reagents like Sudan Black B can help quench autofluorescence.

  • Choose appropriate fluorophores: Fluorophores that are excited by and emit light in the longer wavelength range (e.g., far-red) are less likely to overlap with the emission spectra of autofluorescent molecules.

  • Optimize fixation: Certain fixatives can induce autofluorescence. If using paraformaldehyde, ensure it is freshly prepared.

Experimental Protocols

Detailed Protocol for this compound Immunofluorescence

This protocol is adapted from a standard immunohistochemistry protocol and optimized for immunofluorescence.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum and 0.1% Triton X-100 in PBS

  • Primary Antibody: Rabbit anti-Apelin-36 (diluted in blocking buffer)

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in blocking buffer

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

Procedure:

  • Cell/Tissue Preparation:

    • For cultured cells on coverslips: Wash briefly with PBS.

    • For tissue sections: Deparaffinize and rehydrate through a series of xylene and ethanol washes.

  • Fixation:

    • Incubate samples with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Apelin-36 antibody to its optimal concentration in Blocking Buffer.

    • Incubate samples with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate samples with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Washing:

    • Wash three times with PBST for 5 minutes each in the dark.

  • Counterstaining:

    • Incubate with DAPI solution for 5 minutes at room temperature in the dark.

    • Wash once with PBS for 5 minutes in the dark.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges with nail polish and allow to dry.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters for your chosen fluorophore and DAPI.

Visualizations

Troubleshooting Workflow for Non-Specific Binding

TroubleshootingWorkflow start High Background Observed check_conc Step 1: Check Antibody Concentrations start->check_conc titrate Perform Titration of Primary & Secondary Antibodies check_conc->titrate If concentrations are not optimized check_blocking Step 2: Evaluate Blocking Step titrate->check_blocking optimize_blocking Increase Blocking Time or Change Blocking Agent check_blocking->optimize_blocking If blocking is insufficient check_washing Step 3: Review Washing Protocol optimize_blocking->check_washing optimize_washing Increase Number and Duration of Washes check_washing->optimize_washing If washing is inadequate check_autofluorescence Step 4: Assess Autofluorescence optimize_washing->check_autofluorescence autofluorescence_control Examine Unstained Sample check_autofluorescence->autofluorescence_control If autofluorescence is suspected final_check Problem Resolved? autofluorescence_control->final_check end_good Successful Staining final_check->end_good Yes end_bad Consult Further Technical Support final_check->end_bad No ApelinSignaling Apelin36 This compound APJ APJ Receptor (GPCR) Apelin36->APJ Binds G_protein Gαi / Gαq APJ->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Vaso Vasodilation NO->Vaso CellPro Cell Proliferation & Survival ERK->CellPro

References

solubility issues with synthetic Apelin-36 peptides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthetic Apelin-36

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing .

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic this compound peptide difficult to dissolve?

A1: this compound is a 36-amino acid peptide with a high theoretical isoelectric point (pI) of 13.25 and a significant number of basic residues (Arg, Lys, His).[1] This highly basic nature means its solubility is highly dependent on pH. While some suppliers state it is soluble in water up to 1 mg/ml, practical experience often shows that factors like counterions (e.g., TFA from purification), peptide purity, and aggregation can lead to solubility challenges.

Q2: What is the best first solvent to try for reconstituting this compound?

A2: Always start with sterile, distilled, or deionized water.[2][3] Given its highly basic nature, dissolving it in a slightly acidic solution can improve solubility. If it does not dissolve readily in water, a dilute acidic solution like 10-30% acetic acid is a good second choice.[3]

Q3: My peptide is supplied as a TFA salt. How does this affect solubility?

A3: Trifluoroacetic acid (TFA) is a common counterion from the HPLC purification process. TFA salts can enhance the solubility of peptides in aqueous solutions.[1] However, it's important to account for the TFA mass when calculating the net peptide weight for accurate concentration calculations.

Q4: Can I use sonication or vortexing to help dissolve the peptide?

A4: Yes, gentle vortexing or brief sonication can help break up aggregates and aid dissolution.[2][4] It is recommended to use short bursts of sonication (e.g., 3 bursts of 10 seconds) while keeping the sample on ice to prevent heating, which could degrade the peptide.[2]

Q5: How should I store the lyophilized peptide and the stock solution?

A5: Lyophilized this compound should be stored at -20°C or below.[1][5] Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[6]

Troubleshooting Guide

This section provides a step-by-step approach to resolving common solubility problems with this compound.

Problem: Lyophilized this compound powder does not dissolve in water.

Before you begin, always allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[2] It is also recommended to perform a solubility test on a small amount of the peptide first.[3]

Physicochemical Properties of Human this compound

Understanding the peptide's properties is key to troubleshooting its solubility.

PropertyValueSignificance
Sequence LVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF36 amino acids.[1]
Molecular Weight ~4195.8 DaUsed for calculating molar concentrations.[1]
Theoretical pI 13.25Highly basic; peptide will have a net positive charge at neutral or acidic pH.[1]
Overall Charge (at pH 7) Highly PositiveSuggests good solubility in acidic buffers.[3]
GRAVY Score -1.56Indicates the peptide is hydrophilic.[1]

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} Caption: A workflow for troubleshooting this compound solubility.

Detailed Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol is a recommended starting point for solubilizing synthetic this compound.

  • Preparation : Allow the vial of lyophilized this compound to equilibrate to room temperature.

  • Initial Solubilization : Add the required volume of sterile, distilled water to achieve a stock concentration of approximately 1 mg/mL.

  • Mixing : Vortex the solution gently for up to 2 minutes.[4] If particulates remain, proceed to the next step.

  • Acidification (if necessary) : If the peptide is not fully dissolved, add 10% acetic acid dropwise while vortexing until the solution clears. Be mindful of the final pH of your stock solution, as this may affect your experiments.

  • Sonication (optional) : If aggregation persists, sonicate the vial in an ice bath for short 10-15 second intervals.[2]

  • Dilution : Once dissolved, make further dilutions into your desired experimental buffer (e.g., PBS, Tris buffer at pH 7.4).

  • Storage : Aliquot the stock solution into low-protein-binding tubes and store at -80°C.[6]

Protocol 2: Handling Peptides Prone to Aggregation

For highly hydrophobic peptides or those that aggregate, a different approach may be needed. While this compound is generally hydrophilic, batch-to-batch variations can occur.

  • Organic Solvent : Dissolve the peptide in a minimal amount of an organic solvent like DMSO.[2][3]

  • Aqueous Dilution : Slowly add the peptide-DMSO solution to your aqueous experimental buffer with vigorous stirring. Caution: Ensure the final DMSO concentration is compatible with your assay system, as it can be toxic to cells at higher concentrations.

  • Chaotropic Agents : As a last resort for peptides that aggregate severely, solubilization can be attempted in 6 M guanidine-HCl or 8 M urea, followed by dilution.[3] This is generally not recommended for this compound unless severe aggregation is confirmed.

This compound Signaling Pathway Context

Understanding the peptide's biological role can inform experimental design. This compound is an endogenous ligand for the G protein-coupled receptor APJ.[7][8][9] Its activation is crucial in cardiovascular regulation, metabolism, and other physiological processes.[10][11] The binding of this compound to the APJ receptor initiates several downstream signaling cascades.

dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=1.0]; node [fontname="Arial", fontsize=11, shape=box, style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Simplified this compound signaling via the APJ receptor.

References

Apelin-36 Dose-Response Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering variability in Apelin-36 dose-response curves. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and quantitative data to assist in optimizing experimental design and ensuring data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary signaling pathways?

A1: this compound is a 36-amino acid peptide that is an endogenous ligand for the G protein-coupled receptor (GPCR), APJ. Upon binding to the APJ receptor, this compound can initiate signaling through two primary pathways:

  • G protein-dependent pathway: Primarily coupling to Gαi/o proteins, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also activate other downstream effectors like the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) 1/2 pathways.[1][2]

  • β-arrestin-dependent pathway: Following G protein-coupled receptor kinase (GRK) phosphorylation of the APJ receptor, β-arrestin proteins are recruited. This recruitment can lead to receptor desensitization, internalization, and also initiate separate G protein-independent signaling cascades.[1][3]

Q2: Why am I observing high variability in my this compound dose-response curves?

A2: Variability in this compound dose-response curves can stem from several factors, including:

  • Peptide Stability and Handling: Apelin peptides are susceptible to degradation by proteases present in serum and cell culture media.[4][5] Improper storage, handling, and repeated freeze-thaw cycles of this compound solutions can lead to loss of activity.

  • Cell-Based Factors: The expression level of the APJ receptor can vary significantly between cell lines and even with increasing passage number of the same cell line.[6] Cell health, density, and the presence of serum in the culture medium can also impact the cellular response.

  • Assay Conditions: Suboptimal assay parameters such as incubation time, temperature, and buffer composition can contribute to variability.

  • Receptor Desensitization and Internalization: Prolonged exposure to this compound can lead to desensitization of the APJ receptor and its removal from the cell surface (internalization), thus reducing the cellular response over time.[1][3]

Q3: Which Apelin isoform should I use for my experiments?

A3: The apelin gene encodes a preproprotein that is processed into several active peptides, including this compound, Apelin-17, and Apelin-13.[2] While all are agonists for the APJ receptor, they can exhibit different potencies and lead to biased signaling, preferentially activating one downstream pathway over another.[7] The choice of isoform should be guided by the specific research question and the biological system being studied. This compound is one of the longer, naturally occurring isoforms.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.Ensure a homogenous cell suspension and use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity.
Low or no signal in response to this compound Low APJ receptor expression in the chosen cell line. Degraded this compound peptide. Inappropriate assay conditions.Confirm APJ receptor expression via qPCR or Western blot. Use a fresh aliquot of this compound and follow proper handling procedures. Optimize agonist concentration and stimulation time.
Dose-response curve is not sigmoidal (flat or shallow) Incorrect concentration range of this compound tested. Compound insolubility at higher concentrations. The assay is not sensitive enough to detect the response.Test a wider range of this compound concentrations. Visually inspect solutions for precipitation. Consider a more sensitive assay format.
IC50/EC50 value shifts between experiments Changes in cell passage number leading to altered receptor expression or signaling. Variability in serum concentration in the media. Inconsistent incubation times.Use cells within a consistent and low passage number range. Maintain a consistent serum concentration or perform assays in serum-free media. Standardize all incubation steps.

Quantitative Data: this compound Potency (EC50/IC50)

The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific signaling pathway being assayed.

Cell Line Assay Type Reported EC50 / IC50 (M) Reference
CHO-K1 (human APJ)cAMP Inhibition~1.1 x 10⁻⁹ (pD₂ = 9.04)
CHO-K1 (human APJ)β-arrestin Recruitment~6.8 x 10⁻¹⁰ (pD₂ = 9.17)[9]
APJ Stable Cell LineAPJ Activation1.02 x 10⁻¹⁰[10]
HEK293 (human APJ)APJ Activation2.0 x 10⁻⁸[11]
HEK293 (murine APJ)ERK1/2 PhosphorylationLogEC50 = -7.027[12]
HEK293 (murine APJ)cAMP InhibitionLogIC50 = -7.865[12]
HUVECProliferationStimulatory effect observed at 20 nM - 60 µM[10]
HUVECMigrationStimulatory effect observed at various concentrations[10]
HUVECAngiogenesis (Tube Formation)Stimulatory effect observed at various concentrations[10]

Note: The data for HUVECs are presented as effective concentration ranges as precise EC50 values from dose-response curves were not available in the cited literature. The observed effects in HUVECs are often dependent on other factors, such as the presence of VEGF.[13][14]

Detailed Experimental Protocols

Protocol 1: cAMP Inhibition Assay

This protocol is for measuring the inhibition of forskolin-stimulated cAMP production by this compound in CHO-K1 cells stably expressing the human APJ receptor.

Materials:

  • CHO-K1 cells stably expressing human APJ receptor

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, G418 for selection)

  • This compound peptide

  • Forskolin

  • Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)

  • cAMP detection kit (e.g., TR-FRET based)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Cell Seeding: Seed the APJ-expressing CHO-K1 cells into a white, opaque microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Compound Treatment: Carefully remove the culture medium from the cells and add the diluted this compound solutions. Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to induce cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the measurement of ERK1/2 phosphorylation in HEK293 cells expressing the APJ receptor in response to this compound.

Materials:

  • HEK293 cells expressing the APJ receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound peptide

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Starvation: Culture APJ-expressing HEK293 cells to near confluence. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.

  • This compound Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-10 minutes) at 37°C. Include a vehicle-only control.

  • Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody against total-ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities for both phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal for each sample. Plot the normalized data against the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 3: β-Arrestin Recruitment Assay (BRET)

This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to the APJ receptor upon this compound stimulation.

Materials:

  • HEK293 or U2OS cells

  • Expression plasmids for APJ receptor fused to a BRET donor (e.g., Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus)

  • Transfection reagent

  • This compound peptide

  • BRET substrate (e.g., Coelenterazine h)

  • Plate reader capable of detecting BRET signals

Procedure:

  • Transfection: Co-transfect the cells with the APJ-Rluc8 and Venus-β-arrestin plasmids. Seed the transfected cells into a 96-well microplate.

  • This compound Stimulation: 24-48 hours post-transfection, replace the medium with a suitable assay buffer. Add serial dilutions of this compound to the wells.

  • Substrate Addition: Add the BRET substrate (e.g., Coelenterazine h) to each well.

  • BRET Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

Apelin36_Signaling_Pathway This compound Signaling Pathways cluster_Gprotein G Protein-Dependent cluster_Arrestin β-Arrestin-Dependent Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds G_protein Gαi/o APJ->G_protein Activates GRK GRK APJ->GRK Activates P_APJ Phosphorylated APJ Receptor AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt GRK->APJ Phosphorylates Beta_Arrestin β-Arrestin P_APJ->Beta_Arrestin Recruits Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization Signaling_2 β-Arrestin Mediated Signaling Beta_Arrestin->Signaling_2

Caption: this compound signaling pathways.

Experimental_Workflow General Workflow for this compound Dose-Response Curve Generation start Start seed_cells Seed cells expressing APJ receptor in a microplate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_agonist Prepare serial dilutions of this compound incubate1->prepare_agonist treat_cells Treat cells with This compound dilutions prepare_agonist->treat_cells incubate2 Incubate for a defined period treat_cells->incubate2 add_reagents Add assay-specific reagents (e.g., Forskolin, BRET substrate) incubate2->add_reagents measure_signal Measure signal (cAMP, pERK, BRET ratio) add_reagents->measure_signal analyze_data Analyze data and plot dose-response curve measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for dose-response curve.

Troubleshooting_Tree Troubleshooting Variability in this compound Dose-Response Curves start High Variability or Inconsistent Results? check_peptide Is the this compound peptide fresh and handled properly? start->check_peptide peptide_yes Yes check_peptide->peptide_yes Yes peptide_no No check_peptide->peptide_no No check_cells Are the cells low passage and healthy? peptide_yes->check_cells cells_yes Yes check_cells->cells_yes Yes cells_no No check_cells->cells_no No check_assay Are assay conditions (time, temp, buffers) optimized and consistent? cells_yes->check_assay assay_yes Yes check_assay->assay_yes Yes assay_no No check_assay->assay_no No check_receptor Is APJ receptor expression consistent? assay_yes->check_receptor receptor_yes Yes check_receptor->receptor_yes Yes receptor_no No check_receptor->receptor_no No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Apelin-36 Agonist Tachyphylaxis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying Apelin-36 agonist tachyphylaxis in vitro. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address specific challenges.

Q1: I'm observing a rapid decrease in signal (e.g., p-ERK, cAMP inhibition) after an initial strong response to this compound. Is this expected?

A1: Yes, a rapid decrease in signal following continuous or repeated application of this compound is a hallmark of tachyphylaxis, or rapid desensitization. The Apelin Receptor (APJ), like many G protein-coupled receptors (GPCRs), undergoes regulatory processes to prevent overstimulation. Upon sustained agonist exposure, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. This uncouples the receptor from its G protein, dampening the downstream signal.[1][2]

Q2: My p-ERK signal desensitizes much faster and more completely with this compound compared to Apelin-13. Why is there a difference?

A2: This is a key feature of Apelin isoform signaling and is related to differential receptor trafficking.

  • Apelin-13 typically induces transient desensitization. After internalization, the APJ receptor rapidly dissociates from β-arrestin and is recycled back to the cell surface via a Rab4-dependent pathway, allowing for resensitization.[3][4][5]

  • This compound induces persistent desensitization. The internalized APJ receptor remains associated with β-arrestin and is trafficked to lysosomes for degradation via a Rab7-dependent pathway.[3][4][5] This leads to a more prolonged and profound loss of surface receptors and, consequently, a more sustained tachyphylaxis.

If you are not observing this differential effect, consider the following:

  • Stimulation Time: Ensure your time-course experiment is long enough to capture the recycling phase for Apelin-13 (e.g., check recovery at 60-120 minutes post-washout).

  • Cell Line: The trafficking machinery can vary between cell types. The differential trafficking has been well-characterized in HEK293 and CHO cells expressing the APJ receptor.[1][6]

Q3: I am seeing a high basal signal in my cAMP inhibition assay, even before adding this compound. What could be the cause?

A3: High basal cAMP can obscure the inhibitory effect of a Gαi-coupled agonist like this compound. Common causes and solutions include:

  • Constitutive Receptor Activity: Some overexpressed GPCR systems can have high basal activity. While less common for APJ, you can try reducing the receptor expression level if using a transient transfection system.

  • Serum Components: Serum in the culture medium can contain factors that stimulate adenylyl cyclase in your cells. Serum-starving the cells for 2-4 hours or overnight before the assay is crucial.

  • Cell Density: Too high a cell density can lead to an accumulation of endogenously produced signaling molecules. Optimize your cell seeding density for the assay.

  • Forskolin Concentration: If you are using forskolin to stimulate cAMP, its concentration may be too high. Titrate the forskolin to find a concentration that gives a robust signal window without saturating the system (typically the EC80).

Q4: I'm not getting a consistent dose-response curve for this compound in my p-ERK assay. What should I check?

A4: Inconsistent dose-response curves can stem from several factors in a tachyphylaxis-prone system:

  • Incubation Time: The peak ERK phosphorylation after apelin stimulation is transient, often occurring around 5-15 minutes and then declining.[7] If your incubation time is too long, you will be measuring the desensitized response, which will affect the shape and potency of your curve. A short, fixed stimulation time (e.g., 5 minutes) is critical for initial characterization.

  • Peptide Quality: Ensure your this compound peptide is properly stored (lyophilized at -20°C or colder) and freshly reconstituted in a suitable buffer. Repeated freeze-thaw cycles can degrade the peptide.

  • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered signaling responses.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the agonist.

Quantitative Data Summary

The potency and signaling profile of apelin isoforms can vary depending on the assay and cell system used. The following tables summarize representative data for human this compound and related peptides.

Table 1: Potency of Apelin Isoforms in cAMP Inhibition Assays

LigandCell LineAssay TypepD₂ (-logEC₅₀)Reference
This compoundCHO-K1 (hAPJ)cAMP Inhibition9.20 ± 0.11[6]
[Pyr¹]apelin-13CHO-K1 (hAPJ)cAMP Inhibition9.53 ± 0.08[6]

pD₂ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pD₂ value indicates greater potency.

Table 2: Potency of Apelin Isoforms in β-Arrestin Recruitment Assays

LigandCell LineAssay TypepD₂ (-logEC₅₀)Reference
This compoundCHO-K1 (hAPJ)β-Arrestin9.17 ± 0.34[6]
[Pyr¹]apelin-13CHO-K1 (hAPJ)β-Arrestin9.48 ± 0.17[6]

Table 3: Binding Affinity and Functional Potency of Apelin Isoforms

LigandAssay TypeKi (nM)logIC₅₀ (cAMP)logEC₅₀ (β-arrestin)Reference
This compoundRadioligand Binding1.735-7.865 ± 0.346-7.027 ± 0.087[8]
Apelin-13Radioligand Binding8.336-7.817 ± 0.363-6.369 ± 0.086[8]

Ki represents the inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity.

Experimental Protocols & Visualizations

Apelin/APJ Signaling and Desensitization Pathway

The diagram below illustrates the primary signaling cascades initiated by this compound binding to the APJ receptor, leading to both G-protein dependent signaling and the β-arrestin mediated desensitization and internalization that causes tachyphylaxis.

GpcrSignaling cluster_membrane Plasma Membrane cluster_cytosol APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Activates GRK GRK APJ->GRK Recruits B_Arrestin β-Arrestin APJ->B_Arrestin Binds Clathrin Clathrin-Coated Pit APJ->Clathrin Internalization AC Adenylyl Cyclase G_protein->AC Inhibits ERK p-ERK1/2 G_protein->ERK Activates (via βγ, PLC, PKC) cAMP cAMP AC->cAMP Converts Apelin36 This compound Apelin36->APJ Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates GRK->APJ Phosphorylates (P) B_Arrestin->G_protein Blocks Coupling Endosome Endosome Clathrin->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Rab7-mediated (Persistent Desensitization)

This compound signaling and desensitization pathway.
Experimental Workflow for Tachyphylaxis Assay

This workflow outlines the key steps for an in vitro experiment designed to measure this compound-induced tachyphylaxis, for example, by monitoring ERK1/2 phosphorylation.

TachyphylaxisWorkflow start Start step1 1. Cell Culture Seed APJ-expressing cells (e.g., HEK293-APJ) into plates start->step1 step2 2. Serum Starvation Incubate in serum-free medium (2-4h or overnight) to reduce basal signaling step1->step2 step3 3. Pre-treatment (Desensitization) Treat cells with this compound (e.g., 100 nM) or vehicle for a set time (e.g., 30-120 min) step2->step3 step4 4. Washout Wash cells thoroughly with buffer to remove pre-treatment agonist step3->step4 step5 5. Re-stimulation Challenge all cells with a fixed concentration of this compound (e.g., EC80) for a short period (5 min) step4->step5 step6 6. Cell Lysis Immediately lyse cells to stop reaction and solubilize proteins step5->step6 step7 7. Signal Detection Measure downstream signal (e.g., p-ERK via Western Blot or HTRF) step6->step7 step8 8. Data Analysis Quantify signal and compare response of pre-treated vs. vehicle-treated cells step7->step8 end_node End step8->end_node

Workflow for an in vitro tachyphylaxis experiment.
Detailed Experimental Protocols

This protocol is designed to measure the desensitization of the this compound-induced ERK1/2 phosphorylation response.

  • Cell Plating:

    • Seed HEK293 cells stably expressing the APJ receptor into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Culture overnight in complete medium (e.g., DMEM with 10% FBS).

  • Serum Starvation:

    • Aspirate the complete medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add serum-free medium to each well and incubate for at least 4 hours at 37°C. This step is critical to reduce basal ERK phosphorylation.

  • Desensitization (Pre-treatment):

    • Prepare a solution of this compound (e.g., 100 nM) in serum-free medium.

    • For the "desensitized" condition, treat the cells with the this compound solution for your desired time (e.g., 60 minutes) at 37°C.

    • For the "control" condition, treat cells with vehicle (the buffer used to dissolve this compound) for the same duration.

  • Washout:

    • Aspirate the pre-treatment solution from all wells.

    • Wash the cells three times with a larger volume of warm, sterile PBS to ensure complete removal of the agonist.

  • Re-stimulation:

    • Prepare a solution of this compound at a concentration known to elicit a strong response (e.g., EC₈₀, often around 10-100 nM) in serum-free medium.

    • Add this solution to all wells (both control and desensitized).

    • Incubate for exactly 5 minutes at 37°C. This short, precise timing is crucial to capture the peak of the transient ERK signal.

  • Cell Lysis:

    • Immediately place the plate on ice and aspirate the medium.

    • Wash once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Crucially, strip the membrane and re-probe with an antibody for total-ERK1/2 to use as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-ERK signal to the total-ERK signal for each lane.

    • Calculate the percentage of the response remaining in the desensitized condition compared to the control condition. A significant reduction indicates tachyphylaxis.

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production, a readout for Gαi coupling.

  • Cell Preparation:

    • Harvest APJ-expressing CHO or HEK293 cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like 0.5 mM IBMX).

    • Adjust the cell density based on prior optimization (typically 2,000-10,000 cells per well).

  • Agonist Preparation:

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • Dispense the cell suspension into a white, low-volume 384-well plate.

    • Add the serially diluted this compound or vehicle to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

    • Prepare a solution of forskolin at its pre-determined EC₈₀ concentration in the assay buffer.

    • Add the forskolin solution to all wells except the basal control wells.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Following the manufacturer's instructions for your chosen HTRF cAMP kit (e.g., from Cisbio or PerkinElmer), add the detection reagents (cAMP-d2 and anti-cAMP cryptate).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement & Data Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the 665/620 nm ratio and normalize the data. The forskolin-only wells represent 0% inhibition, and basal wells represent 100% inhibition.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.

References

interference in Apelin-36 assays from other isoforms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Apelin-36 assays. The information provided is intended to help identify and resolve potential issues related to assay performance, with a specific focus on interference from other apelin isoforms.

Frequently Asked Questions (FAQs)

Q1: My this compound ELISA is showing higher than expected concentrations. What could be the cause?

A1: Higher than expected this compound concentrations can be due to several factors. One of the primary causes is cross-reactivity with other apelin isoforms. Many commercially available this compound ELISA kits utilize antibodies that target the C-terminus of the peptide.[1] Since several apelin isoforms share this C-terminal sequence, the antibody may detect not only this compound but also Apelin-31, Apelin-28, and Apelin-13.[1] It is also crucial to ensure that the standards are prepared correctly and that there is no contamination of reagents.

Q2: How can I determine if my this compound antibody is cross-reacting with other isoforms?

A2: To assess cross-reactivity, you can perform a spike-and-recovery experiment using purified preparations of other apelin isoforms (e.g., Apelin-13, Apelin-17). By spiking known concentrations of these isoforms into your sample matrix and observing the signal in your this compound assay, you can quantify the extent of interference. Additionally, reviewing the manufacturer's datasheet for your specific ELISA kit is recommended, as some may provide information on cross-reactivity.[1][2]

Q3: Are there alternative methods to specifically quantify this compound in the presence of other isoforms?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the absolute quantification of individual apelin isoforms.[2] This technique separates the different isoforms based on their mass-to-charge ratio, allowing for their distinct and accurate measurement, thus avoiding the cross-reactivity issues inherent in some immunoassays.

Q4: What is the principle of a competitive ELISA for this compound?

A4: In a competitive ELISA for this compound, a known amount of labeled this compound competes with the unlabeled this compound in your sample for binding to a limited number of specific antibodies coated on a microplate.[3] The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added that reacts with the label (often an enzyme like HRP) to produce a measurable color change. The intensity of the color is then used to determine the concentration of this compound in the sample by comparison to a standard curve.[3]

Q5: How should I prepare my plasma or serum samples for an this compound assay?

A5: For plasma samples, it is recommended to use EDTA as an anticoagulant and to centrifuge the samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3] For serum samples, allow the blood to clot at room temperature for one to two hours or overnight at 4°C before centrifuging at 1000 x g for 20 minutes.[3] It is crucial to avoid repeated freeze-thaw cycles. Samples should be assayed immediately or stored in aliquots at -20°C or -80°C.[3]

Troubleshooting Guide

This guide addresses common problems encountered during this compound assays and provides potential causes and solutions.

ProblemPossible Cause(s)Recommended Solution(s)
High Background - Insufficient washing- Reagent contamination- High concentration of detection reagents- Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.- Use fresh, sterile reagents and pipette tips.- Optimize the concentration of detection and HRP-conjugated reagents.
Low Signal or Poor Sensitivity - Inactive reagents (improper storage)- Insufficient incubation times or incorrect temperature- Low sample concentration- Ensure all kit components are stored at the recommended temperatures.- Adhere strictly to the incubation times and temperatures specified in the protocol.- Concentrate the sample if possible or consider a more sensitive assay method.
High Coefficient of Variation (CV%) - Inaccurate pipetting- Inconsistent incubation times or temperatures- Improper plate washing- Calibrate pipettes and use new tips for each sample and standard.- Ensure uniform incubation conditions for all wells.- Use an automated plate washer or ensure consistent manual washing technique.
Inaccurate Results (Higher than expected) - Cross-reactivity with other apelin isoforms - Incorrect standard curve preparation- Matrix effects- Action: Confirm the specificity of your antibody. Some kits detect multiple C-terminal apelin fragments.[1] Consider using a more specific assay like LC-MS/MS.[2]- Action: Prepare fresh standards and ensure accurate serial dilutions.- Action: Perform a spike-and-recovery experiment and a linearity-of-dilution test to assess matrix effects.

Quantitative Data on Apelin Isoform Assays

While many manufacturers of this compound ELISA kits state high specificity, quantitative data on cross-reactivity with other apelin isoforms is often not provided.[4] However, some kits are explicitly designed to detect multiple isoforms by targeting the conserved C-terminus.

Table 1: Example Specifications of a Commercial Apelin ELISA Kit

ParameterSpecification
Target C-terminus of the 77-aa apelin peptide
Expected Detected Isoforms This compound, Apelin-31, Apelin-28, Apelin-13
Cross-Reactivity No cross-reactivity with Ghrelin, Nesfatin, and NPY reported
Data sourced from a commercial ELISA kit datasheet.[1]

To illustrate the potential for cross-reactivity in apelin immunoassays, the following table presents data from a study using a competitive ELISA for Apelin-12, which demonstrated variable responses to other apelin isoforms.

Table 2: Illustrative Example of Apelin Isoform Cross-Reactivity in a Competitive Apelin-12 ELISA

Apelin Isoform (at 25 ng/mL)Observed Concentration (ng/mL)
Apelin-1225.0 (by definition)
Apelin-13~18
[Pyr1]-Apelin-13~15
Apelin-17~12
This compound~8
Data is estimated from graphical representation in a research article and is for illustrative purposes only.[2] This data highlights that even when an assay is designed for one isoform, others can be detected with varying efficiency.

Experimental Protocols

Detailed Protocol for a Competitive this compound ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[3] Always refer to the specific manual provided with your kit.

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized water as per the kit instructions.

  • Reconstitute the standard with the provided Standard Diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 600, 200, 66.67, 22.22, 7.41, and 0 pg/mL).

  • Prepare the Biotinylated Detection Antibody and HRP Conjugate working solutions by diluting the concentrated stocks with their respective diluents.

2. Assay Procedure:

  • Determine the number of wells required for standards, samples, and blanks.

  • Add 50 µL of each standard, sample, and blank (Standard Diluent) to the appropriate wells of the pre-coated microplate.

  • Immediately add 50 µL of the Biotinylated Detection Antibody working solution to each well (except the blank).

  • Cover the plate with a sealer and incubate for 45 minutes at 37°C.[3]

  • Aspirate the liquid from each well and wash the plate three to five times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add 100 µL of the HRP Conjugate working solution to each well.

  • Cover the plate and incubate for 30 minutes at 37°C.[3]

  • Repeat the wash step as described above.

  • Add 90 µL of TMB Substrate Reagent to each well.

  • Incubate the plate for 15-30 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

3. Data Analysis:

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if samples were diluted.

General Protocol for a Competitive this compound Radioimmunoassay (RIA)

This is a general protocol and should be adapted based on the specific reagents and instructions provided with a commercial RIA kit or as established in the laboratory.

1. Reagent Preparation:

  • Prepare standards of known this compound concentrations.

  • Prepare the assay buffer.

  • The radiolabeled this compound (e.g., with ¹²⁵I) and the specific anti-Apelin-36 antibody will be provided with the kit.

2. Assay Procedure:

  • Pipette the standards and samples into appropriately labeled tubes.

  • Add the anti-Apelin-36 antibody to each tube.

  • Add the radiolabeled this compound tracer to each tube.

  • Incubate the tubes for the time and at the temperature specified in the protocol (e.g., overnight at 4°C) to allow for competitive binding.

  • Add a precipitating reagent (e.g., a second antibody and polyethylene glycol) to separate the antibody-bound this compound from the free this compound.[5]

  • Incubate to allow for precipitation.

  • Centrifuge the tubes to pellet the precipitate.

  • Decant or aspirate the supernatant.

  • Measure the radioactivity in the precipitate using a gamma counter.[5][6]

3. Data Analysis:

  • The counts per minute (CPM) for each tube are inversely proportional to the amount of unlabeled this compound in the standard or sample.

  • Generate a standard curve by plotting the CPM of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by comparing their CPM to the standard curve.[5]

Visualizations

Apelin Isoform Generation and Assay Interference

Apelin Isoform Generation and Potential Immunoassay Interference cluster_0 Proteolytic Processing cluster_1 Immunoassay Pro-apelin (55 aa) Pro-apelin (55 aa) This compound This compound Pro-apelin (55 aa)->this compound Cleavage Apelin-17 Apelin-17 This compound->Apelin-17 Cleavage Antibody (C-terminus specific) Antibody (C-terminus specific) This compound->Antibody (C-terminus specific) Apelin-13 Apelin-13 Apelin-17->Apelin-13 Cleavage Apelin-17->Antibody (C-terminus specific) Cross-reactivity Apelin-13->Antibody (C-terminus specific) Cross-reactivity Measured Signal Measured Signal Antibody (C-terminus specific)->Measured Signal

Caption: Proteolytic processing of pro-apelin and potential cross-reactivity in C-terminus specific immunoassays.

Recommended Workflow for Investigating Assay Interference

Workflow for Investigating this compound Assay Interference Start Start Unexpected Results in this compound Assay Unexpected Results in this compound Assay Start->Unexpected Results in this compound Assay Review Kit Specificity Review Kit Specificity Unexpected Results in this compound Assay->Review Kit Specificity Perform Spike-and-Recovery with Other Isoforms Perform Spike-and-Recovery with Other Isoforms Review Kit Specificity->Perform Spike-and-Recovery with Other Isoforms Interference Confirmed? Interference Confirmed? Perform Spike-and-Recovery with Other Isoforms->Interference Confirmed? Use Alternative Method (LC-MS/MS) Use Alternative Method (LC-MS/MS) Interference Confirmed?->Use Alternative Method (LC-MS/MS) Yes Troubleshoot Other Assay Parameters Troubleshoot Other Assay Parameters Interference Confirmed?->Troubleshoot Other Assay Parameters No End End Use Alternative Method (LC-MS/MS)->End Troubleshoot Other Assay Parameters->End

References

Navigating the Ambiguities of Apelin-36 in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the often-inconsistent results observed in cardiovascular studies of Apelin-36. By directly addressing specific experimental issues, providing detailed methodologies, and summarizing quantitative data, this guide aims to foster a deeper understanding of the nuances of the apelinergic system.

Frequently Asked Questions (FAQs)

Q1: Why do some studies report this compound as a vasodilator while others suggest it's a vasoconstrictor?

A1: The vasomotor effects of this compound are highly context-dependent, leading to conflicting reports. Several factors can influence whether vasodilation or vasoconstriction is observed:

  • Endothelial Integrity: In vessels with intact endothelium, this compound typically promotes vasodilation through the production of nitric oxide (NO).[1][2][3][4] However, in endothelium-denuded vessels or in conditions of endothelial dysfunction, this compound can directly act on vascular smooth muscle cells, leading to vasoconstriction.[1][3]

  • Vascular Bed: The specific location of the blood vessels being studied can influence the response. Different vascular beds may have varying densities of apelin receptors (APJ) on endothelial versus smooth muscle cells.[1]

  • Animal Species: Inconsistencies have been noted across different animal species used in preclinical models.[1]

  • Experimental Model (In Vitro vs. In Vivo): Isolated vessel studies (in vitro) may yield different results compared to systemic administration in live animals (in vivo) due to the absence of systemic neurohumoral influences.[1]

Q2: What could explain the variable effects of this compound on heart rate in different studies?

A2: Reports on the effect of this compound on heart rate have been inconsistent, with some studies showing an increase, others a decrease, and some no significant change.[5][6] Potential reasons for these discrepancies include:

  • Baroreflex Activation: In vivo, a potent vasodilator effect of this compound can lead to a drop in blood pressure, triggering a reflexive increase in heart rate to maintain cardiac output.[5] Conversely, a direct negative chronotropic effect might be masked or overridden.

  • Direct Myocardial Effects: Apelin peptides can have direct effects on cardiac cells, but the specific outcome on heart rate may depend on the experimental model and the physiological state of the heart.[6]

  • Anesthesia: The type of anesthetic used in animal studies can significantly influence cardiovascular reflexes and autonomic tone, thereby altering the heart rate response to this compound.

Q3: My inotropic studies with this compound are not showing a consistent positive effect. What could be the issue?

A3: While this compound is generally considered a positive inotrope, inconsistencies can arise from several experimental variables:[7][8][9]

  • Peptide Stability: this compound has a very short half-life in plasma, estimated to be less than 5 minutes.[5][10] Degradation by peptidases, such as angiotensin-converting enzyme 2 (ACE2), can rapidly reduce its effective concentration.[10][11] Ensure proper handling and storage of the peptide, and consider the timing of measurements.

  • Receptor Desensitization: Prolonged exposure to high concentrations of apelin peptides can lead to desensitization and internalization of the APJ receptor, diminishing the inotropic response over time.[12]

  • Experimental Preparation: The choice of experimental model (e.g., isolated cardiomyocytes, Langendorff-perfused heart, in vivo measurements) can influence the observed inotropic effect due to differences in preload, afterload, and neurohumoral activation.[4][13]

  • Pathological State: The positive inotropic effects of apelin are maintained or even augmented in some models of heart failure.[5][8] The baseline condition of the cardiac tissue can impact the magnitude of the response.

Troubleshooting Guides

Issue: Inconsistent Vasomotor Responses to this compound
Potential Cause Troubleshooting Steps
Endothelial Damage Verify endothelial integrity using an endothelium-dependent vasodilator like acetylcholine. If the response to acetylcholine is blunted, endothelial damage may be present, potentially skewing results towards vasoconstriction.[5]
Peptide Degradation Prepare fresh solutions of this compound for each experiment. Minimize the time between peptide reconstitution and administration. Consider using stabilized apelin analogs for longer-lasting effects.[10][11][14]
Choice of Vascular Bed Be consistent with the vascular bed used for experiments. If comparing different vascular beds, acknowledge the potential for regional differences in APJ receptor expression and signaling.
In Vitro vs. In Vivo Discrepancy When translating in vitro findings to in vivo models, consider the influence of systemic factors like blood pressure, heart rate, and autonomic nervous system activity that are absent in isolated vessel preparations.[1]
Issue: Variable Inotropic and Chronotropic Effects
Potential Cause Troubleshooting Steps
Short Peptide Half-Life For in vivo studies, consider continuous infusion rather than bolus injections to maintain stable plasma concentrations.[7] For in vitro studies, frequent changes of the perfusion buffer containing this compound may be necessary.
Anesthetic Effects Carefully select and report the anesthetic agent used in animal studies. Be aware of its known effects on cardiovascular parameters and autonomic function.
Data Interpretation In vivo, an increase in contractility might not translate to increased cardiac output if there is a concurrent, significant reduction in preload due to vasodilation.[4][13] Utilize pressure-volume loop analysis to obtain load-independent measures of contractility.[9]
Apelin Isoform Be aware that different apelin isoforms (e.g., Apelin-13, Pyr-Apelin-13) have different potencies and stabilities.[5][7][15] Ensure you are using the correct isoform and concentration for your intended experiment.

Data Presentation: Summary of this compound Cardiovascular Effects in Humans

Parameter Study Population This compound Administration Key Findings Reference
Forearm Blood Flow Healthy VolunteersIntrabrachial infusionDose-dependent vasodilation[2][16]
Coronary Blood Flow Patients undergoing coronary angiographyIntracoronary bolus (200 nmol)Increased coronary blood flow[5]
Left Ventricular dP/dtmax Patients undergoing coronary angiographyIntracoronary bolus (200 nmol)Increased maximum rate of rise in LV pressure[5]
Left Ventricular Pressures Patients undergoing coronary angiographyIntracoronary bolus (200 nmol)Reduced peak and end-diastolic LV pressures[5]
Systemic Hemodynamics Healthy VolunteersSystemic infusionIncreased heart rate and cardiac output; reduced peripheral vascular resistance; no change in blood pressure[5]
Venous Tone Healthy VolunteersLocal intravenous infusionNo effect on dorsal hand vein diameter[2][16]

Experimental Protocols

Assessment of Forearm Blood Flow in Humans
  • Method: Venous occlusion plethysmography.

  • Procedure: A strain gauge is placed around the forearm to measure changes in circumference, which correlate with blood flow. A cuff around the upper arm is inflated to occlude venous return, and the rate of increase in forearm volume reflects arterial inflow.

  • Drug Administration: this compound is infused into the brachial artery of one arm, with the contralateral arm serving as a control.

  • Data Analysis: Forearm blood flow is calculated and expressed as ml/100ml of forearm tissue/min.

Measurement of In Vivo Cardiac Function in Rodents
  • Method: Pressure-volume (PV) loop analysis using a conductance catheter.

  • Procedure: A specialized catheter with pressure and volume sensors is inserted into the left ventricle of an anesthetized rodent. The catheter continuously records intraventricular pressure and volume throughout the cardiac cycle.

  • Drug Administration: this compound is administered intravenously, typically as a bolus or continuous infusion.

  • Data Analysis: PV loops are analyzed to derive load-dependent (e.g., ejection fraction, cardiac output) and load-independent (e.g., end-systolic pressure-volume relationship, preload recruitable stroke work) measures of cardiac contractility.[8][9]

Visualizations

Apelin_Signaling_Vasodilation cluster_endothelial Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Apelin36 This compound APJ APJ Receptor Apelin36->APJ G_protein Gαi/Gq APJ->G_protein PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Produces Relaxation Vasodilation cGMP->Relaxation Leads to

Caption: this compound signaling pathway leading to NO-mediated vasodilation.

Experimental_Workflow_Inconsistent_Results cluster_prep Experimental Preparation cluster_conditions Key Variables cluster_outcomes Observed Outcomes in_vitro In Vitro (Isolated Vessels) endothelium Endothelium (Intact vs. Denuded) in_vitro->endothelium peptide_stability Peptide Stability (Half-life < 5 min) in_vivo In Vivo (Whole Animal) species Animal Species in_vivo->species anesthesia Anesthesia in_vivo->anesthesia vasodilation Vasodilation endothelium->vasodilation Intact vasoconstriction Vasoconstriction endothelium->vasoconstriction Denuded species->vasodilation species->vasoconstriction positive_inotropy Positive Inotropy species->positive_inotropy variable_inotropy Variable Inotropy species->variable_inotropy peptide_stability->variable_inotropy hr_increase HR Increase anesthesia->hr_increase hr_decrease HR Decrease/No Change anesthesia->hr_decrease inconsistent_results Inconsistent Results

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Apelin-36 and Apelin-13

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Apelin peptides are endogenous ligands for the G-protein coupled receptor, APJ. These peptides are derived from a 77-amino acid precursor, preproapelin, which is cleaved into several active isoforms, most notably Apelin-36 and Apelin-13.[1][2] Both isoforms are widely expressed and play crucial roles in various physiological processes, including cardiovascular function, metabolism, and fluid homeostasis.[3][4] However, accumulating evidence suggests that these peptides exhibit distinct biological activities and potencies. This guide provides a detailed, data-driven comparison of this compound and Apelin-13 to assist researchers in selecting the appropriate isoform for their studies and to inform the development of novel therapeutics targeting the apelinergic system.

Receptor Binding Affinity and Potency

Both this compound and Apelin-13 bind to the APJ receptor, but with differing affinities that influence their biological potency. Generally, the biological activity of apelin isoforms is inversely proportional to their length, with the shorter Apelin-13 often considered the more potent isoform.[1]

Quantitative Data: Receptor Binding and Functional Assays

The following table summarizes quantitative data from studies directly comparing the binding affinities and functional potencies of human this compound and Apelin-13 in various in vitro assays.

ParameterThis compoundApelin-13Reference
Binding Affinity (Ki) 1.735 nM8.336 nM[5]
cAMP Inhibition (log IC50) -7.865 ± 0.346-7.817 ± 0.363
Intracellular Ca2+ Release (log EC50) -8.114 ± 0.088-8.452 ± 0.101[5]
ERK1/2 Phosphorylation (5 min, log EC50) -8.623 ± 0.145-7.953 ± 0.134[5]
β-arrestin 2 Recruitment (log EC50) -7.027 ± 0.087-6.369 ± 0.086[5]
Infarct Size Reduction (In Vitro) 26.1%39.6%[6]
Infarct Size Reduction (In Vivo) 32.7%43.1%[6]

Note: Lower Ki, IC50, and EC50 values indicate higher binding affinity or potency.

Interestingly, while Apelin-13 is often cited as more potent, some studies show this compound having a higher binding affinity (lower Ki value) yet lower potency in certain functional assays like β-arrestin recruitment.[5] This suggests that the two isoforms may exhibit biased agonism, preferentially activating different downstream signaling pathways.

Signaling Pathways

Upon binding to the APJ receptor, both this compound and Apelin-13 trigger a cascade of intracellular signaling events. The APJ receptor primarily couples to inhibitory G-proteins (Gαi/o) and Gq/11 proteins.[1][7]

  • Gαi/o Coupling: This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]

  • Gq/11 Coupling: This activates phospholipase C (PLC), leading to the activation of protein kinase C (PKC) and subsequent downstream signaling, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][7]

  • PI3K/Akt Pathway: Both apelin isoforms can activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and metabolic regulation.[7][8][9]

  • β-arrestin Pathway: In addition to G-protein-dependent signaling, apelin binding can also induce β-arrestin recruitment, leading to receptor desensitization, internalization, and activation of distinct signaling pathways.[7][10]

Studies suggest differences in how Apelin-13 and this compound handle receptor trafficking. Apelin-13 binding leads to rapid recycling of the APJ receptor to the cell surface, causing transient desensitization. In contrast, this compound binding directs the receptor to lysosomes for degradation, resulting in more persistent desensitization.[10]

Visualization of Apelin Signaling

Apelin_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_gprotein G-Protein Dependent cluster_downstream Downstream Effectors cluster_arrestin β-Arrestin Dependent Apelin36 This compound APJ APJ Receptor Apelin36->APJ Apelin13 Apelin-13 Apelin13->APJ Gai Gαi/o APJ->Gai Gq Gαq/11 APJ->Gq Arrestin β-Arrestin APJ->Arrestin AC Adenylyl Cyclase Gai->AC PI3K PI3K Gai->PI3K PLC PLC Gq->PLC Gq->PI3K cAMP ↓ cAMP AC->cAMP PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Metabolism Metabolic Regulation Akt->Metabolism Survival Cell Survival Akt->Survival ERK->Survival Vasodilation Vasodilation eNOS->Vasodilation Internalization Receptor Internalization Arrestin->Internalization

General signaling pathways activated by this compound and Apelin-13 via the APJ receptor.

Comparative Physiological Effects

While both peptides influence similar physiological systems, their potency and even the direction of their effects can differ.

Cardiovascular System

Both this compound and Apelin-13 are potent vasodilators and positive inotropes (increasing cardiac contractility).[3][11] They play a significant role in lowering blood pressure.[4][12] In the context of myocardial ischemia-reperfusion injury, both peptides have demonstrated direct cardioprotective effects by activating the reperfusion injury salvage kinase (RISK) pathway.[6] However, studies consistently show Apelin-13 to be more potent in reducing infarct size compared to this compound.[6][13] One study found that Apelin-13 reduced infarct size by 43.1% in vivo, whereas this compound reduced it by 32.7%.[6]

Metabolic System

The roles of apelin isoforms in metabolism are complex. Both have been implicated in improving insulin sensitivity and glucose uptake.[3] However, some studies report conflicting effects on insulin secretion. For instance, one report indicates that this compound can inhibit glucose-stimulated insulin secretion, while another found that Apelin-13 administration significantly reduces blood glucose and increases serum insulin levels.[14] Furthermore, research has demonstrated that a modified version of this compound can modulate blood glucose and body weight independently of canonical APJ receptor activation, suggesting the metabolic effects of this compound may involve alternative pathways.[15][16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to characterize the biological activity of apelin peptides.

A. Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a ligand for its receptor.

  • Preparation: Cell membranes expressing the APJ receptor (e.g., from CHO-K1 or HEK293 cells) are prepared and diluted in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Competition Reaction: A constant concentration of a radiolabeled apelin peptide (e.g., [¹²⁵I]apelin-13) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptides (this compound or Apelin-13).

  • Incubation: The reaction is incubated for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) to separate receptor-bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

B. Forskolin-Induced cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit cAMP production via a Gαi-coupled receptor.

  • Cell Culture: Cells stably expressing the APJ receptor (e.g., CHO-K1 cells) are seeded in multi-well plates and grown to confluence.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Cells are then stimulated with a constant concentration of forskolin (an adenylyl cyclase activator) along with varying concentrations of the apelin peptides (this compound or Apelin-13) for 20-30 minutes.

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The results are plotted as a dose-response curve to determine the IC50 value for each peptide.

C. Western Blot for ERK1/2 Phosphorylation

This method quantifies the activation of the MAPK/ERK signaling pathway.

  • Cell Stimulation: Serum-starved cells expressing the APJ receptor are treated with different concentrations of this compound or Apelin-13 for a short duration (e.g., 5-15 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated overnight with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The ratio of p-ERK to total ERK is calculated.

Visualization of Western Blot Workflow

Western_Blot_Workflow node_stim 1. Cell Stimulation (Apelin-13 or this compound) node_lysis 2. Cell Lysis (RIPA Buffer) node_stim->node_lysis node_quant 3. Protein Quantification (BCA Assay) node_lysis->node_quant node_sds 4. SDS-PAGE node_quant->node_sds node_transfer 5. Electrotransfer (PVDF Membrane) node_sds->node_transfer node_block 6. Blocking (5% BSA) node_transfer->node_block node_primary 7. Primary Antibody Incubation (anti-p-ERK) node_block->node_primary node_secondary 8. Secondary Antibody Incubation (HRP-conjugated) node_primary->node_secondary node_detect 9. ECL Detection & Imaging node_secondary->node_detect node_analysis 10. Data Analysis (Normalize to Total ERK) node_detect->node_analysis

A typical workflow for assessing ERK1/2 phosphorylation via Western Blot.

Conclusion

Both this compound and Apelin-13 are critical endogenous agonists of the APJ receptor with overlapping but distinct biological profiles. While they activate similar primary signaling pathways, their potency, receptor trafficking dynamics, and physiological effects can differ significantly.

  • Apelin-13 is generally considered the more potent isoform in many functional assays, particularly in eliciting cardiovascular effects such as vasodilation and cardioprotection.[6][17] Its rapid receptor recycling may favor acute and transient signaling.[10]

  • This compound , while sometimes showing higher binding affinity, often exhibits lower potency in functional assays.[5] Its role in metabolism is particularly complex and may involve pathways independent of canonical APJ signaling.[15] Its tendency to cause prolonged receptor desensitization could lead to more sustained, long-term effects.[10]

The choice between this compound and Apelin-13 for research or therapeutic development should be guided by the specific biological question and desired outcome. The evidence for biased agonism and potentially separate signaling mechanisms warrants further investigation and presents an exciting opportunity for developing pathway-specific APJ receptor agonists with improved therapeutic profiles.

References

Validating the Apelin-36 Knockout Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the multifaceted roles of the apelin signaling system, the Apelin-36 knockout (KO) mouse model is a critical tool. This guide provides an objective comparison of the this compound KO mouse with wild-type (WT) counterparts and the alternative Apelin receptor (APJ) KO model, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Phenotypic Comparison

The following tables summarize the key phenotypic differences observed between Apelin KO mice and control or alternative models. These differences highlight the physiological importance of the apelin peptide.

Table 1: Cardiovascular Phenotype

ParameterWild-Type (WT)Apelin KOAPJ KOCitation
Baseline Cardiac Function
Left Ventricular Fractional Shortening (%)NormalAge-dependent progressive dysfunctionModest reduction[1]
Exercise CapacityNormalReducedReduced[1]
Response to Pressure Overload (Aortic Banding)
Cardiac HypertrophyPresentPresentReduced[1]
Progression to Heart FailureSusceptibleSusceptibleResistant[1]
Response to Myocardial Infarction
MortalityLowerIncreased-[2]
Infarct SizeSmallerLarger-[2]

Table 2: Metabolic Phenotype

ParameterWild-Type (WT)Apelin KOAPJ KOCitation
Insulin SensitivityNormalReduced-[3]
Glucose ToleranceNormalImpaired-[3]
Response to High-Fat DietStandard weight gainIncreased adiposity-[3]

Table 3: Fluid Homeostasis

ParameterWild-Type (WT)Apelin KOAPJ KOCitation
Water Intake (ad libitum)NormalNormalSignificantly less[4][5]
Urine Volume (24h water deprivation)Significantly reducedComparable to WTNo significant change[4][5]
Urine Osmolality (24h water deprivation)Significantly increasedComparable to WTNo significant change[4][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Generation of Apelin Knockout Mice

Apelin KO mice can be generated using CRISPR/Cas9-mediated genome editing or traditional homologous recombination in embryonic stem cells.[1]

CRISPR/Cas9-Mediated Knockout Protocol:

  • Guide RNA (gRNA) Design: Design gRNAs targeting an early exon of the Apln gene to induce a frameshift mutation.

  • Reagent Preparation: Synthesize the selected gRNAs and obtain Cas9 nuclease (mRNA or protein).

  • Zygote Microinjection: Microinject the gRNA and Cas9 into the cytoplasm of fertilized mouse zygotes.

  • Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female mice.

  • Founder Screening: Genotype the resulting pups by PCR and sequencing to identify founders with the desired mutation.

  • Breeding and Colony Establishment: Breed founder mice to establish a stable Apelin KO mouse line.

Cardiac Phenotyping: Echocardiography

Echocardiography is a non-invasive method to assess cardiac function and morphology.[6][7]

  • Anesthesia: Anesthetize the mouse with isoflurane (1-2% in oxygen).

  • Animal Preparation: Shave the chest area and place the mouse in a supine position on a heating pad to maintain body temperature.

  • Image Acquisition: Apply ultrasound gel and use a high-frequency transducer to obtain parasternal long-axis and short-axis views of the heart.

  • M-mode and Doppler Imaging: Acquire M-mode images at the level of the papillary muscles to measure left ventricular dimensions. Use pulsed-wave Doppler to assess blood flow velocities.

  • Data Analysis: Calculate parameters such as left ventricular fractional shortening, ejection fraction, and wall thickness.

Metabolic Phenotyping: Metabolic Cage Analysis

Metabolic cages are used to monitor food and water intake, energy expenditure, and respiratory exchange ratio.[8][9][10]

  • Acclimation: Individually house mice in the metabolic cages for at least 24-48 hours to acclimate before data collection.

  • Data Collection: Continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

  • Food and Water Intake: Measure food and water consumption using automated sensors.

  • Activity Monitoring: Record locomotor activity using infrared beams.

  • Data Normalization: Normalize metabolic data to the body weight or lean mass of the mice.

Mandatory Visualizations

Apelin Signaling Pathway

The apelin receptor (APJ) is a G-protein coupled receptor. Upon binding of apelin, it can activate multiple downstream signaling pathways, including the PI3K/Akt and ERK pathways, which are involved in cell survival, proliferation, and metabolism.[11][12][13]

Apelin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apelin This compound APJ APJ Receptor Apelin->APJ G_protein Gαi/Gq APJ->G_protein PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation ERK->Proliferation Vasodilation Vasodilation eNOS->Vasodilation Metabolism Metabolism mTOR->Metabolism

Caption: this compound signaling cascade.

Experimental Workflow for Validation of this compound Knockout Mouse Model

The validation of a knockout mouse model is a multi-step process that involves genetic confirmation and comprehensive phenotypic analysis.[1]

Validation_Workflow cluster_generation Model Generation cluster_phenotyping Phenotypic Characterization cluster_challenge Challenge Models cluster_comparison Alternative Model Comparison Generate_KO Generate Apelin KO Mice (e.g., CRISPR/Cas9) Genotyping Genotypic Confirmation (PCR & Sequencing) Generate_KO->Genotyping Baseline Baseline Phenotyping (WT vs. KO) Genotyping->Baseline Cardiac Cardiovascular Analysis (Echocardiography, BP) Baseline->Cardiac Metabolic Metabolic Analysis (Metabolic Cages, GTT, ITT) Baseline->Metabolic Behavioral Behavioral Analysis Baseline->Behavioral Pressure_Overload Pressure Overload (Aortic Banding) Baseline->Pressure_Overload MI Myocardial Infarction Baseline->MI HFD High-Fat Diet Baseline->HFD APJ_KO Compare with APJ KO Mice Baseline->APJ_KO

Caption: Validation workflow for this compound KO mice.

References

Cross-Validation of Apelin-36 Quantification: A Comparative Guide to ELISA and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Apelin-36, a crucial peptide hormone in cardiovascular and metabolic regulation, is paramount. The two most common analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most appropriate method for your research needs.

The choice between immunoassay and mass spectrometry for this compound quantification is not trivial, with significant discrepancies reported between the two methods. While ELISAs are widely available and offer high throughput, their specificity can be a concern. Conversely, LC-MS/MS provides high specificity and the ability to measure multiple apelin isoforms simultaneously, but it is a more complex and resource-intensive technique.

Performance Comparison: this compound ELISA vs. LC-MS/MS

One study that developed a sensitive LC-MS/MS method for various apelin peptides, including this compound, found that their assay had a lower limit of detection ranging from 10 to 50 pg/mL. When they analyzed ten healthy donor plasma samples, a standard immunoassay reported apelin concentrations between 208 and 466 pg/mL. In stark contrast, their highly sensitive LC-MS/MS method failed to detect any of the five expected circulating forms of apelin, including this compound, in the same samples.[1] This suggests a significant overestimation of apelin levels by the immunoassay, potentially due to cross-reactivity with other plasma components or different apelin isoforms.

Another investigation developing a UPLC-MS/MS method for apelin isoforms compared their results to a commercial competitive ELISA for apelin-12. They observed that the ELISA showed variable responses to different apelin peptides, indicating a lack of specificity.[2] While this was not an this compound ELISA, it underscores the potential for cross-reactivity in apelin immunoassays. The same study was able to detect this compound in 40% of human plasma samples, although none had a signal-to-noise ratio greater than 10, indicating concentrations are often near the lower limit of quantification of their advanced mass spectrometry method.[2]

The following tables summarize the general performance characteristics of commercially available this compound ELISA kits and published data for LC-MS/MS methods.

Table 1: Typical Performance Characteristics of Commercial this compound ELISA Kits

ParameterTypical Performance
Assay Type Competitive ELISA
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Detection Range 7.41-600 pg/mL to 46.875-3000 pg/mL[3][4][5]
Sensitivity (LOD) 2.52 pg/mL to 28.125 pg/mL[3][4]
Intra-assay Precision < 10% CV[5]
Inter-assay Precision < 15% CV[5]
Reported Recovery 85% - 115%[5]

Table 2: Performance Characteristics of a Published this compound LC-MS/MS Method

ParameterPublished Performance
Method Ultra-High-Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC-MS/MS)[2]
Linearity Range 0.5 to 50 nM
Limit of Detection (LOD) Not explicitly stated for this compound, but in the picomolar range for other isoforms[2]
Limit of Quantitation (LOQ) Not explicitly stated for this compound[2]
Sample Volume 250 µL plasma[2]
Precision < 20% CV[2]

Experimental Methodologies

This compound ELISA Protocol (General Competitive ELISA Principle)

The majority of commercially available this compound ELISA kits operate on the principle of competitive inhibition.[4][6][7]

  • Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific to this compound.[4]

  • Competitive Reaction: Standards and samples containing unknown amounts of this compound are added to the wells, along with a fixed amount of biotin-labeled this compound. During incubation, the unlabeled this compound from the sample and the biotin-labeled this compound compete for binding to the pre-coated antibody.

  • Washing: The plate is washed to remove any unbound substances.

  • Enzyme Conjugation: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and binds to the biotinylated this compound that is bound to the antibody.

  • Second Washing: Another wash step removes unbound HRP conjugate.

  • Substrate Addition: A TMB substrate solution is added to the wells. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of this compound in the original sample.

  • Stopping the Reaction: A stop solution is added to terminate the enzyme-substrate reaction.

  • Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (typically 450 nm).

  • Calculation: The concentration of this compound in the samples is determined by comparing their OD values to a standard curve generated from the standards of known concentrations.

This compound LC-MS/MS Protocol (Example from Published Literature)

The following protocol is a summary of a published method for the quantification of apelin isoforms, including this compound, in human plasma.[2]

  • Sample Preparation:

    • Thaw 250 µL of plasma at 4°C.

    • Dilute the plasma in 1 mL of 4% phosphoric acid containing a stable isotope-labeled internal standard. This step inactivates plasma proteases and frees peptides from binding proteins.[2]

  • Solid Phase Extraction (SPE):

    • Condition a weak-cation exchange (WCX) SPE plate.

    • Load the acidified plasma sample onto the SPE plate.

    • Wash the plate to remove interfering substances.

    • Elute the apelin peptides using an appropriate elution buffer (e.g., a mixture of acetonitrile, water, and acetic acid followed by a mixture of methanol, water, and formic acid).[2]

  • Drying and Reconstitution:

    • Dry the eluent under nitrogen.

    • Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., water with 10% methanol and 0.5% acetic acid).[2]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.

    • Separate the apelin isoforms on a C18 column using a gradient of mobile phases (e.g., water with 0.5% acetic acid and methanol with 0.5% acetic acid).[2]

    • Ionize the peptides using electrospray ionization (ESI).

    • Detect and quantify the peptides using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic fragment ions.

Apelin Signaling and Measurement Workflow

The following diagrams illustrate the general signaling pathway of apelin and the experimental workflow for the cross-validation of ELISA and mass spectrometry methods.

Apelin Signaling Pathway Apelin36 This compound APJ APJ Receptor (GPCR) Apelin36->APJ Binds G_protein G Protein APJ->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Initiates

A simplified diagram of the this compound signaling cascade.

Cross-Validation Workflow: this compound ELISA vs. Mass Spectrometry cluster_sample Sample Collection & Processing cluster_elisa ELISA Method cluster_ms Mass Spectrometry Method cluster_analysis Data Analysis Plasma Plasma Sample Aliquots Create Aliquots Plasma->Aliquots ELISA_Assay This compound ELISA Aliquots->ELISA_Assay SPE Solid Phase Extraction Aliquots->SPE ELISA_Data OD Measurement ELISA_Assay->ELISA_Data ELISA_Conc Concentration (pg/mL) ELISA_Data->ELISA_Conc Comparison Quantitative Comparison (e.g., Correlation, Bland-Altman) ELISA_Conc->Comparison LCMS LC-MS/MS Analysis SPE->LCMS MS_Data Peak Area Measurement LCMS->MS_Data MS_Conc Concentration (pg/mL) MS_Data->MS_Conc MS_Conc->Comparison

Experimental workflow for the comparative analysis of this compound.

References

Apelin-36 vs. Elabela: A Comparative Guide to Signaling at the APJ Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1][2] This receptor is endogenously activated by two distinct peptide families: the apelin peptides and the more recently discovered Elabela (ELA)/Toddler.[1][3] While both Apelin-36 and Elabela signal through the same receptor, a growing body of evidence reveals nuanced differences in their binding, signaling profiles, and physiological outcomes. Understanding these distinctions is paramount for the rational design of novel therapeutics targeting the apelinergic system.

This guide provides an objective comparison of this compound and Elabela signaling at the APJ receptor, supported by experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways.

At a Glance: Key Differences in Signaling

FeatureThis compoundElabela
Primary Signaling Bias Gαi-biasedβ-arrestin-biased (isoform-dependent)
G Protein Activation Potent activator of GαiActivates Gαi
β-Arrestin Recruitment Induces β-arrestin recruitmentPotently induces β-arrestin recruitment, often more so than apelin isoforms.[4][5]
Receptor Internalization Induces receptor internalizationInduces receptor internalization
Physiological Roles Cardiovascular regulation, fluid homeostasis, metabolismCrucial for embryonic development, particularly heart formation, and cardiovascular regulation in adults.[6][7]

Quantitative Comparison of Signaling Parameters

The following tables summarize the quantitative data from in vitro studies, providing a direct comparison of the binding affinities and functional potencies of this compound and various Elabela isoforms at the human APJ receptor.

Table 1: Ligand Binding Affinities at the APJ Receptor

LigandKi (nM)IC50 (nM)Reference
This compound1.7351.9[8]
Elabela-321.343-[8]
Elabela-214.364-[8]

Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Potency in G Protein-Dependent Signaling Pathways

LigandcAMP Inhibition (IC50, nM)Ca2+ Mobilization (EC50, nM)ERK1/2 Phosphorylation (EC50, nM)Reference
This compound13.651.231.96[8]
Elabela-3225.71.782.19[8]
Elabela-2125.761.556.68[8]

IC50 and EC50 (half maximal effective concentration) values represent the concentration of a ligand that gives half-maximal response. Lower values indicate higher potency.

Table 3: Functional Potency in β-Arrestin-Dependent Signaling Pathways

Ligandβ-Arrestin 1 Recruitment (EC50, nM)β-Arrestin 2 Recruitment (EC50, nM)Reference
This compound94.01195.9[8]
Elabela-3221.8813.24[8]
Elabela-2165.6166.83[8]

Signaling Pathways and Biased Agonism

This compound and Elabela activate distinct downstream signaling cascades upon binding to the APJ receptor. These differences in signaling are attributed to the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent).[9]

This compound is generally considered a Gαi-biased agonist, potently inhibiting cAMP production and stimulating G protein-mediated downstream effects.[8] In contrast, Elabela, particularly the Elabela-32 isoform, demonstrates a bias towards the β-arrestin pathway, showing higher potency for β-arrestin recruitment compared to this compound.[8][10] This differential signaling may underlie their distinct physiological roles.

APJ_Signaling_Pathways Apelin36 This compound APJ APJ Apelin36->APJ Binds Elabela Elabela Elabela->APJ Binds Gai Gαi/o APJ->Gai Activates PLC PLC APJ->PLC Activates B_Arrestin β-Arrestin APJ->B_Arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits ERK_G ERK1/2 Activation Gai->ERK_G cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Ca²⁺ IP3->Ca2 Internalization Receptor Internalization B_Arrestin->Internalization ERK_B ERK1/2 Activation B_Arrestin->ERK_B

Figure 1: this compound and Elabela signaling pathways at the APJ receptor.

Experimental Workflows

The characterization of this compound and Elabela signaling relies on a suite of in vitro assays. Below is a generalized workflow for a common assay used to determine β-arrestin recruitment.

Beta_Arrestin_Workflow cluster_setup Assay Setup cluster_treatment Ligand Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture cells expressing APJ and β-arrestin fusion proteins Plating 2. Seed cells into microplate Cell_Culture->Plating Incubation1 3. Incubate overnight Plating->Incubation1 Ligand_Prep 4. Prepare serial dilutions of this compound or Elabela Incubation1->Ligand_Prep Ligand_Add 5. Add ligands to cells Ligand_Prep->Ligand_Add Incubation2 6. Incubate for specified time Ligand_Add->Incubation2 Substrate_Add 7. Add detection substrate Incubation2->Substrate_Add Incubation3 8. Incubate to develop signal Substrate_Add->Incubation3 Readout 9. Measure luminescence Incubation3->Readout Analysis 10. Analyze data and determine EC50 values Readout->Analysis

Figure 2: Generalized workflow for a β-arrestin recruitment assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used to compare this compound and Elabela signaling.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity of unlabeled ligands (this compound, Elabela) by measuring their ability to compete with a radiolabeled ligand for binding to the APJ receptor.[11][12]

Materials:

  • HEK293 cells stably expressing the human APJ receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand (e.g., [125I]-Apelin-13)

  • Unlabeled competitor ligands (this compound, Elabela isoforms)

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest cultured HEK293-APJ cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).

      • 50 µL of assay buffer containing the radioligand at a fixed concentration (typically near its Kd value).

      • 50 µL of assay buffer containing increasing concentrations of the unlabeled competitor ligand (this compound or Elabela). For total binding, add buffer only. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM Apelin-13).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin, and is a functional readout for Gαi activation.[7][13]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human APJ receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • Forskolin

  • This compound or Elabela

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Plating:

    • Seed the cells into a 96- or 384-well plate at a predetermined density and incubate overnight.

  • Ligand Stimulation:

    • Remove the culture medium and replace it with stimulation buffer.

    • Pre-incubate the cells with increasing concentrations of the test ligand (this compound or Elabela) for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit protocol. This typically involves the addition of detection reagents and an incubation period.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the amount of cAMP produced in each well.

    • Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gαq-mediated signaling. Although APJ primarily couples to Gαi, it can also couple to Gαq or be studied in cells co-expressing a promiscuous G protein like Gα16.[14][15]

Materials:

  • HEK293 cells expressing the human APJ receptor (and potentially a promiscuous G protein)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound or Elabela

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed cells into a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 45-60 minutes).

  • Ligand Addition and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of the test ligand (this compound or Elabela) at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after ligand addition.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Plot the change in fluorescence against the log concentration of the ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and β-arrestin-mediated signaling. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation.[16][17]

Materials:

  • PathHunter® cell line co-expressing the APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag

  • Cell Plating Reagent (provided with the cell line)

  • This compound or Elabela

  • PathHunter® Detection Kit

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Thaw and resuspend the PathHunter® cells in the provided Cell Plating Reagent.

    • Dispense the cell suspension into the wells of the 384-well plate.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Ligand Addition:

    • Prepare serial dilutions of the test ligand (this compound or Elabela).

    • Add a small volume of the diluted ligand to the wells containing the cells.

    • Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Analysis:

    • Measure the chemiluminescent signal using a luminometer.

    • Subtract the background signal (from wells with no agonist).

    • Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

A Comparative Guide to the Functional Differences Between Human and Mouse Apelin-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between human and mouse Apelin-36, the long-form isoform of the endogenous ligand for the APJ receptor. Understanding these species-specific distinctions is crucial for translating preclinical findings in murine models to human physiology and for the development of novel therapeutic agents targeting the apelin system.

Amino Acid Sequence Comparison

Human and mouse this compound share a high degree of sequence homology, particularly in the C-terminal region, which is critical for receptor binding and activation. However, several amino acid differences exist in the N-terminal region, which may influence peptide stability, conformation, and interaction with the receptor, potentially leading to functional divergence.

Table 1: Amino Acid Sequence Alignment of Human and Mouse this compound

SpeciesAmino Acid Sequence
HumanLVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF
MouseLVKPRTSRTGPGAWQGGRRKFRRQRPRLSHKGPMPF

Differences are highlighted in the N-terminal region.

Receptor Binding Affinity and Functional Potency

Both human and mouse this compound are potent agonists of their respective APJ receptors. However, direct comparative studies testing both peptides on both receptors are limited. The available data, primarily from studies on human or rodent (rat/mouse) systems, suggest subtle differences in binding affinity and functional potency.

Table 2: In Vitro Receptor Binding Affinity and Functional Potency of this compound

LigandReceptorAssayCell LineValueReference
Human this compoundHuman APJCompetition Binding (pIC50)HEK2938.61
Human this compoundHuman APJAPJ Activation (EC50)U2OS0.102 nM[1]
Human this compoundHuman APJcAMP Inhibition (pD2)CHO-K19.04[2]
Human this compoundHuman APJβ-arrestin Recruitment (pD2)CHO-K19.17[2]
Mouse/Rat this compoundRat APJCompetition Binding (IC50)-5.4 nM[3]
Mouse/Rat this compoundRat APJcAMP Inhibition (EC50)-0.52 nM[3]

Note: Direct comparison is challenging due to variations in experimental systems (e.g., cell lines, assay conditions).

Signaling Pathways

This compound, upon binding to the APJ receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase via Gαi, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, this compound can signal through G protein-independent pathways, such as β-arrestin recruitment, and can activate other pathways like the ERK/MAPK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and survival. While the general signaling mechanisms are conserved between humans and mice, the subtle differences in the peptide sequences and potentially in the receptor structures could lead to biased agonism, where one pathway is preferentially activated over another.

cluster_human Human this compound Signaling cluster_mouse Mouse this compound Signaling h_apelin36 Human this compound h_apj Human APJ Receptor h_apelin36->h_apj h_gi Gαi h_apj->h_gi h_erk ERK/MAPK Pathway h_apj->h_erk h_pi3k PI3K/Akt Pathway h_apj->h_pi3k h_barrestin β-arrestin h_apj->h_barrestin h_ac Adenylyl Cyclase h_gi->h_ac h_camp ↓ cAMP h_ac->h_camp m_apelin36 Mouse this compound m_apj Mouse APJ Receptor m_apelin36->m_apj m_gi Gαi m_apj->m_gi m_erk ERK/MAPK Pathway m_apj->m_erk m_pi3k PI3K/Akt Pathway m_apj->m_pi3k m_barrestin β-arrestin m_apj->m_barrestin m_ac Adenylyl Cyclase m_gi->m_ac m_camp ↓ cAMP m_ac->m_camp

This compound Signaling Pathways in Humans and Mice.

Physiological Effects

This compound exerts a wide range of physiological effects, primarily in the cardiovascular and metabolic systems. While the qualitative effects are largely conserved between mice and humans, quantitative differences in potency and efficacy may exist.

Table 3: Comparison of In Vivo Physiological Effects of this compound

Physiological EffectHumanMouse
Cardiovascular
- Blood PressureLowers mean arterial pressure.[1]Lowers blood pressure.
- Cardiac ContractilityIncreases cardiac contractility.Potent positive inotropic agent.
- VasodilationCauses peripheral and coronary vasodilation.Induces vasodilation.
Metabolic
- Glucose HomeostasisImproves glucose tolerance in diet-induced obese mice (human this compound used in the study).[1][4][5]Improves glucose tolerance and lowers blood glucose in diet-induced obese mice.[1][4][5]
- Body WeightReduces body weight gain in diet-induced obese mice (human this compound used in the study).[1][4][5]Reduces body weight gain in diet-induced obese mice.[1][4][5]
Neuroprotection Reduces infarct volume in a mouse model of ischemic stroke.[6]

Note: Many in vivo studies in mice have utilized human this compound, highlighting the cross-species activity but also underscoring the need for direct comparative studies with mouse this compound.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of unlabeled this compound to the APJ receptor by measuring its ability to compete with a radiolabeled ligand.

prep Prepare cell membranes expressing APJ receptor incubate Incubate membranes with radiolabeled apelin and varying concentrations of unlabeled this compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity on filters using a gamma counter separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze seed Seed APJ-expressing cells in a multi-well plate treat Treat cells with varying concentrations of this compound seed->treat stimulate Stimulate with forskolin to induce cAMP production treat->stimulate lyse Lyse cells and measure intracellular cAMP levels stimulate->lyse analyze Analyze data to determine EC50 values lyse->analyze

References

A Comparative Guide to the Potency of Apelin-36 and Synthetic APJ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases.[1] Its endogenous ligand, apelin, exists in several isoforms, with Apelin-36 being a key peptide.[2][3][4][5] In the quest for more stable and potent therapeutics, a variety of synthetic APJ agonists have been developed. This guide provides an objective comparison of the potency of this compound with several of these synthetic alternatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Agonist Potency

The potency of this compound and various synthetic APJ agonists has been evaluated using a range of in vitro assays. The following table summarizes the half-maximal effective concentration (EC50) and binding affinity (Ki or Kd) values reported in the literature. Lower values indicate higher potency or affinity.

AgonistAssay TypeSpecies/Cell LinePotency (EC50/pD2/logEC50)Binding Affinity (Ki/Kd/pIC50)Reference
This compound (human) APJ Activation-EC50: 2.03 x 10⁻¹¹ M-[6]
APJ ActivationHEK293EC50: 20 nMpIC50: 8.61[2][3][4][5]
β-arrestin-pD2: 9.17-[7]
Apelin-13 APJ ActivationAPJ stable cell lineEC50: 1.40 x 10⁻¹⁰ M-[6]
APJ Activation-EC50: 0.37 nM-[2]
(Pyr1)apelin-13 cAMP InhibitionHEK293logEC50: -9.93-[8][9]
GTPγS Binding-logEC50: -8.10-[8][9]
β-arrestin Recruitment-logEC50: -8.96-[8][9]
Receptor InternalizationU2OS-hAPJlogEC50: -7.80-[8]
Azelaprag APJ Activation-EC50: 0.32 nMKd: 51.4 nM[2][10]
BMS-986224 ---Kd: 0.3 nmol/L[11]
AM-8123 cAMP Inhibition-logEC50: -9.44-[8][9]
GTPγS Binding-logEC50: -8.95-[8][9]
β-arrestin Recruitment-logEC50: -9.45-[8][9]
Receptor InternalizationU2OS-hAPJlogEC50: -9.4-[8]
AMG 986 cAMP Inhibition-logEC50: -9.64-[8][9]
GTPγS Binding-logEC50: -9.54-[8][9]
β-arrestin Recruitment-logEC50: -9.61-[8][9]
Receptor InternalizationU2OS-hAPJlogEC50: -9.59-[8]
Compound 14a cAMP AssayHEK293-hAPJEC50: 0.027 nM-[12]
Pyrazole Agonist 9 Calcium Mobilization-EC50: 0.800 µMKi: 1.3 µM[13]
Pyrazole Agonist 36 Calcium Mobilization-EC50: 0.049 µM-[13]
This compound(L28A) APJ Activation-EC50: 1.90 x 10⁻⁸ M-[6]
cAMP Inhibition---[7]
β-arrestin Recruitment---[7]
This compound-[L28C(30kDa-PEG)] APJ Activation-EC50: 3.05 x 10⁻⁶ M-[6]
cAMP Inhibition---[7]
β-arrestin Recruitment---[7]

Signaling Pathways and Experimental Workflows

The activation of the APJ receptor by apelin or synthetic agonists triggers a cascade of intracellular signaling events. These pathways are crucial for the diverse physiological effects mediated by this system. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing agonist potency.

APJ_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular APJ APJ Receptor G_protein Gαi / Gαq / Gα13 APJ->G_protein Activation beta_arrestin β-arrestin APJ->beta_arrestin Recruitment Agonist This compound or Synthetic Agonist Agonist->APJ Binding PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates MAPK MAPK/ERK Pathway G_protein->MAPK Activates IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Decreases Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Vasodilation Vasodilation NO->Vasodilation Proliferation Cell Proliferation Angiogenesis MAPK->Proliferation Internalization Receptor Internalization beta_arrestin->Internalization Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: APJ Receptor Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_functional_types Cell_Culture Cell Culture (e.g., HEK293 expressing APJ) Binding_Assay Radioligand Binding Assay (Determine Ki/Kd) Cell_Culture->Binding_Assay Functional_Assay Functional Assays (Determine EC50) Cell_Culture->Functional_Assay Compound_Prep Compound Preparation (this compound & Synthetic Agonists) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Data_Analysis Data Analysis (Dose-Response Curves, EC50/Ki Calculation) Binding_Assay->Data_Analysis cAMP_Assay cAMP Inhibition Assay Functional_Assay->cAMP_Assay beta_arrestin_Assay β-arrestin Recruitment Assay Functional_Assay->beta_arrestin_Assay Ca_Assay Calcium Mobilization Assay Functional_Assay->Ca_Assay cAMP_Assay->Data_Analysis beta_arrestin_Assay->Data_Analysis Ca_Assay->Data_Analysis Comparison Potency Comparison Data_Analysis->Comparison

Caption: Experimental Workflow for Potency Assessment.

Detailed Experimental Protocols

Accurate comparison of agonist potency requires standardized experimental procedures. Below are detailed methodologies for key assays cited in this guide.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor.

  • Cell Preparation: Membranes are prepared from cells stably expressing the human APJ receptor (e.g., HEK293 cells).[11]

  • Radioligand: A radiolabeled form of an apelin peptide, such as [³H]Apelin-13 or [¹²⁵I]-apelin-13, is used.[11][13]

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or synthetic agonist).

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of Gαi-coupled receptors like APJ.

  • Cell Culture: HEK293 cells stably expressing the human APJ receptor are commonly used.[12]

  • Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are stimulated with forskolin to increase intracellular cAMP levels.

    • Varying concentrations of the test agonist are added to the cells.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).[10]

  • Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the agonist concentration. The EC50 value is determined from this curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and internalization.

  • Assay Principle: This assay often utilizes technologies like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., PathHunter assay).[8][11]

  • Procedure (PathHunter as an example):

    • A cell line is engineered to express the APJ receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.

    • Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and forming an active enzyme.

    • A substrate is added, and the resulting chemiluminescent signal is measured.

  • Data Analysis: A dose-response curve is constructed by plotting the luminescent signal against the agonist concentration to determine the EC50 value.[8]

Discussion and Conclusion

The data presented in this guide highlight the significant progress made in the development of synthetic APJ agonists with potencies that are comparable to, and in some cases exceed, that of the endogenous ligand this compound. For instance, synthetic agonists like Azelaprag, BMS-986224, AM-8123, and AMG 986 demonstrate nanomolar or even sub-nanomolar potency in various functional assays.[2][8][9][11]

It is important to note that potency is not the sole determinant of a drug's therapeutic potential. Other factors such as selectivity, pharmacokinetic properties (e.g., half-life), and potential for biased agonism (preferential activation of certain downstream signaling pathways) are also critical considerations.[7] For example, some modified apelin peptides like this compound(L28A) and PEGylated versions have been shown to exhibit biased signaling, which could be leveraged to develop therapeutics with more specific effects and fewer side effects.[6][7][14]

This comparative guide serves as a valuable resource for researchers in the field, providing a structured overview of the relative potencies of this compound and a selection of synthetic APJ agonists. The detailed experimental protocols offer a foundation for reproducible and comparable in vitro studies, which are essential for the continued development of novel and effective APJ-targeted therapies.

References

Differential Receptor Internalization by Apelin-36 and Apelin-13: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The apelin receptor (APJ), a G protein-coupled receptor, is a key regulator of cardiovascular function and fluid homeostasis. Its endogenous ligands, primarily Apelin-36 and Apelin-13, despite binding to the same receptor, elicit distinct downstream signaling and physiological effects. A critical determinant of these differences lies in the differential internalization and intracellular trafficking of the APJ receptor upon binding to these two isoforms. This guide provides an objective comparison of the differential receptor internalization by this compound and Apelin-13, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the interaction of this compound and Apelin-13 with the APJ receptor. These values are compiled from various studies and experimental conditions.

Table 1: Binding Affinities and Functional Potencies

ParameterThis compoundApelin-13Notes
Binding Affinity (Ki) ~1.735 nM~8.336 nMCompetitive binding assays show this compound has a slightly higher binding affinity for the APJ receptor compared to Apelin-13.
cAMP Inhibition (IC50) logIC50: -7.865 ± 0.346logIC50: -7.817 ± 0.363Both peptides effectively inhibit forskolin-induced cAMP production, indicating Gαi protein coupling. Their potencies in this pathway are comparable.[1]
β-arrestin Recruitment (EC50) logEC50: -7.027 ± 0.087logEC50: -6.369 ± 0.086This compound is more potent in recruiting β-arrestin compared to Apelin-13, as indicated by the lower EC50 value.[1]

Table 2: APJ Receptor Internalization Kinetics

ParameterThis compoundApelin-13Notes
Internalization Rate Slower, sustained internalizationRapid internalizationApelin-13 induces a faster rate of receptor internalization compared to this compound.
Receptor Fate Lysosomal degradationRapid recycling to the plasma membraneThe APJ receptor is targeted for degradation after this compound binding, while it is efficiently recycled back to the cell surface after Apelin-13 stimulation.[2][3]
Duration of Internalization Prolonged (receptor retained intracellularly for up to 120 minutes)Transient (internalized receptor cleared from the cytoplasm within 60 minutes)Studies have shown that after stimulation with this compound, the APJ receptor remains within the cell for a longer duration compared to the transient internalization induced by Apelin-13.[2]

Signaling Pathways and Internalization Mechanisms

The differential trafficking of the APJ receptor is primarily governed by its interaction with β-arrestin.

  • This compound: Upon binding, this compound induces a conformational change in the APJ receptor that promotes a stable association with β-arrestin. This stable complex is then internalized and trafficked via the endosomal-lysosomal pathway, facilitated by Rab7, leading to the degradation of the receptor. This results in a persistent desensitization of the receptor.[3][4]

  • Apelin-13: In contrast, Apelin-13 binding leads to a transient interaction with β-arrestin. Following internalization, β-arrestin rapidly dissociates from the receptor. The receptor is then sorted into a recycling pathway, mediated by Rab4, and is quickly returned to the plasma membrane.[3] This allows for rapid resensitization of the cell to subsequent stimulation.

cluster_apelin36 This compound Pathway cluster_apelin13 Apelin-13 Pathway Apelin36 This compound APJ_36 APJ Receptor Apelin36->APJ_36 Binds Arrestin_36 β-arrestin (stable complex) APJ_36->Arrestin_36 Recruits Endosome_36 Early Endosome Arrestin_36->Endosome_36 Internalization Rab7 Rab7 Endosome_36->Rab7 Lysosome Lysosome (Degradation) Rab7->Lysosome Trafficking Apelin13 Apelin-13 APJ_13 APJ Receptor Apelin13->APJ_13 Binds Arrestin_13 β-arrestin (transient complex) APJ_13->Arrestin_13 Recruits Endosome_13 Early Endosome Arrestin_13->Endosome_13 Internalization & Dissociation Rab4 Rab4 Endosome_13->Rab4 Recycling Recycling to Plasma Membrane Rab4->Recycling Trafficking

Caption: Differential internalization pathways of the APJ receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the differential internalization of the APJ receptor by this compound and Apelin-13.

Immunofluorescence Microscopy for APJ Internalization

This method allows for the direct visualization of receptor localization at the plasma membrane versus intracellular compartments.

Experimental Workflow:

A 1. Cell Seeding Seed cells expressing tagged-APJ onto coverslips. B 2. Ligand Stimulation Treat cells with this compound or Apelin-13 for desired times. A->B C 3. Fixation Fix cells with 4% paraformaldehyde. B->C D 4. Permeabilization Permeabilize cells with 0.1% Triton X-100 (optional, for total receptor). C->D E 5. Blocking Block with 5% BSA to prevent non-specific antibody binding. D->E F 6. Primary Antibody Incubation Incubate with anti-tag primary antibody. E->F G 7. Secondary Antibody Incubation Incubate with fluorophore-conjugated secondary antibody. F->G H 8. Mounting and Imaging Mount coverslips and visualize using a confocal microscope. G->H

Caption: Workflow for immunofluorescence analysis of APJ internalization.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture human embryonic kidney (HEK293) cells stably or transiently expressing N-terminally HA- or FLAG-tagged APJ receptor.

    • Seed cells onto sterile glass coverslips in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Ligand Treatment:

    • Serum-starve the cells for 2-4 hours prior to the experiment.

    • Treat the cells with the desired concentration of this compound or Apelin-13 (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C. A vehicle control (e.g., PBS) should be included.

  • Fixation and Permeabilization:

    • Wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • For visualizing only surface receptors, proceed to the blocking step. For total receptor visualization (surface and intracellular), permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature, followed by three washes with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Image the cells using a confocal microscope. Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.

Flow Cytometry for Quantifying Surface APJ

This technique provides a quantitative measure of the amount of receptor remaining on the cell surface after ligand stimulation.

Experimental Workflow:

A 1. Cell Culture Grow cells expressing tagged-APJ in suspension or adherent culture. B 2. Ligand Stimulation Incubate cells with this compound or Apelin-13 for desired times at 37°C. A->B C 3. Staining Stain non-permeabilized cells with a fluorophore-conjugated primary antibody against the tag. B->C D 4. Flow Cytometry Analysis Analyze the fluorescence intensity of the cell population. C->D E 5. Data Interpretation A decrease in mean fluorescence intensity indicates receptor internalization. D->E

Caption: Flow cytometry workflow for APJ internalization assay.

Detailed Protocol:

  • Cell Preparation:

    • Use cells stably expressing N-terminally tagged APJ.

    • Harvest adherent cells using a non-enzymatic cell dissociation buffer to preserve surface epitopes.

    • Wash the cells with ice-cold PBS containing 1% BSA (FACS buffer).

  • Ligand Treatment:

    • Resuspend the cells in serum-free media.

    • Add this compound or Apelin-13 at the desired concentration and incubate at 37°C for the specified time points. Include a non-treated control kept at 4°C to represent 100% surface expression.

  • Staining:

    • Stop the internalization by placing the cells on ice and washing with ice-cold FACS buffer.

    • Incubate the cells with a fluorophore-conjugated primary antibody (e.g., FITC- or PE-conjugated anti-FLAG antibody) in FACS buffer for 30-60 minutes on ice, protected from light.

    • Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.

  • Flow Cytometry:

    • Resuspend the cells in FACS buffer.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • The mean fluorescence intensity (MFI) of the cell population is proportional to the number of surface receptors.

  • Data Analysis:

    • Calculate the percentage of remaining surface receptors for each condition relative to the non-treated control at 4°C.

    • Plot the percentage of surface receptors against time or ligand concentration.

Whole-Cell ELISA for Surface Receptor Quantification

This plate-based assay offers a high-throughput method to quantify the loss of surface receptors upon ligand stimulation.

Experimental Workflow:

A 1. Cell Seeding Plate cells expressing tagged-APJ in a 96-well plate. B 2. Ligand Stimulation Treat cells with this compound or Apelin-13. A->B C 3. Primary Antibody Incubation Incubate non-permeabilized, fixed cells with an anti-tag primary antibody. B->C D 4. Secondary Antibody Incubation Incubate with an HRP-conjugated secondary antibody. C->D E 5. Substrate Addition and Reading Add HRP substrate and measure absorbance. D->E

Caption: Whole-cell ELISA workflow for APJ internalization.

Detailed Protocol:

  • Cell Seeding:

    • Coat a 96-well plate with poly-D-lysine.

    • Seed cells expressing N-terminally tagged APJ at a density to achieve a confluent monolayer.

    • Incubate for 24-48 hours.

  • Ligand Treatment:

    • Serum-starve the cells for 2-4 hours.

    • Treat with this compound or Apelin-13 for the desired time and concentration at 37°C.

  • Fixation and Staining:

    • Wash the cells with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against the epitope tag for 1-2 hours.

    • Wash three times with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash three times with PBS.

  • Detection:

    • Add an HRP substrate (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 1M H2SO4).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of surface receptors.

    • Normalize the data to the untreated control to determine the percentage of internalization.

Conclusion

The differential internalization of the APJ receptor by this compound and Apelin-13 is a clear example of biased agonism, where different ligands acting on the same receptor can trigger distinct intracellular events. This compound promotes a stable interaction with β-arrestin, leading to receptor degradation and long-term desensitization. In contrast, Apelin-13 induces a transient association with β-arrestin, resulting in rapid receptor recycling and resensitization. These differences in receptor trafficking likely contribute to the distinct physiological roles of these two apelin isoforms and are a critical consideration for the development of therapeutic agents targeting the apelin system. The experimental protocols provided herein offer robust methods for investigating these phenomena in a laboratory setting.

References

A Head-to-Head Comparison of Commercial Apelin-36 Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the multifaceted roles of Apelin-36, selecting a reliable antibody is a critical first step. This guide provides an objective comparison of commercially available this compound antibodies, supported by experimental data summarized from manufacturer datasheets. We delve into key performance indicators for common applications such as ELISA, Western Blot (WB), and Immunohistochemistry (IHC), offering detailed experimental protocols to aid in your research.

This compound: A Key Player in Physiology and Disease

This compound is a 36-amino acid peptide derived from the C-terminus of the pre-proprotein apelin. It is an endogenous ligand for the G protein-coupled receptor APJ. The Apelin/APJ signaling system is implicated in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. Its dysregulation has been linked to various pathologies, making it a focal point for therapeutic development.

The Apelin/APJ Signaling Cascade

The binding of this compound to its receptor, APJ, triggers a cascade of intracellular signaling events. This signaling is primarily mediated through the Gαi and Gαq subunits of the G protein complex. Activation of these pathways leads to downstream effects that regulate cellular processes. The complexity of this pathway underscores the need for specific and well-validated antibodies to accurately study its function.

Apelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound APJ APJ Receptor This compound->APJ G_protein Gαi / Gαq APJ->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Physiological_Effects Physiological Effects (e.g., Vasodilation, Angiogenesis) NO->Physiological_Effects MAPK_Pathway MAPK Pathway ERK->MAPK_Pathway MAPK_Pathway->Physiological_Effects

Caption: this compound signaling pathway overview.

Commercial Antibody Performance Comparison

The following tables summarize the specifications and performance data of commercially available this compound antibodies and ELISA kits from various suppliers. This information is compiled from publicly available datasheets and should be used as a guide for initial selection. Independent validation in your specific experimental context is always recommended.

This compound Antibodies for Western Blot (WB) and Immunohistochemistry (IHC)
VendorCatalog NumberHostClonalityApplicationsReactivityRecommended Dilution
Abcam ab230536RabbitPolyclonalWB, IHC-PHumanWB: 1/1000, IHC-P: 1/100
Thermo Fisher Scientific PA5-114278RabbitPolyclonalWB, IHC, ELISAHuman, Mouse, RatWB: 1:500-1:3000, IHC: 1:100-1:1000
Antibodies-Online ABIN3187705RabbitPolyclonalWB, ELISA, IHC-PHuman, Mouse, RatWB: 1:500-1:2000, IHC-P: 1:100-1:300
This compound ELISA Kits
VendorCatalog NumberAssay TypeSample TypeDetection RangeSensitivity
MyBioSource MBS705428CompetitiveSerum, Plasma, Tissue Homogenates, Cell Lysates22.86 - 400 pg/mL14.29 pg/mL
Assay Genie HUEB1996SandwichSerum, Plasma, Cell Culture SupernatantsNot SpecifiedNot Specified
Thermo Fisher Scientific EHEL-APLN36CompetitiveSerum, Plasma, and other biological fluidsNot SpecifiedNot Specified

Detailed Experimental Protocols

To ensure reproducibility and optimal performance, it is crucial to follow a well-defined experimental protocol. Below are generalized yet detailed methodologies for key applications based on common recommendations from antibody suppliers.

Western Blot (WB) Protocol

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Lysate_Prep Cell/Tissue Lysate Preparation Protein_Quant Protein Quantification (e.g., BCA Assay) Lysate_Prep->Protein_Quant Denaturation Sample Denaturation (Laemmli Buffer, 95°C) Protein_Quant->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (this compound Ab, 4°C overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: A typical Western Blot workflow.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes at 95°C.

  • SDS-PAGE and Transfer:

    • Separate proteins on a 15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary this compound antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imager or X-ray film.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

IHC_Workflow cluster_prep Slide Preparation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval (Citrate or Tris-EDTA buffer) Deparaffinize->Antigen_Retrieval Blocking Blocking (Serum or BSA) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (this compound Ab) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Biotinylated) Primary_Ab->Secondary_Ab Detection Detection (HRP-Streptavidin & DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydrate_Mount Dehydration & Mounting Counterstain->Dehydrate_Mount

Caption: Immunohistochemistry workflow for paraffin sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by boiling slides in 10 mM sodium citrate buffer (pH 6.0) or 1 mM EDTA (pH 8.0) for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Wash slides with PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with 5% normal goat serum or 1% BSA in PBST for 1 hour.

    • Incubate with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash slides with PBST (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides with PBST (3 x 5 minutes).

    • Incubate with HRP-streptavidin complex for 30 minutes.

    • Wash slides with PBST (3 x 5 minutes).

  • Visualization and Mounting:

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

ELISA Protocol (Competitive Assay)

ELISA_Workflow Start Start Add_Sample Add Standards & Samples to Pre-coated Plate Start->Add_Sample Add_Biotin_Ab Add Biotinylated This compound Antibody Add_Sample->Add_Biotin_Ab Incubate1 Incubate Add_Biotin_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (in dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate End End Read_Plate->End

Caption: A general competitive ELISA workflow.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of biotin-conjugated this compound to each well.

    • Incubate for 2 hours at room temperature.

    • Aspirate and wash the wells 3-4 times with wash buffer.

    • Add 100 µL of streptavidin-HRP to each well and incubate for 1 hour at room temperature.

    • Aspirate and wash the wells 3-4 times.

    • Add 100 µL of TMB substrate solution and incubate for 15-30 minutes in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating from the standard curve. The lower the absorbance, the higher the concentration of this compound.

Conclusion

The selection of a high-quality antibody is paramount for the successful investigation of the Apelin/APJ system. This guide provides a starting point by comparing several commercial this compound antibodies and ELISA kits. Researchers should carefully consider the specific requirements of their experiments, including the application and species reactivity, when making their choice. It is always best practice to perform in-house validation to ensure the chosen antibody performs optimally in your specific experimental setup.

Unraveling the Apelin-36 Binding Site on the APJ Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding and functional characteristics of Apelin-36 and other endogenous ligands for the Apelin Receptor (APJ). Detailed experimental data and protocols are presented to facilitate a comprehensive understanding of the molecular interactions governing this critical signaling system.

The apelin/APJ system is a key regulator of a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. The binding of endogenous peptide ligands, such as this compound, to the G protein-coupled APJ receptor initiates a cascade of intracellular signaling events. Elucidating the precise binding site and understanding the functional consequences of ligand engagement are paramount for the development of novel therapeutics targeting this system.

Ligand-Receptor Binding Affinity and Functional Potency: A Quantitative Comparison

The binding affinity and functional potency of various endogenous ligands for the APJ receptor have been characterized using a range of in vitro assays. The data presented below, collated from multiple studies, highlights the distinct pharmacological profiles of these peptides.

LigandAssay TypeParameterValue (nM)Cell LineReference(s)
This compound Radioligand BindingKi1.735HEK-293/APJ[1]
Functional Assay (cAMP inhibition)EC5020Not Specified[2][3][4]
Functional Assay (β-arrestin recruitment)logEC50-7.027 ± 0.087HEK293[1]
Apelin-13 Radioligand BindingKi8.336HEK-293/APJ[1]
Radioligand BindingKi0.7Not Specified[5]
Functional Assay (cAMP inhibition)EC500.37CHO cells[2][3]
Functional Assay (cAMP inhibition)EC501.4 ± 0.1HEK293[6]
Functional Assay (β-arrestin recruitment)logEC50-6.369 ± 0.086HEK293[1]
[Pyr1]apelin-13 Radioligand BindingKi14.366HEK-293/APJ[1]
Radioligand BindingKD0.35 ± 0.08Human left ventricle[7]
Functional Assay (cAMP inhibition)logEC50-9.93 ± 0.03Not Specified[8]
Elabela-32 Radioligand BindingKi1.343HEK-293/APJ[1]
Functional Assay (cAMP inhibition)EC5011.1CHO-hAPJ[9]
Functional Assay (ERK1/2 phosphorylation)EC5014.3CHO-hAPJ[9]
Functional Assay (β-arrestin recruitment)logEC50-7.66 ± 0.114HEK293[1]
Elabela-21 Radioligand BindingKi4.364HEK-293/APJ[1]
Functional Assay (cAMP inhibition)logIC50-7.589 ± 0.352HEK293[1]
Functional Assay (β-arrestin recruitment)logEC50-7.183 ± 0.061HEK293[1]
Elabela (19-32) Radioligand BindingKi0.93Not Specified[10]
Functional Assay (Gαi1 activation)EC508.6Not Specified[10]
Functional Assay (β-arrestin-2 recruitment)EC50166Not Specified[10]

Deciphering the Binding Pocket: Key Residues in the APJ Receptor

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the APJ receptor that are critical for apelin binding. These studies reveal a complex interplay of electrostatic and hydrophobic interactions that govern ligand recognition and receptor activation.

APJ Receptor ResidueLocationInteracting Apelin ResidueFunctional Consequence of MutationReference(s)
Glu20, Asp23N-terminusPositively charged residuesImportant for this compound binding[11]
Asp92Extracellular Loop 1 (ECL1)Arg4 (of pE13F)Key for apelin binding[12]
Glu172Extracellular Loop 2 (ECL2)Arg2 (of pE13F)Key for apelin binding[12]
Asp282Transmembrane Domain 7 (TM7)Lys8 (of pE13F)Key for apelin binding[12]
Arg127 (R1273.50)Transmembrane Domain 3 (TM3)Not specifiedMutation to Alanine (R127A) largely decreased β-arrestin1 recruitment[13]

Visualizing the Molecular Dialogue: Signaling Pathways and Experimental Logic

The interaction between apelin peptides and the APJ receptor triggers a cascade of intracellular events. The following diagrams, generated using Graphviz, illustrate the major signaling pathways and the logical flow of experiments used to investigate the this compound binding site.

APJ_Signaling_Pathway Apelin36 This compound APJ APJ Receptor Apelin36->APJ Binds G_protein Gαi/Gq APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates ERK ERK1/2 Phosphorylation G_protein->ERK cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ ↑ IP3_DAG->Ca2 PKC PKC Ca2->PKC PKC->ERK Internalization Receptor Internalization beta_arrestin->Internalization Signaling Downstream Signaling beta_arrestin->Signaling

This compound/APJ Receptor Signaling Pathways

Experimental_Workflow Hypothesis Identify this compound binding site on APJ BindingAssay Radioligand Binding Assay (Determine Affinity) Hypothesis->BindingAssay Mutagenesis Site-Directed Mutagenesis of APJ Receptor Hypothesis->Mutagenesis Analysis Compare Binding & Function of WT vs Mutants BindingAssay->Analysis Mutagenesis->BindingAssay Generate Mutants FunctionalAssays Functional Assays Mutagenesis->FunctionalAssays Generate Mutants cAMP cAMP Assay (Gαi activation) FunctionalAssays->cAMP ERK ERK Phosphorylation (Downstream Signaling) FunctionalAssays->ERK betaArrestin β-arrestin Recruitment (Desensitization/Signaling) FunctionalAssays->betaArrestin cAMP->Analysis ERK->Analysis betaArrestin->Analysis Conclusion Confirm Key Residues for this compound Binding Analysis->Conclusion

Experimental Workflow for Binding Site Confirmation

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki or Kd) of ligands to the APJ receptor.

1. Membrane Preparation:

  • Culture HEK293 cells stably or transiently expressing the human APJ receptor.

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

  • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, incubate a fixed amount of the membrane preparation with a constant concentration of a radiolabeled apelin analog (e.g., [125I]-(Pyr1)Apelin-13) and varying concentrations of the unlabeled test ligand (e.g., this compound).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor ligand.

  • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of a ligand to activate the Gαi-coupled APJ receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Seeding:

  • Culture CHO-K1 or HEK293 cells stably expressing the human APJ receptor.

  • Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

2. Assay Procedure:

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test ligand (e.g., this compound).

  • Incubate for a defined period to allow for changes in intracellular cAMP levels.

3. Detection:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout.

4. Data Analysis:

  • Plot the cAMP concentration against the log of the agonist concentration.

  • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using a sigmoidal dose-response curve fit.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the downstream mitogen-activated protein kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.

1. Cell Culture and Treatment:

  • Culture cells expressing the APJ receptor and serum-starve them to reduce basal ERK phosphorylation.

  • Treat the cells with varying concentrations of the test ligand (e.g., this compound) for a specific time course.

2. Cell Lysis and Protein Quantification:

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Quantify the band intensities for p-ERK and total ERK using densitometry software.

  • Plot the ratio of p-ERK to total ERK against the ligand concentration to determine the EC50.[14][15][16][17]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G protein-independent signaling.

1. Assay Principle:

  • Commonly utilizes enzyme fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET).

  • The APJ receptor is tagged with one part of a reporter enzyme or a BRET donor, and β-arrestin is tagged with the complementary part or a BRET acceptor.

2. Cell Culture and Transfection:

  • Co-transfect cells (e.g., HEK293) with the tagged APJ receptor and β-arrestin constructs.

3. Assay Procedure:

  • Seed the transfected cells in a microplate.

  • Add varying concentrations of the test ligand (e.g., this compound).

  • Incubate to allow for receptor activation and β-arrestin recruitment.

4. Detection:

  • Add the substrate for the reporter enzyme and measure the resulting luminescent or fluorescent signal.

5. Data Analysis:

  • Plot the signal intensity against the log of the agonist concentration.

  • Determine the EC50 value from the sigmoidal dose-response curve.[18][19][20][21][22]

References

comparative analysis of Apelin-36 in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted role of the peptide Apelin-36 is crucial for harnessing its therapeutic potential. This guide provides a comparative analysis of this compound's performance in various disease models, supported by experimental data and detailed methodologies, to aid in the evaluation of its promise in cardiovascular disease, metabolic disorders, neurodegenerative conditions, and cancer.

This compound, an endogenous ligand for the G protein-coupled receptor APJ, has emerged as a significant modulator of various physiological and pathological processes.[1][2] Its diverse biological activities, ranging from cardiovascular regulation to metabolic control and neuroprotection, have positioned it as a compelling target for drug development.[3][4] This analysis synthesizes findings from multiple preclinical studies to offer a comparative perspective on its efficacy and mechanisms of action across different therapeutic areas.

Quantitative Data Summary

The following table summarizes the key quantitative findings of this compound's effects in various disease models, providing a snapshot of its therapeutic potential.

Disease ModelAnimal ModelKey Parameter MeasuredThis compound EffectReference
Cardiovascular Disease
Heart Failure (Chronic Hypoxia)Sprague-Dawley RatsPlasma this compound LevelsElevated in hypoxia-exposed groups, suggesting a role as a biomarker.[5]
Myocardial InfarctionRat modelInfarct Size[Pyr1]apelin-13 (a related isoform) decreased infarct size.
HypertensionSpontaneously Hypertensive Rats (SHR)Blood PressureThis compound(L28A) analog lost the ability to suppress blood pressure, indicating APJ-dependent cardiovascular effects.[2][6][7]
Metabolic Disorders
Diet-Induced ObesityC57BL/6 MiceBody WeightMice expressing this compound gained significantly less weight on a high-fat diet.[2]
Fasting Blood GlucoseThis compound expression resulted in lower fasting blood glucose levels.[2]
Glucose ToleranceThis compound improved glucose tolerance.[2]
Serum CholesterolThis compound significantly lowered total and LDL cholesterol.[2]
Diet-Induced Obese (DIO) MiceBlood GlucoseThis compound-[L28C(30kDa-PEG)] analog significantly lowered blood glucose and improved glucose tolerance.[2][6][7]
Neurodegenerative Diseases
Ischemic Brain InjuryMiddle Cerebral Artery Occlusion (MCAO) Mouse ModelCerebral Infarct VolumeThis compound reduced cerebral infarct volume.[4][8]
Neonatal Hypoxic/Ischemic (H/I) Rat ModelNeurological DeficitsThis compound improved long-term functional recovery.[4]
Parkinson's DiseaseMPTP-induced Mouse ModelDopamine Levels (Striatum)This compound partially reversed MPTP-induced dopamine depletion.[9]
Antioxidant Activity (SNpc and Striatum)This compound improved the activity of superoxide dismutase (SOD) and glutathione (GSH), and decreased malondialdehyde (MDA).[9]
Cancer
Colon CancerXenograft ModelTumor GrowthApelin upregulated endothelial expression of CCL8, potentially influencing immune cell recruitment.[10]
Xenograft ModelResponse to BevacizumabHigh apelin levels were associated with resistance to bevacizumab therapy.[10]
Non-Small Cell Lung Cancer (NSCLC)Patient Tumor SamplesApelin mRNA and this compound Peptide LevelsSignificantly higher in tumor samples compared to normal tissue.
Breast CancerPostmenopausal PatientsSerum this compound LevelIncreased compared to the control group and positively correlated with BMI.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of research findings. Below are protocols for key experiments cited in this analysis.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: C57BL/6 mice.[2]

  • Induction of Obesity: Mice are fed a high-fat diet for a specified period (e.g., 6 weeks) to induce obesity and metabolic syndrome characteristics.[2]

  • This compound Administration:

    • Genetic Model: Adeno-associated virus (AAV) expressing this compound or a control (e.g., GFP) is administered to the mice.[2]

    • Peptide Administration: Synthetic this compound or its analogs (e.g., this compound-[L28C(30kDa-PEG)]) are administered, often via subcutaneous injection.[2][6]

  • Key Measurements:

    • Body Weight: Monitored regularly throughout the study.[2]

    • Fasting Blood Glucose: Measured from tail vein blood after a period of fasting (e.g., overnight).[2]

    • Glucose Tolerance Test (GTT): After a fasting period, mice are given an intraperitoneal or oral glucose challenge, and blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose clearance.[2]

    • Serum Lipids: Blood is collected at the end of the study to measure total cholesterol, LDL, and triglycerides.[2]

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
  • Animal Model: ICR mice.[8]

  • Surgical Procedure:

    • Anesthesia is induced in the mice.

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated.

    • A nylon monofilament with a rounded tip is inserted into the ICA via the CCA to occlude the origin of the middle cerebral artery.

    • The filament is left in place for a specific duration (e.g., 75 minutes) to induce ischemia.[8]

    • The filament is then withdrawn to allow for reperfusion.[8]

  • This compound Administration: this compound is typically administered intraperitoneally at a specific dose (e.g., 1 µg/kg) before the ischemic event.[8]

  • Infarct Volume Measurement:

    • After a period of reperfusion (e.g., 24 hours), the mice are euthanized, and their brains are removed.[8]

    • The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.[8]

    • The infarct volume is then quantified using image analysis software.[8]

MPTP-Induced Parkinson's Disease Model
  • Animal Model: C57BL/6 mice.[11]

  • Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[11]

  • This compound Treatment: this compound is administered to the mice, often concurrently with or after MPTP administration, to assess its neuroprotective effects.[11]

  • Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test or open-field test to assess behavioral deficits.[11]

  • Neurochemical and Histological Analysis:

    • Dopamine Levels: The striatum is dissected, and dopamine levels are measured using techniques like high-performance liquid chromatography (HPLC).[9]

    • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.[11]

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) are measured in brain tissue homogenates to assess oxidative stress.[9]

Signaling Pathways and Mechanisms of Action

The diverse effects of this compound are mediated through the activation of its receptor, APJ, which can couple to various G proteins, primarily Gαi and Gαq.[1][12][13] This initiates a cascade of downstream signaling events that vary depending on the cell type and physiological context.

Canonical this compound Signaling

The binding of this compound to the APJ receptor typically leads to the activation of several key signaling pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. In the context of neuroprotection, this compound has been shown to activate the PI3K/Akt pathway, leading to the inhibition of apoptotic markers like cleaved caspase-3 and Bax.[4]

  • ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. This compound can activate ERK1/2, contributing to its effects on cell growth and angiogenesis.[13][14]

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. This compound can stimulate glucose transport in skeletal muscle and adipose tissue through the activation of AMPK and endothelial nitric oxide synthase (eNOS).[1]

Apelin36_Signaling_Pathways Apelin36 This compound APJ APJ Receptor Apelin36->APJ G_protein Gαi / Gαq APJ->G_protein Vasodilation ↑ Vasodilation APJ->Vasodilation eNOS PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK AMPK AMPK G_protein->AMPK Akt Akt PI3K->Akt Apoptosis ↓ Apoptosis Akt->Apoptosis Cell_Survival ↑ Cell Survival Akt->Cell_Survival Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake

Caption: this compound Signaling Pathways

Biased Agonism and APJ-Independent Effects

Recent research has revealed a more complex picture of this compound signaling. Studies have shown that modified analogs of this compound, such as this compound(L28A) and this compound-[L28C(30kDa-PEG)], can act as G protein-biased agonists.[1] These analogs show reduced potency in activating the β-arrestin pathway while retaining their ability to activate G protein-mediated signaling.[1]

Furthermore, compelling evidence suggests that the metabolic benefits of this compound, such as improved glucose homeostasis and reduced body weight, can be dissociated from its cardiovascular effects.[2][6][7] The this compound-[L28C(30kDa-PEG)] analog, for instance, is significantly less potent at activating the APJ receptor and does not lower blood pressure, yet it effectively improves glucose tolerance in diet-induced obese mice.[2][6] This suggests the existence of an alternative, yet-to-be-identified receptor or signaling pathway responsible for the metabolic actions of this compound.

Experimental_Workflow_DIO_Model start Start: C57BL/6 Mice diet High-Fat Diet (6 weeks) start->diet grouping Group Allocation diet->grouping control Control Group (e.g., AAV-GFP or Vehicle) grouping->control treatment This compound Treatment Group (e.g., AAV-Apelin-36 or Peptide Injection) grouping->treatment monitoring Monitor Body Weight control->monitoring treatment->monitoring gtt Glucose Tolerance Test monitoring->gtt blood_collection Terminal Blood Collection gtt->blood_collection analysis Analyze Blood Glucose & Serum Lipids blood_collection->analysis end End: Comparative Analysis analysis->end

Caption: Experimental Workflow for DIO Model

Conclusion

This compound demonstrates a remarkable breadth of therapeutic potential across a spectrum of diseases. Its beneficial effects in cardiovascular and neurodegenerative models are well-documented and appear to be primarily mediated through the canonical APJ receptor signaling pathways. In the realm of metabolic disorders, the discovery of APJ-independent effects opens up exciting new avenues for developing therapeutics that can improve glucose homeostasis without the cardiovascular side effects. The role of this compound in cancer is more complex and appears to be context-dependent, warranting further investigation to delineate its precise mechanisms and identify patient populations that would benefit from targeting this pathway. This comparative analysis underscores the importance of continued research into the nuanced biology of this compound to fully unlock its therapeutic promise.

References

Apelin-36-[L28A]: A Comparative Guide to a G Protein Biased Agonist of the Apelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), is a key regulator of cardiovascular and metabolic functions, making it a promising therapeutic target. Ligands that selectively activate specific downstream signaling pathways, known as biased agonists, offer the potential for more targeted therapies with fewer side effects. This guide provides a comparative analysis of Apelin-36-[L28A], a synthetic analog of the endogenous ligand this compound, highlighting its properties as a G protein biased agonist. Experimental data is presented to compare its performance against endogenous apelin peptides and other analogs.

Comparative Analysis of Apelin Receptor Agonists

This compound-[L28A] has been characterized as a G protein biased agonist, demonstrating a preference for activating the Gαi-mediated signaling pathway over the β-arrestin pathway. This bias is evident when comparing its potency in functional assays that measure these distinct signaling cascades.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound-[L28A] in comparison to endogenous apelin peptides and other synthetic analogs at the human apelin receptor.

Table 1: Apelin Receptor Binding Affinities

LigandpK_i_ (Human Heart)K_i_ (nM) (HEK-293/APJ)Reference(s)
This compound10.28 ± 0.091.735[1][2]
This compound-[L28A] 8.52 ± 0.05 -[1]
Apelin-13-8.336[2]
[Pyr¹]apelin-13-14.366[2]
Apelin-17-4.651[2]

Table 2: Functional Potency at the Human Apelin Receptor

LigandG Protein Pathway (cAMP Inhibition)β-Arrestin RecruitmentBias Towards G ProteinReference(s)
pD₂ pD₂
This compound9.77 ± 0.139.17 ± 0.34-[1]
This compound-[L28A] 8.00 ± 0.09 7.43 ± 0.07 Yes [1]
pEC₅₀ / EC₅₀ (nM) pEC₅₀ / EC₅₀ (nM)
Apelin-13- / 0.377.4 / 40-[2][3]
Apelin-17- / 2.5--[2]

The data clearly indicates that while this compound-[L28A] binds to the apelin receptor with nanomolar affinity, it is significantly more potent in activating the G protein-mediated pathway (cAMP inhibition) compared to the β-arrestin recruitment pathway.[1] This functional selectivity is the hallmark of a biased agonist.

Signaling Pathways

The apelin receptor signals through two primary pathways upon agonist binding: a G protein-dependent pathway and a β-arrestin-dependent pathway. This compound-[L28A] preferentially activates the G protein pathway.

Apelin Receptor Signaling Apelin Receptor Signaling Pathways cluster_0 Ligands cluster_1 Receptor cluster_2 Signaling Pathways cluster_3 Downstream Effects This compound This compound APJ Apelin Receptor (APJ) This compound->APJ High Potency This compound-[L28A] This compound-[L28A] This compound-[L28A]->APJ Nanomolar Affinity G_protein Gαi/Gαq Activation APJ->G_protein Preferentially Activated by this compound-[L28A] beta_arrestin β-Arrestin Recruitment APJ->beta_arrestin Weakly Activated by this compound-[L28A] cAMP ↓ cAMP G_protein->cAMP PLC ↑ PLC G_protein->PLC PI3K_Akt ↑ PI3K/Akt G_protein->PI3K_Akt ERK_G ↑ ERK1/2 G_protein->ERK_G Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization ERK_beta ↑ ERK1/2 (sustained) beta_arrestin->ERK_beta

Apelin receptor signaling pathways.

Experimental Protocols

The characterization of this compound-[L28A] and other apelin receptor agonists relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (K_i_) of a test compound by measuring its ability to displace a radiolabeled ligand from the apelin receptor.

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from CHO-K1 cells expressing human APJ) incubation 2. Incubation - Membranes - Radioligand ([¹²⁵I]apelin-13) - Unlabeled Competitor (e.g., this compound-[L28A]) prep->incubation filtration 3. Separation (Rapid filtration to separate bound and free radioligand) incubation->filtration counting 4. Detection (Quantify radioactivity using a gamma counter) filtration->counting analysis 5. Data Analysis (Determine IC₅₀ and calculate K_i_) counting->analysis

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Competition Binding:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled apelin peptide (e.g., [¹²⁵I]apelin-13) and varying concentrations of the unlabeled competitor ligand (e.g., this compound-[L28A]).

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).

  • Filtration and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity (K_i_) using the Cheng-Prusoff equation.

G Protein Signaling Assay (cAMP Inhibition)

This assay measures the potency of an agonist to activate the Gαi pathway by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture:

    • Use CHO-K1 cells stably expressing the human apelin receptor.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of the test agonist (e.g., this compound-[L28A]).

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Plot the signal against the agonist concentration to generate a dose-response curve and determine the pD₂ or EC₅₀ value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key step in receptor desensitization and an indicator of β-arrestin-mediated signaling.

Methodology:

  • Assay Principle:

    • Utilize a cell-based assay system, such as the DiscoverX PathHunter® β-arrestin assay.

    • This system uses cells co-expressing the apelin receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Assay Procedure:

    • Treat the cells with varying concentrations of the test agonist.

    • Agonist-induced activation of the apelin receptor leads to the recruitment of β-arrestin.

  • Signal Detection:

    • The proximity of the two enzyme fragments upon β-arrestin recruitment results in the formation of a functional enzyme.

    • Addition of a substrate generates a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Measure the luminescence and plot it against the agonist concentration to determine the pD₂ or EC₅₀ value.

Conclusion

The experimental data robustly supports the classification of this compound-[L28A] as a G protein biased agonist for the apelin receptor.[1] Its ability to preferentially activate the Gαi pathway, which is associated with beneficial metabolic effects, while having a reduced capacity to recruit β-arrestin, which can lead to receptor desensitization and potentially adverse effects, makes it a valuable research tool and a potential lead compound for the development of novel therapeutics targeting the apelinergic system. The distinct pharmacological profile of this compound-[L28A] compared to endogenous apelin peptides underscores the potential of biased agonism as a strategy to fine-tune GPCR-targeted drug action.

References

Assessing Off-Target Effects of High-Concentration Apelin-36: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apelin-36 with alternative peptides, focusing on the assessment of off-target effects at high concentrations. The information presented is supported by experimental data to aid in the evaluation of this compound for therapeutic development.

Introduction to this compound and Off-Target Concerns

This compound is an endogenous peptide that acts as a ligand for the G protein-coupled receptor APJ. The apelin/APJ system is involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism.[1][2] While the therapeutic potential of this compound is significant, the use of high concentrations in research and preclinical studies necessitates a thorough evaluation of its potential off-target effects. Such effects can arise from cross-reactivity with other receptors or from biased signaling, where a ligand preferentially activates one downstream pathway over another.[3] This guide explores these aspects, providing a framework for assessing the specificity of this compound.

Comparative Analysis of Receptor Binding and Functional Activity

Understanding the binding affinity and functional potency of this compound at its cognate receptor, APJ, in comparison to other endogenous ligands and synthetic analogs is crucial for interpreting potential off-target effects.

Table 1: Comparative Binding Affinities (Ki) of Apelin Peptides and Elabela at the APJ Receptor

LigandBinding Affinity (Ki) [nM]Reference
This compound 1.735 [4]
Apelin-174.651[4]
Apelin-138.336[4]
pGlu1-apelin-1314.366[4]
Elabela-321.343[4]
Elabela-214.364[4]

Table 2: Functional Potency (EC50/IC50) of this compound and Analogs in In Vitro Assays

CompoundAssayPotency (pD2 / pEC50 / pIC50)Reference
This compound cAMP Inhibition9.17 ± 0.34[1][5]
β-arrestin Recruitment9.17 ± 0.34[1][5]
This compound-[L28A]cAMP Inhibition8.65 ± 0.08[1][5]
β-arrestin Recruitment6.84 ± 0.17[1][5]
This compound-[L28C(30kDa-PEG)]cAMP Inhibition7.74 ± 0.12[1][5]
β-arrestin Recruitment6.02 ± 0.16[1][5]
This compound APJ Activation (in U2OS cells)EC50 = 2.03 x 10⁻¹¹ M[6]
This compound(L28A)APJ Activation (in U2OS cells)EC50 = 1.90 x 10⁻⁸ M[6]

Signaling Pathways of this compound

This compound binding to the APJ receptor can initiate multiple downstream signaling cascades, primarily through Gαi and Gαq proteins, as well as through β-arrestin recruitment. Understanding these pathways is key to dissecting on-target versus potential off-target signaling.

This compound Signaling Pathways Apelin36 This compound APJ APJ Receptor Apelin36->APJ Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq BetaArrestin β-Arrestin APJ->BetaArrestin AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC ERK ERK1/2 Activation BetaArrestin->ERK Internalization Receptor Internalization BetaArrestin->Internalization cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization ↑ IP3->Ca PKC PKC DAG->PKC PKC->ERK

Caption: this compound signaling through the APJ receptor.

Experimental Protocols for Assessing Off-Target Effects

To rigorously assess the off-target effects of high-concentration this compound, a panel of in vitro assays is recommended.

Receptor Binding Assays

These assays determine the binding affinity of this compound to a panel of non-target receptors. A broad GPCR screen is recommended.

Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing receptor of interest Incubate Incubate membranes, radioligand, and this compound MembranePrep->Incubate Radioligand Prepare radiolabeled ligand Radioligand->Incubate TestCompound Prepare serial dilutions of this compound TestCompound->Incubate Separate Separate bound and free radioligand Incubate->Separate Count Quantify bound radioactivity Separate->Count Plot Plot % inhibition vs. [this compound] Count->Plot Calculate Calculate Ki value Plot->Calculate

Caption: Workflow for assessing receptor binding.

Detailed Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand for the receptor being tested, and serial dilutions of this compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand for the receptor).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.

Functional Assays

Functional assays are essential to determine if binding to an off-target receptor translates into a biological response.

This assay is used to assess the functional activity of this compound on Gs- or Gi-coupled GPCRs.

Detailed Protocol: HTRF-based cAMP Assay

  • Cell Culture: Culture cells expressing the GPCR of interest in a 384-well plate.

  • Compound Treatment: For Gi-coupled receptors, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound. For Gs-coupled receptors, treat the cells with this compound alone. Include a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

  • Incubation: Incubate at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration from a standard curve. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 or IC50.

This assay measures the recruitment of β-arrestin to the receptor upon ligand binding, a key step in GPCR desensitization and an important signaling pathway in its own right.

Detailed Protocol: PathHunter® β-Arrestin Assay

  • Cell Culture: Use a cell line engineered to co-express the GPCR of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Plate the cells in a 96- or 384-well plate.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Incubation: Incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme.

  • Signal Measurement: Measure the chemiluminescent signal.

  • Data Analysis: Plot the signal against the log of the this compound concentration to determine the EC50 for β-arrestin recruitment.

Cellular Toxicity Assays

At high concentrations, peptides can sometimes induce cytotoxicity through membrane disruption or other mechanisms.

Workflow for Cellular Toxicity Assessment

Cellular Toxicity Assay Workflow cluster_setup Experiment Setup cluster_assays Toxicity Assays cluster_analysis Data Analysis SeedCells Seed cells in a 96-well plate TreatCells Treat cells with high concentrations of this compound SeedCells->TreatCells MTT MTT Assay (Metabolic Activity) TreatCells->MTT LDH LDH Release Assay (Membrane Integrity) TreatCells->LDH Measure Measure absorbance MTT->Measure LDH->Measure Calculate Calculate % viability or % cytotoxicity Measure->Calculate

Caption: Workflow for assessing cellular toxicity.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line in a 96-well plate and allow cells to adhere.

  • Treatment: Treat the cells with a range of high concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Discussion of Known Off-Target Effects and Biased Agonism

  • Biased Agonism: Modified this compound peptides have been shown to be biased agonists at the APJ receptor. For example, this compound-[L28A] and this compound-[L28C(30kDa-PEG)] are more potent at inhibiting cAMP release (a G-protein mediated event) compared to their ability to recruit β-arrestin.[1][5] This suggests that it is possible to separate the different downstream signaling pathways of the APJ receptor, which could be exploited to develop therapeutics with fewer side effects.

  • Interaction with the Renin-Angiotensin System: The APJ receptor shares sequence homology with the Angiotensin II Type 1 (AT1) receptor.[7] Studies have shown that apelin signaling can antagonize the effects of Angiotensin II, suggesting a potential for functional cross-talk between these two systems.[8][9][10] However, chronic administration of apelin did not alter Angiotensin II-induced hypertension in one study, indicating a complex relationship.[7]

  • Cardiovascular Effects: High doses of apelin can cause a drop in blood pressure.[11] While this is an on-target effect mediated by the APJ receptor, it is an important consideration in the safety pharmacology assessment of any apelin-based therapeutic.

Conclusion and Recommendations

Assessing the off-target effects of high-concentration this compound is a critical step in its development as a therapeutic agent. This guide provides a framework for such an assessment, including comparative data, signaling pathway information, and detailed experimental protocols.

Key Recommendations for Researchers:

  • Comprehensive Off-Target Screening: Conduct a broad GPCR binding screen to identify any potential off-target interactions of this compound.

  • Functional Follow-up: For any identified off-target binding, perform functional assays (e.g., cAMP, calcium mobilization, β-arrestin recruitment) to determine if the binding results in a biological response.

  • Biased Agonism Profiling: Characterize the signaling profile of this compound at the APJ receptor to understand its potential for biased agonism, which may have therapeutic implications.

  • In Vitro Toxicity Testing: Evaluate the potential for cellular toxicity of high-concentration this compound using assays that measure both metabolic activity and membrane integrity.

  • Comparative Studies: When possible, perform side-by-side comparisons of this compound with other relevant cardiovascular peptides to benchmark its selectivity profile.

By following a systematic and rigorous approach to assessing off-target effects, researchers can gain a comprehensive understanding of the pharmacological profile of this compound and de-risk its progression towards clinical development.

References

Safety Operating Guide

Proper Disposal of Apelin-36: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of Apelin-36, a bioactive peptide. Adherence to these protocols is critical due to the potential biological activity and environmental toxicity of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment should be conducted. All personnel handling this compound must be trained in laboratory safety and equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Safety Goggles: To protect against accidental splashes.

  • Nitrile Gloves: Chemical-resistant gloves are mandatory. Gloves should be changed immediately if contaminated.

  • Lab Coat: A full-coverage lab coat is necessary to protect skin and clothing.

  • Fume Hood: When handling the lyophilized powder form of this compound or preparing solutions, it is crucial to work within a fume hood to prevent inhalation of aerosols.[1]

This compound Waste Categorization and Segregation

The first step in proper disposal is the correct segregation of waste streams at the point of generation. This compound waste should be categorized as follows:

  • Solid Waste: Includes contaminated consumables such as pipette tips, tubes, vials, gloves, and absorbent paper.

  • Liquid Waste: Encompasses unused or expired this compound solutions, contaminated buffers, and solvents used for dissolution (e.g., sterile water, acetic acid solutions, DMSO).

  • Sharps Waste: Any contaminated needles, syringes, or other items that can puncture the skin must be disposed of in a designated, puncture-resistant sharps container.

All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".

Step-by-Step Disposal Procedures

Given that this compound is very toxic to aquatic life with long-lasting effects, it is imperative to avoid releasing it into the environment.[2] Never pour this compound solutions down the sink or dispose of solid waste in the regular trash.[1][3] All this compound waste should be treated as laboratory chemical waste and disposed of through an approved waste disposal plant or your institution's environmental health and safety (EH&S) department.[1][2][3]

For liquid waste, chemical inactivation is a recommended step to degrade the peptide before final disposal, providing an additional layer of safety.

Experimental Protocol: Chemical Inactivation of Liquid this compound Waste

This protocol details the hydrolysis of this compound using a strong acid or base to break the peptide bonds, rendering it inactive.

Materials:

  • Liquid this compound waste

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Appropriate PPE (safety goggles, nitrile gloves, lab coat)

  • Chemical fume hood

  • Designated hazardous waste container

  • pH indicator strips or pH meter

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Prepare a 1 M solution of either HCl or NaOH.

  • Addition of Waste: Slowly and carefully add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.

  • Reaction: Gently stir the mixture and allow it to stand at room temperature for a minimum of 24 hours to ensure complete degradation of the peptide.

  • Neutralization: After the 24-hour inactivation period, check the pH of the solution.

    • If using HCl, slowly add a base (e.g., sodium bicarbonate or NaOH) until the pH is between 6.0 and 8.0.

    • If using NaOH, slowly add a weak acid (e.g., dilute HCl) to achieve the same pH range of 6.0 to 8.0.

  • Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should indicate "Neutralized this compound Waste".

  • Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's EH&S department.

Alternative Decontamination Method: Autoclaving

Autoclaving can be used as a decontamination method, particularly for solid waste that may also be considered biohazardous.

Procedure:

  • Preparation: Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. Add a small amount of water to solid waste to aid in steam penetration.

  • Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads.

  • Disposal: After the cycle is complete and the waste has cooled, it should still be disposed of as chemical waste through your institution's EH&S office.

Data Presentation

ParameterRecommendationRationale
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient to hydrolyze and inactivate the peptide.
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for institutional waste streams.
Autoclaving Conditions 121°C and 15 psi for 30-60 minutesStandard conditions for steam sterilization.

Disposal Workflow and Signaling Pathways

The following diagrams illustrate the decision-making process for this compound disposal and a general workflow.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Gloves, Vials, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, Buffers) waste_type->liquid Liquid sharps Sharps Waste (Needles, etc.) waste_type->sharps Sharps segregate_solid Segregate into Labeled Chemical Waste Container solid->segregate_solid segregate_liquid Segregate into Labeled Leak-Proof Chemical Waste Container liquid->segregate_liquid segregate_sharps Place in Puncture-Resistant Sharps Container sharps->segregate_sharps autoclave Consider Autoclaving if Biohazardous segregate_solid->autoclave inactivate Chemical Inactivation (e.g., Acid/Base Hydrolysis) segregate_liquid->inactivate disposal Dispose via Institutional EH&S Office segregate_sharps->disposal inactivate->disposal autoclave->disposal

Caption: this compound Waste Disposal Decision Workflow.

start Liquid this compound Waste prepare Prepare 1M HCl or 1M NaOH in Fume Hood start->prepare add_waste Slowly Add Waste to Inactivation Solution (1:10 ratio) prepare->add_waste react Stir and Let React for Minimum 24 Hours add_waste->react check_ph Check pH react->check_ph neutralize Neutralize to pH 6.0-8.0 check_ph->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect dispose Store and Dispose via Institutional EH&S collect->dispose

Caption: Chemical Inactivation Workflow for Liquid this compound Waste.

References

Safeguarding Research: A Comprehensive Guide to Handling and Disposing of Apelin-36

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Apelin-36. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment. The following step-by-step guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to mitigate risks associated with this peptide.

Summary of Key Safety Information

A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the known hazards and critical safety recommendations for this compound.

ParameterDetailsCitation
Primary Hazards Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile), safety glasses or goggles, and a lab coat are mandatory.[2]
Handling of Lyophilized Powder Must be handled in a chemical fume hood or biosafety cabinet to prevent inhalation of aerosolized powder.
Waste Categorization All this compound waste, including contaminated consumables, is classified as chemical waste.[3]
Disposal Must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never pour down the drain.[1]

Operational Plan: From Receipt to Disposal

This section details the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Don PPE: Before handling the primary container, put on the required PPE: nitrile gloves, a lab coat, and safety glasses.

  • Verify Documentation: Confirm that the product matches the order and that a Safety Data Sheet (SDS) is accessible.

  • Storage: Store lyophilized this compound in a cool, dark, and dry place, preferably at -20°C or colder, as recommended by the supplier.[4]

Reconstitution and Handling
  • Work in a Controlled Environment: All handling of lyophilized this compound powder must be conducted in a certified chemical fume hood or a biosafety cabinet to minimize inhalation risk.

  • Equilibrate to Room Temperature: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a lab coat.[2]

  • Reconstitution: Use a calibrated pipette to add the appropriate solvent to the vial. Gently swirl or vortex to dissolve the peptide. Avoid shaking, which can cause denaturation.

  • Labeling: Clearly label the reconstituted solution with the peptide name, concentration, date of preparation, and your initials.

  • Storage of Solutions: For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder.

Experimental Use
  • Designated Area: Conduct all experiments involving this compound in a designated and clearly marked area of the laboratory.

  • Avoid Contamination: Use sterile techniques and dedicated equipment to prevent cross-contamination.

  • Spill Response: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material. Clean the area with a suitable disinfectant or as per your institution's spill response protocol. Collect all cleanup materials in a sealed bag for hazardous waste disposal.

Disposal Plan: A Step-by-Step Protocol

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid materials that have come into contact with this compound, including gloves, pipette tips, vials, and absorbent paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: All aqueous and solvent solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[2]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

Chemical Inactivation (Recommended)

For an added layer of safety, especially for liquid waste, chemical inactivation is recommended before disposal. This process should be performed in a chemical fume hood.

  • Acid or Base Hydrolysis: Slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH) in a 1:10 (waste to inactivating solution) ratio. Allow the mixture to react for at least 24 hours to ensure complete degradation of the peptide. Neutralize the solution to a pH between 6.0 and 8.0 before collecting it for disposal.[5]

  • Oxidation: Alternatively, add a 10% bleach solution to the liquid peptide waste to achieve a final ratio of at least 1:10 (bleach to waste). Let the mixture stand for a minimum of 30 minutes.[6]

Final Disposal
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.

  • Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Always follow your institution's specific protocols.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation & Reconstitution cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood Work in Fume Hood prep_ppe->fume_hood reconstitute Reconstitute Peptide fume_hood->reconstitute label_vial Label Vial reconstitute->label_vial experiment Conduct Experiment in Designated Area label_vial->experiment segregate Segregate Waste: - Solid - Liquid - Sharps experiment->segregate inactivate Chemical Inactivation (Recommended) segregate->inactivate collect Collect in Labeled Hazardous Waste Container inactivate->collect dispose Dispose via EHS collect->dispose

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.